4-Ethoxy-2-butanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBGSHHKHHCVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336768 | |
| Record name | 4-Ethoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60044-74-8 | |
| Record name | 4-Ethoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethoxy-2-butanone chemical properties and structure
An In-Depth Technical Guide to 4-Ethoxy-2-butanone: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 60044-74-8) is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, materials science, and drug discovery.[1] Its unique molecular architecture, featuring both a ketone and an ether functional group, provides two distinct and selective sites for chemical transformation.[1] This duality allows for the strategic modification of one functionality while leaving the other intact, facilitating the construction of complex molecular frameworks for pharmaceuticals and agrochemicals.[1] This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The structural and identifying information for this compound is fundamental for its application in research and development.
2D Structure
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Odor | Fruity | [1][5] |
| Boiling Point | 153 °C | [1][3][5] |
| Flash Point | 39.6 °C to 40 °C | [1][3][5] |
| Density / Specific Gravity | 0.92 g/cm³ | [1][3][5] |
| Refractive Index | 1.397 to 1.41 | [3][5] |
| Solubility | Soluble in water and organic solvents | [8][9] |
| Vapor Pressure | 3.7 ± 0.3 mmHg at 25°C (Predicted) | [5] |
| LogP | 0.1 to 1.002 | [2][3][4][5] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups, and a methyl group adjacent to the carbonyl.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethoxy group, and the other aliphatic carbons.[10]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is a key feature in the IR spectrum.[10]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the ether and ketone functionalities.[2][10]
Synthesis and Reactivity
Established Synthetic Routes
A prevalent and well-documented method for synthesizing this compound involves a multi-step approach. This typically begins with the synthesis of the precursor, 4-hydroxy-2-butanone, followed by an etherification step to introduce the ethoxy group.[1] 4-hydroxy-2-butanone itself is often produced via the aldol condensation of acetone and formaldehyde.[11]
An alternative method involves the esterification reaction between 2-butanol and acetic anhydride, which is a classic example of this type of transformation.[9] The selection of an appropriate acid catalyst is critical to enhance the electrophilicity of the acetic anhydride, thereby promoting the reaction.[1]
Caption: Multi-step synthesis of this compound.
Experimental Protocol: Etherification of 4-Hydroxy-2-butanone
This protocol describes a general procedure for the etherification of 4-hydroxy-2-butanone to yield this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-butanone in an excess of ethanol, which acts as both a reagent and a solvent.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture. The acid protonates the hydroxyl group of 4-hydroxy-2-butanone, making it a better leaving group.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation to obtain pure this compound.
Reactivity Profile
The reactivity of this compound is primarily governed by its ketone and ether functionalities.[1]
-
Reduction of the Carbonyl Group: The ketone group can be readily reduced to a secondary alcohol, forming 4-ethoxy-2-butanol.[1] This transformation is commonly achieved using metal hydride reagents.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that can be used in protic solvents like methanol or ethanol.
-
Lithium Aluminium Hydride (LiAlH₄): A much stronger and more reactive reducing agent that also efficiently reduces the ketone.
-
The reduction mechanism with metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated during the workup to yield the alcohol product.
Caption: Reduction of this compound to 4-ethoxy-2-butanol.
-
Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions under certain conditions, although this is generally less facile than reactions at the carbonyl group.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecular architectures.[1] Its bifunctional nature is particularly valuable in the development of novel synthetic methodologies. While specific examples of its direct use in intricate drug molecules are not extensively detailed in readily available literature, its precursor, 4-hydroxy-2-butanone, is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including antibiotics and vitamins.[12] this compound is also utilized as a solvent in the production of coatings, adhesives, fragrances, and flavors.[5]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2][10] Therefore, appropriate safety precautions must be taken during its handling and storage.
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]
-
Keep the container tightly closed.[10]
-
Ground/bond container and receiving equipment.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Take precautionary measures against static discharge.
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Store in a well-ventilated place.
-
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
-
This compound | CAS#:60044-74-8 | Chemsrc. (n.d.). Retrieved from [Link]
-
This compound (C6H12O2) - PubChemLite. (n.d.). Retrieved from [Link]
-
This compound | C6H12O2 | CID 536145 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound, 60044-78-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
This compound - ChemBK. (2024, April 9). Retrieved from [Link]
-
4-Hydroxy-2-Butanone: A Pharmaceutical Intermediate Powering Health Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega. (2022, November 20). ACS Publications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]
- 4. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]
- 5. guidechem.com [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. This compound(60044-74-8) 1H NMR spectrum [chemicalbook.com]
- 8. thegoodscentscompany.com [thegoodscentscompany.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-Ethoxy-2-butanone (CAS: 60044-74-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-Ethoxy-2-butanone (CAS No. 60044-74-8), a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a ketone and an ether functional group, makes it a versatile intermediate for creating more complex molecular architectures.[1] This guide details its physicochemical properties, established synthetic routes, characteristic reactivity, spectroscopic signature, and essential safety protocols. The information herein is curated to support researchers in leveraging this compound's unique characteristics for applications in pharmaceuticals, agrochemicals, and materials science.[1]
Core Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid with a characteristic fruity odor.[1][2] Its physical properties are critical for its handling, storage, and application in various reaction conditions. The key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 60044-74-8 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂O₂ | [2][3][4][5] |
| Molecular Weight | 116.16 g/mol | [1][2][3][4] |
| IUPAC Name | 4-ethoxybutan-2-one | [1][4][6] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Density | 0.92 g/cm³ | [1][2][3] |
| Boiling Point | 153 °C | [1][2][3] |
| Flash Point | ~40 °C | [1][2][3][7] |
| Refractive Index | 1.397 - 1.41 | [2][7] |
| Solubility | Soluble in water and organic solvents | [5] |
Synthesis and Chemical Reactivity
The utility of this compound stems from its dual functionality, which allows for selective and sequential chemical transformations.
Established Synthetic Routes
While several methods exist, a widely applicable and controlled multi-step approach is preferred for laboratory and industrial synthesis. This method involves the etherification of a hydroxylated precursor, which offers high selectivity and yield.[1]
Workflow: Two-Step Synthesis via Etherification
-
Step 1: Aldol Condensation to form Precursor: The synthesis begins with the formation of 4-hydroxy-2-butanone. This is typically achieved through an aldol condensation reaction between acetone and formaldehyde.[8] This precursor is a critical intermediate in the production of various chemicals.[8][9]
-
Step 2: Williamson Ether Synthesis: The hydroxyl group of 4-hydroxy-2-butanone is then converted to an ethoxy group. This is a classic Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or iodide). This step selectively targets the hydroxyl group while leaving the ketone intact.
Caption: Key reduction reaction of this compound.
The presence of the ether linkage provides a second site for potential chemical modification, although it is generally less reactive than the carbonyl group. This differential reactivity is key to its utility in multi-step synthesis. [1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. [1]A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy provides detailed information on the connectivity of atoms within the molecule. [1][2]The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups adjacent to the ether and ketone, and the terminal methyl group of the ketone.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. [1][2]A strong absorption band characteristic of a C=O (ketone) stretch is expected, typically in the region of 1715 cm⁻¹. The presence of the C-O-C (ether) linkage would be confirmed by stretching vibrations in the 1100-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. [4]The compound has a molecular weight of 116.16 g/mol . [4]Common fragments observed under GC-MS analysis include m/z values of 43 (acetyl cation, [CH₃CO]⁺), 55, 31, 27, and 45. [4]
Applications in Research and Development
This compound serves as a valuable and versatile building block in organic synthesis. [1]* Pharmaceutical and Agrochemical Synthesis: Its bifunctional nature allows it to be incorporated into complex molecular scaffolds, serving as a key intermediate in the development of new active compounds. [1]* Solvents and Coatings: Due to its excellent solvency and low toxicity, it is used in the production of coatings, adhesives, paints, varnishes, and lacquers, where it provides good flow and leveling properties. [2]* Flavors and Fragrances: The compound has a fruity aroma and sees use as an ingredient or intermediate in the formulation of flavors and fragrances for food, beverages, and perfumes. [2][5]
Safety and Handling
Proper handling of this compound is crucial due to its flammability. It is classified as a flammable liquid and vapor. [4][10]Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS02 (Flame) | [10] |
| Signal Word | Warning | [4][10] |
| Hazard Statement | H226: Flammable liquid and vapor | [4][10] |
| Key Precautionary Statements | P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking. | [10] |
| P233: Keep container tightly closed. | [10] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| P403 + P235: Store in a well-ventilated place. Keep cool. | [10] | |
| Health Hazards | Avoid contact with skin, eyes, and mucous membranes to prevent irritation. Long-term or heavy exposure may be harmful. | [5] |
References
-
This compound | CAS#:60044-74-8 | Chemsrc . Chemsrc.com. Available from: [Link]
-
This compound - ChemBK . ChemBK. Available from: [Link]
-
This compound SDS - Preuzmite i pretplatite se na ažuriranja . SDS Manager. Available from: [Link]
-
This compound | C6H12O2 | CID 536145 - PubChem . National Institutes of Health. Available from: [Link]
-
This compound, 60044-74-8 - The Good Scents Company . The Good Scents Company. Available from: [Link]
-
This compound (C6H12O2) - PubChemLite . PubChemLite. Available from: [Link]
-
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State - Semantic Scholar . Semantic Scholar. Available from: [Link]
-
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega - ACS Publications . ACS Publications. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]
- 4. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound 92.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. This compound | 60044-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
Spectroscopic Data for 4-Ethoxy-2-butanone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxy-2-butanone (CAS 60044-74-8), a bifunctional organic compound with applications as a versatile building block in multi-step synthesis.[1] The presence of both a ketone and an ether functional group provides two distinct sites for chemical transformation, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₁₂O₂) possesses a molecular weight of 116.16 g/mol .[2][3][4] Its structure, featuring a carbonyl group and an ethoxy group, gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization. Spectroscopic analysis provides detailed information about the atomic and molecular framework of the compound through its interaction with electromagnetic radiation.[1]
This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the raw data and a detailed interpretation based on established principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound is typically run in deuterated chloroform (CDCl₃).[3][4]
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:
Caption: Workflow for ¹H NMR data acquisition and processing.
¹H NMR Data Summary
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Interpretation
Based on the structure of this compound, the following signals are expected in the ¹H NMR spectrum:
-
A triplet corresponding to the methyl protons of the ethoxy group.
-
A quartet corresponding to the methylene protons of the ethoxy group, coupled to the adjacent methyl protons.
-
A triplet corresponding to the methylene protons adjacent to the ether oxygen.
-
A triplet corresponding to the methylene protons adjacent to the carbonyl group.
-
A singlet corresponding to the methyl protons of the acetyl group.
The chemical shifts of protons adjacent to electron-withdrawing groups, such as the carbonyl and ether oxygen, will be shifted downfield.[5]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the spectrometer's frequency and acquisition parameters.
Caption: Workflow for IR data acquisition using the liquid film method.
IR Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1715 | C=O (Ketone) | Stretch |
| ~1100 | C-O-C (Ether) | Stretch |
| ~2950 | C-H (Alkyl) | Stretch |
Interpretation
The IR spectrum of this compound will be dominated by a strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated aliphatic ketone. [5][6]The presence of the ether linkage is confirmed by a C-O-C stretching vibration in the fingerprint region. [1]Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed around 2950 cm⁻¹. [5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Caption: Workflow for Electron Ionization Mass Spectrometry.
MS Data Summary
| m/z | Relative Abundance | Proposed Fragment |
| 116 | Moderate | [M]⁺˙ (Molecular Ion) |
| 43 | 99.99 | [CH₃CO]⁺ |
| 55 | 65.72 | [C₃H₃O]⁺ or [C₄H₇]⁺ |
| 31 | 54.36 | [CH₂OH]⁺ |
| 27 | 46.07 | [C₂H₃]⁺ |
| 45 | 27.15 | [C₂H₅O]⁺ |
Data sourced from PubChem.[2]
Interpretation
The mass spectrum of this compound shows a molecular ion peak at m/z 116, confirming its molecular weight. The base peak at m/z 43 is characteristic of α-cleavage in a methyl ketone, corresponding to the stable acylium ion [CH₃CO]⁺. [5]Other significant fragments arise from further cleavages of the carbon chain and rearrangements. The fragmentation pattern provides strong evidence for the proposed structure.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a valuable reference for researchers working with this compound. The detailed experimental protocols and interpretations offer a framework for the successful spectroscopic analysis of this and similar molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (General reference for spectroscopic principles)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (General reference for spectroscopic principles)
Sources
A Comprehensive Guide to the Synthesis of 4-Ethoxy-2-butanone via Williamson Etherification
Abstract
4-Ethoxy-2-butanone is a valuable bifunctional organic compound, serving as a versatile building block in the synthesis of more complex molecular architectures for pharmaceuticals and agrochemicals.[1] Its structure, featuring both a ketone and an ether functional group, allows for selective chemical transformations. This technical guide provides an in-depth exploration of a robust and widely applicable method for its synthesis: the etherification of 4-hydroxy-2-butanone. We will delve into the underlying principles of the Williamson ether synthesis, present a detailed experimental protocol, and discuss critical process parameters essential for achieving high yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: Strategic Importance of this compound
The synthesis of molecules with multiple functional groups requires a strategic approach that allows for controlled and sequential reactions. This compound (CAS: 60044-74-8) is a prime example of such a scaffold.[1][2] The ketone at the C2 position can undergo a variety of reactions, including reduction, condensation, and alpha-functionalization, while the ether linkage at C4 offers stability and influences the molecule's overall polarity and solubility.
The most direct and logical pathway to this molecule involves the conversion of its hydroxyl precursor, 4-hydroxy-2-butanone. This transformation is a classic example of ether synthesis, for which the Williamson ether synthesis stands out as the most reliable and versatile method.[3][4] This guide will focus exclusively on this transformation, providing the scientific rationale and practical steps necessary for its successful execution in a laboratory setting.
The Synthetic Cornerstone: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] In the context of our target synthesis, the process involves two fundamental steps:
-
Deprotonation: The hydroxyl group of 4-hydroxy-2-butanone, being a poor leaving group, is first deprotonated by a strong base.[1] This generates a potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide attacks an ethylating agent (typically a primary ethyl halide), displacing the halide leaving group and forming the C-O-C ether linkage.
The efficacy of this SN2 reaction is contingent on specific conditions. It is most successful with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing pathway, especially in the presence of a strong, sterically unhindered base like an alkoxide.[3][5]
Reaction Mechanism
The mechanism is a concerted, single-step process where the bond formation and bond cleavage occur simultaneously.[5]
-
Step 1: Alkoxide Formation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 4-hydroxy-2-butanone. This creates a sodium butan-2-olate intermediate.
-
Step 2: SN2 Attack: The nucleophilic oxygen of the alkoxide performs a "backside attack" on the electrophilic α-carbon of the ethyl halide (e.g., ethyl iodide).[6] This displaces the iodide ion, which is an excellent leaving group, resulting in the formation of this compound.
The following diagram illustrates this mechanistic pathway.
Caption: Reaction mechanism for Williamson ether synthesis.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| 4-Hydroxy-2-butanone | 590-90-9 | 88.11 | 8.81 g | 1.0 | Starting material |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 4.40 g | 1.1 | Handle with extreme care |
| Ethyl Iodide | 75-03-6 | 155.97 | 17.16 g | 1.1 | Light sensitive, store properly |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - | Solvent, must be dry |
| Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - | For extraction |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | 50 mL | - | For quenching |
| Brine (Saturated NaCl aq) | 7647-14-5 | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | Drying agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthetic Procedure
The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
-
System Preparation: Assemble the three-neck flask with a stirrer, condenser (with N₂ inlet), and dropping funnel. Ensure all glassware is oven-dried to prevent moisture from quenching the base. Purge the system with dry nitrogen or argon.
-
Alkoxide Formation: To the flask, add anhydrous THF (150 mL) followed by the sodium hydride dispersion. Begin stirring. In the dropping funnel, dissolve 4-hydroxy-2-butanone (8.81 g, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature below 10°C with an ice bath. Caution: Hydrogen gas is evolved violently. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Etherification: Add ethyl iodide (17.16 g, 110 mmol) to the dropping funnel and add it dropwise to the reaction mixture. Once the addition is complete, heat the mixture to reflux (~66°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the 4-hydroxy-2-butanone spot.
-
Workup: Once the reaction is complete, cool the flask to 0°C in an ice bath. Very carefully and slowly, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL) dropwise to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound (Boiling Point: ~151°C at 760 mmHg).[7]
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.[1]
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the two methylene groups of the butanone backbone, and the methyl ketone singlet.
-
¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule.
-
IR Spectroscopy: The most significant change from the starting material will be the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) and the appearance of a strong C-O-C ether stretch (around 1100 cm⁻¹). The sharp C=O ketone stretch (around 1715 cm⁻¹) will remain.[1]
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (116.16 g/mol ).[2]
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: The success of the reaction hinges on the complete exclusion of water, which would consume the sodium hydride and protonate the alkoxide intermediate. All solvents and glassware must be scrupulously dried.
-
Choice of Base: Sodium hydride is highly effective as it forms an irreversible alkoxide and generates hydrogen gas, which simply exits the system, driving the equilibrium forward. Weaker bases like NaOH or KOH can be used but may lead to equilibrium issues.
-
Solvent Selection: Polar aprotic solvents like THF or DMF are ideal.[6] They solvate the sodium cation but leave the alkoxide nucleophile relatively "naked" and highly reactive. Protic solvents like ethanol are unsuitable as they would be deprotonated by the base.
-
Troubleshooting Low Yield: If the yield is low, consider incomplete deprotonation (insufficient base or reaction time), "wet" reagents/solvents, or insufficient reflux time. If elimination byproducts are observed (e.g., by GC-MS), the reaction temperature may have been too high, although this is less likely with a primary halide like ethyl iodide.
Conclusion
The synthesis of this compound from 4-hydroxy-2-butanone via the Williamson ether synthesis is a robust and high-yielding method. By carefully controlling reaction parameters, particularly ensuring anhydrous conditions and selecting the appropriate base and solvent, researchers can reliably produce this versatile bifunctional building block. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.
References
-
ChemBK. This compound. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
PubChem. This compound. [Link]
-
Semantic Scholar. Reactivity of Formaldehyde during 4‑Hydroxy‑2‑butanone Synthesis in Supercritical State. [Link]
-
Organic Chemistry Portal. Ether synthesis by reductive etherification. [Link]
- Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
-
The Good Scents Company. This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thegoodscentscompany.com [thegoodscentscompany.com]
An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-2-butanone: Boiling Point and Density
This guide provides a comprehensive technical overview of two critical physical properties of 4-Ethoxy-2-butanone (CAS No. 60044-74-8): its boiling point and density. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and provides detailed, field-proven experimental protocols for the accurate determination of these characteristics.
Introduction to this compound: A Versatile Bifunctional Building Block
This compound is a significant organic compound featuring both a ketone and an ether functional group. This bifunctional nature makes it a versatile building block in multi-step organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and agrochemicals.[1] A clear, colorless to light yellow liquid with a fruity odor, its physical properties are fundamental to its handling, reaction kinetics, and purification processes.[1] Understanding its boiling point is crucial for distillation-based purification and for defining its classification as a volatile organic compound (VOC).[2] Similarly, its density is a key parameter for mass-to-volume conversions in formulation and process design.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values represent a consensus from various chemical data sources and supplier specifications.
| Physical Property | Value | Source(s) |
| Boiling Point | 153 °C | [1][3] |
| 151.13 °C (estimated) | [4] | |
| Density | 0.92 g/cm³ | [3] |
| Specific Gravity (20/20) | 0.92 | [1] |
Section 1: Boiling Point of this compound
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This property is a direct indicator of the substance's volatility and is intrinsically linked to the strength of its intermolecular forces.
Theoretical Framework: The Influence of Ketone and Ether Moieties
The molecular structure of this compound, containing both a carbonyl group (ketone) and an ether linkage, dictates its boiling point. The primary intermolecular forces at play are:
-
Dipole-Dipole Interactions: The carbonyl group (C=O) is highly polar, creating a significant molecular dipole. This leads to strong dipole-dipole attractions between adjacent molecules, which require more energy to overcome compared to weaker forces.[1][5][6][7]
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area.
Compared to an ether of similar molecular weight, a ketone will exhibit a higher boiling point due to the stronger dipole-dipole interactions of the carbonyl group.[1][5] While the ether group also contributes to the molecule's polarity, its effect on the boiling point is less pronounced than that of the ketone.
Experimental Protocol for Boiling Point Determination (Capillary Method)
The capillary method is a reliable and microscale technique for determining the boiling point of a liquid, making it suitable for research environments where sample quantities may be limited.[5] This protocol is designed to be self-validating through careful observation and control of experimental parameters.
Principle: An inverted capillary tube traps a small amount of air. As the sample is heated, the air expands and is replaced by the vapor of the liquid. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, causing a rapid stream of bubbles to emerge. Upon cooling, the boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]
Apparatus and Reagents:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
-
High-temperature mineral oil or silicone oil
-
Calibrated thermometer (-10 to 200 °C range)
-
Small test tube
-
Capillary tubes (sealed at one end)
-
This compound (sample)
-
Burner or hot plate
-
Stand and clamps
Experimental Workflow:
Caption: Workflow for Boiling Point Determination using the Capillary Method.
Step-by-Step Methodology:
-
Sample Preparation: Fill a small test tube to a depth of approximately 2-3 cm with this compound.
-
Apparatus Assembly:
-
Attach the test tube to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, sealed end up, into the test tube.
-
Clamp the thermometer so that the bulb and the sample are immersed in the oil of the Thiele tube, ensuring the top of the sample is below the top of the oil level.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a burner or hot plate. The design of the Thiele tube will ensure even heat distribution through convection.
-
As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
-
Continue to heat until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
-
Cooling and Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The rate of bubbling will decrease as the liquid cools.
-
The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube. Record this temperature.
-
-
Barometric Pressure: Record the atmospheric pressure from a laboratory barometer. For high accuracy, the observed boiling point can be corrected to standard pressure (760 mmHg).
Causality and Self-Validation:
-
Choice of Capillary Method: This method is ideal for small sample volumes and provides a sharp, reproducible boiling point. The visual confirmation of the liquid entering the capillary provides a clear and definitive endpoint.
-
Slow Cooling: Allowing the apparatus to cool slowly is critical for achieving thermal equilibrium between the liquid, vapor, and thermometer. Rapid cooling can lead to an inaccurate reading.
-
Calibrated Thermometer: The accuracy of the boiling point measurement is directly dependent on the accuracy of the thermometer. Regular calibration against known standards is essential for trustworthy results.
-
Purity Indication: A sharp boiling point is indicative of a pure compound. A boiling range suggests the presence of impurities.[7]
Section 2: Density of this compound
Density is an intrinsic physical property of a substance, defined as its mass per unit volume. It is an important parameter in quality control and for converting between mass and volume measurements.
Theoretical Framework: Molecular Packing and Temperature Effects
The density of a liquid is determined by the mass of its individual molecules and how closely they can pack together. The presence of the ether and ketone groups in this compound influences its molecular shape and intermolecular interactions, which in turn affect its packing efficiency.
Temperature has a significant impact on density. As the temperature of a liquid increases, the kinetic energy of its molecules increases, leading to greater intermolecular distances and a decrease in density. Therefore, it is crucial to report the temperature at which a density measurement is made.
Experimental Protocol for Density Determination (Pycnometer Method)
The pycnometer method is a highly accurate and precise technique for determining the density of liquids. It relies on the principle of measuring the mass of a precisely known volume of the liquid. This protocol is based on the principles outlined in ASTM D1480.[6]
Principle: A pycnometer is a glass flask with a precisely calibrated volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.
Apparatus and Reagents:
-
Gay-Lussac or Bingham type pycnometer (calibrated)
-
Analytical balance (readable to ±0.1 mg)
-
Constant temperature water bath
-
Calibrated thermometer
-
Deionized water (for calibration)
-
This compound (sample)
-
Acetone (for cleaning and drying)
Experimental Workflow:
Caption: Workflow for Density Determination using the Pycnometer Method.
Step-by-Step Methodology:
-
Pycnometer Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty pycnometer on an analytical balance and record the mass (mpycnometer).
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20.0 ± 0.1 °C) until it reaches thermal equilibrium (approximately 30 minutes).
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (mpycnometer + water).
-
Calculate the mass of the water (mwater = mpycnometer + water - mpycnometer).
-
Determine the volume of the pycnometer (Vpycnometer) using the known density of water at the calibration temperature (ρwater): Vpycnometer = mwater / ρwater.
-
-
Sample Measurement:
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the dry pycnometer with this compound.
-
Place the pycnometer in the constant temperature water bath at the same temperature used for calibration and allow it to equilibrate.
-
Remove the pycnometer, dry the exterior, and weigh it. Record the mass (mpycnometer + sample).
-
-
Density Calculation:
-
Calculate the mass of the sample (msample = mpycnometer + sample - mpycnometer).
-
Calculate the density of the this compound (ρsample) at the measurement temperature: ρsample = msample / Vpycnometer.
-
Causality and Self-Validation:
-
Choice of Pycnometer Method: This gravimetric method provides high precision and accuracy, which is essential for generating reliable data for research and development. The use of a calibrated volume minimizes measurement uncertainty.
-
Constant Temperature Bath: Maintaining a constant and known temperature is critical because density is temperature-dependent. The use of a water bath ensures thermal equilibrium of the pycnometer and its contents.
-
Volatility Considerations: this compound is a volatile organic compound.[2] It is important to work efficiently to minimize evaporative losses during weighing. The stoppered pycnometer helps to reduce evaporation. For highly volatile liquids, a specialized pycnometer like the Lipkin bicapillary pycnometer (as described in ASTM D941) can be used to further minimize evaporation.[8]
-
Calibration with Water: Calibrating the pycnometer with a well-characterized reference liquid like deionized water provides a traceable and accurate determination of its volume.
Safety Precautions for Handling this compound
This compound is a flammable liquid and vapor.[9] Standard laboratory safety protocols should be strictly followed.
-
Handling: Work in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
JoVE. Boiling Point Determination. [Link]
-
Tamson Instruments. ASTM D1480 & D1217 - METHODS. [Link]
-
University of Pardubice. DENSITY DETERMINATION BY PYCNOMETER. [Link]
-
The Good Scents Company. This compound, 60044-74-8. [Link]
-
Scribd. Determination of Boiling Point | PDF. [Link]
-
AASHTO Resource. Pycnometers, Calibrations, and Insulated Containers: A Guide to Understanding ASTM D 854, Soil Specific Gravity. [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
TA Instruments. Determining Volatile Organic Compounds by Differential Scanning Calorimetry. [Link]
-
ASTM International. Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer. [Link]
-
ASTM International. Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Lipkin Bicapillary Pycnometer. [Link]
-
PubChem. This compound. [Link]
-
Chemsrc. This compound | CAS#:60044-74-8. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Butanone. [Link]
Sources
- 1. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 2. tainstruments.com [tainstruments.com]
- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. tamson-instruments.com [tamson-instruments.com]
- 7. scribd.com [scribd.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
A Technical Guide to 4-Ethoxy-2-butanone: A Versatile Bifunctional Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures.[1] 4-Ethoxy-2-butanone, a seemingly simple acyclic ketone, emerges as a powerful and versatile intermediate, offering two distinct points of reactivity—a ketone and an ether—that can be manipulated with high selectivity. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its synthesis, physicochemical properties, and characteristic reactivity. Particular emphasis is placed on its application in constructing valuable heterocyclic scaffolds, such as pyrazoles, which are prevalent in medicinal chemistry.[2] By presenting detailed experimental protocols and mechanistic insights, this document aims to serve as a practical resource for leveraging the unique synthetic potential of this compound.
Introduction: The Strategic Value of Bifunctionality
Bifunctional organic building blocks are molecules that possess two distinct functional groups.[1] Their value lies in the ability to perform sequential or orthogonal chemical transformations, allowing for the stepwise construction of complex target molecules without the need for extensive protecting group chemistry.[1] this compound (Figure 1) is an exemplar of this class. Its structure contains a ketone, which can act as both an electrophile at the carbonyl carbon and a nucleophile at its α-positions, and a stable ether linkage that influences the molecule's electronic properties and can be cleaved under specific conditions.[1]
This dual reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its utility is particularly pronounced in the synthesis of five-membered heterocycles, where the 1,4-relationship between the ether oxygen and the carbonyl group can be ingeniously exploited in cyclization reactions.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical properties is critical for its effective use in the laboratory. This compound is a colorless to light yellow liquid with a characteristic fruity odor.[1] Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 60044-74-8 | [1][3] |
| Molecular Formula | C₆H₁₂O₂ | [3][4][5] |
| Molecular Weight | 116.16 g/mol | [1][5] |
| Boiling Point | 153 °C | [1][3][6] |
| Density | 0.92 g/cm³ | [1][3] |
| Flash Point | 40 °C (104 °F) | [1][6] |
| Refractive Index | ~1.41 | [4][6] |
| Solubility | Soluble in water and organic solvents. | [7] |
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group (a triplet and a quartet), the two methylene groups, and the methyl ketone singlet.
-
¹³C NMR: The carbon spectrum will show six distinct resonances, with the carbonyl carbon appearing significantly downfield (~208 ppm).[1]
-
FTIR: The infrared spectrum is dominated by a strong C=O stretching vibration for the ketone at approximately 1715 cm⁻¹ and a strong C-O-C stretching band for the ether around 1100 cm⁻¹.[1] The absence of a broad O-H band (3200-3600 cm⁻¹) confirms the absence of its precursor, 4-hydroxy-2-butanone.[1]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 116, with characteristic fragmentation patterns resulting from alpha-cleavage around the carbonyl and ether functionalities.[1][5]
Synthesis of this compound
The most common and logical route to this compound involves a two-step process starting from the aldol condensation of acetone and formaldehyde to produce 4-hydroxy-2-butanone, followed by a Williamson ether synthesis.[1][8] This approach provides excellent control over the final structure.
Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound.
Representative Protocol: Etherification of 4-Hydroxy-2-butanone
-
Expertise & Causality: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and irreversible deprotonation of the alcohol (4-hydroxy-2-butanone). This is crucial because using a weaker base like NaOH could lead to an equilibrium, resulting in incomplete reaction and potential side reactions. Tetrahydrofuran (THF) is chosen as the solvent because it is aprotic and effectively solvates the resulting sodium alkoxide intermediate.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-hydroxy-2-butanone (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
The Bifunctional Reactivity: A Tale of Two Groups
The synthetic power of this compound stems from the distinct yet cooperative reactivity of its ketone and ether functionalities.
A. Reactions at the Ketone Functionality
The ketone group offers two primary sites for reaction: the electrophilic carbonyl carbon and the nucleophilic α-carbons.
-
Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary alcohol, 4-ethoxy-2-butanol, using standard reducing agents.[1]
-
Sodium borohydride (NaBH₄): This is a mild and selective reagent suitable for this transformation, typically used in protic solvents like methanol or ethanol.[1] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[1]
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that will also efficiently perform the reduction. It requires an anhydrous aprotic solvent (e.g., THF) and a separate acidic workup step.[1]
-
-
Nucleophilic Addition: Grignard reagents and organolithium compounds readily add to the carbonyl carbon to form tertiary alcohols.
-
Enolate Chemistry: The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. The choice of base is critical and dictates the outcome.
-
Thermodynamic Enolate: Using a weaker, protic base like sodium ethoxide in ethanol will preferentially form the more substituted (and more stable) enolate at the C3 position.
-
Kinetic Enolate: Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will rapidly and irreversibly deprotonate the less sterically hindered C1 methyl group, forming the kinetic enolate. This regioselectivity is a cornerstone of modern synthetic strategy.
-
B. The Ether: A Stable Modulator
The ethoxy group is generally stable under neutral, basic, and mild acidic conditions, making it an excellent "spectator" group while performing chemistry on the ketone. This stability is crucial for its role as a building block. However, under harsh acidic conditions (e.g., HBr, HI), the ether can be cleaved.
C. Synergistic Reactivity: Gateway to Heterocycles
The true elegance of this compound is revealed when it is used to synthesize heterocyclic compounds, where its structure is perfectly primed for cyclization reactions. A prime example is the synthesis of substituted pyrazoles.
Pyrazole Synthesis: Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory celecoxib and the erectile dysfunction drug sildenafil.[2] The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][9][10]
While this compound is not a 1,3-dicarbonyl itself, it can be easily converted into one or used in reactions that generate a 1,3-dicarbonyl equivalent in situ. A more direct application involves its conversion to a 1,4-dicarbonyl, which is a precursor for other heterocycles via the Paal-Knorr synthesis.
Paal-Knorr Synthesis: This powerful reaction converts a 1,4-dicarbonyl compound into a furan, pyrrole, or thiophene.[11] By forming the enolate of this compound and reacting it with an α-haloketone, a 1,4-dicarbonyl precursor can be synthesized, which then undergoes cyclization.
A more direct, albeit advanced, strategy involves using this compound as a surrogate for a 1,3-dicarbonyl. For instance, reaction with hydrazine could initially form a hydrazone at the ketone. Subsequent intramolecular cyclization, facilitated by activation of the ether (e.g., conversion to a leaving group) or under forcing conditions, could lead to a pyrazole structure.
A more common and reliable method is the Knorr pyrazole synthesis, which uses a β-ketoester and a hydrazine.[11] this compound can be a starting point to generate such intermediates.
This protocol illustrates the general principle of pyrazole synthesis from a 1,3-dicarbonyl compound, which can be derived from building blocks like this compound.
-
Trustworthiness: This protocol is a well-established, self-validating system for pyrazole formation. The reaction progress can be easily monitored by TLC, and the product often crystallizes upon formation or after workup, simplifying purification.
-
Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq., e.g., acetylacetone as a model) in ethanol.
-
Addition of Hydrazine: Add phenylhydrazine hydrochloride (1.05 eq.) and a catalytic amount of acetic acid. The acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo and add cold water to induce precipitation.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of 4-Ethoxy-2-butanone
Introduction
4-Ethoxy-2-butanone (CAS No. 60044-74-8) is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2][3] Its structure, featuring both a ketone and an ether functional group, provides two distinct sites for chemical transformation.[1] This dual reactivity allows for its use as a versatile building block in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.[1] This guide provides a detailed exploration of the chemical reactivity of both the ketone and ethoxy moieties, focusing on their individual characteristics and, crucially, the chemoselectivity that can be achieved under various reaction conditions. Understanding this differential reactivity is paramount for designing efficient and high-yield synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [1][5][6] |
| Boiling Point | 153 °C | [1] |
| Density | 0.89 - 0.92 g/cm³ | [1][6] |
| Flash Point | 40 °C | [1] |
| Solubility | Soluble in water and organic solvents | [6] |
Part 1: Reactivity of the Ketone Functional Group
The carbonyl group (C=O) is the primary center of reactivity in this compound.[1] The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a wide array of chemical transformations.
Nucleophilic Addition Reactions
The most characteristic reaction of ketones is nucleophilic addition to the carbonyl carbon.[7] The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate.[7][8] Subsequent protonation yields an alcohol.[7]
Reduction to 4-Ethoxy-2-butanol
The ketone in this compound is readily reduced to the corresponding secondary alcohol, 4-ethoxy-2-butanol.[1] This is a cornerstone transformation, typically achieved with metal hydride reagents.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is highly effective for this conversion and can be used in protic solvents like methanol or ethanol.[1] It selectively reduces ketones and aldehydes without affecting less reactive groups like ethers or esters.
-
Lithium Aluminium Hydride (LiAlH₄): A significantly more powerful reducing agent, LiAlH₄ also efficiently reduces the ketone.[1] However, its high reactivity requires anhydrous conditions and careful handling. Given the stability of the ethoxy group, the selectivity of NaBH₄ is often preferred for its operational simplicity.
The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the final alcohol product.[1]
Caption: Mechanism of ketone reduction via nucleophilic hydride addition.
Reaction with Grignard Reagents
Grignard reagents (R-MgX) are potent nucleophiles that readily attack the carbonyl carbon of ketones to form tertiary alcohols after acidic workup.[9] This reaction is a powerful tool for carbon-carbon bond formation. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield 2-ethoxy-4-methyl-2-butanol. The ether linkage remains inert under these conditions.[10]
Reactions Involving the α-Carbon: Enolate Chemistry
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate ion.[11] this compound has two such positions: C1 (a methyl group) and C3.
Enolate Formation and Alkylation
Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will quantitatively deprotonate the α-carbon to form an enolate.[12] The enolate is a powerful carbon nucleophile that can react with electrophiles, such as alkyl halides, in an S_N2 reaction to form a new C-C bond.[12] This alkylation reaction is a fundamental method for constructing larger molecular frameworks.[12]
Formation of the "kinetic" enolate (by removing a proton from the less substituted C1 methyl group) versus the "thermodynamic" enolate (from the more substituted C3) can be controlled by the choice of base, solvent, and temperature.[11]
Caption: General workflow for the α-alkylation of a ketone.
Part 2: Reactivity of the Ethoxy Functional Group
Ethers are characterized by their general lack of reactivity, which is why they are often used as solvents for chemical reactions.[10][13] The C-O bond is strong, and the alkoxide ion (RO⁻) is a poor leaving group, making ethers resistant to attack by most nucleophiles and bases.[14]
Acid-Catalyzed Ether Cleavage
The primary reaction of the ethoxy group is cleavage under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[14][15] Hydrochloric acid (HCl) is generally not effective.[15]
The reaction mechanism involves two key steps:
-
Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).[14][15]
-
Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol.[14]
The specific pathway (S_N1 or S_N2) depends on the structure of the ether.[10][14] For the primary ethyl group in this compound, the cleavage would proceed via an S_N2 mechanism.[14] This reaction requires harsh conditions (concentrated acid and often heat), which can lead to side reactions involving the ketone moiety.
Caption: General mechanism for acid-catalyzed ether cleavage.
Part 3: Chemoselectivity: Ketone vs. Ethoxy Reactivity
In a molecule with multiple functional groups, chemoselectivity—the preferential reaction of one functional group over others—is a critical concept. In this compound, the reactivity difference between the ketone and the ether is substantial, allowing for a high degree of selective chemistry.
-
Targeting the Ketone: The ketone is significantly more reactive than the ether under a vast range of conditions. Nucleophilic additions (reduction, Grignard reaction) and base-mediated enolate formations occur under conditions where the ether group is completely inert.[1][10] For instance, reduction with NaBH₄ in methanol will cleanly produce 4-ethoxy-2-butanol with no cleavage of the ethoxy group.[1]
-
Targeting the Ether: Reacting the ethoxy group requires forcing conditions (strong, hot acid) that will almost certainly affect the ketone.[14][15] The acidic environment needed for ether cleavage would likely promote acid-catalyzed enolization or self-condensation (aldol) reactions of the ketone. Therefore, selective transformation of the ether in the presence of an unprotected ketone is synthetically challenging and generally avoided. If a reaction at the ether were necessary, a common strategy would be to first protect the ketone (e.g., as a ketal), perform the ether cleavage, and then deprotect the ketone.
Table 2: Summary of Chemoselective Reactions
| Reagent/Condition | Target Functional Group | Outcome | Ether Group Status |
| NaBH₄, MeOH | Ketone | Reduction to secondary alcohol | Unaffected |
| R-MgX, then H₃O⁺ | Ketone | Addition to form tertiary alcohol | Unaffected |
| LDA, THF; then R'-X | α-Carbon of Ketone | α-alkylation | Unaffected |
| Conc. HBr, Heat | Ether (and Ketone) | Ether cleavage, potential ketone side-reactions | Cleaved |
Part 4: Experimental Protocols
Protocol 1: Selective Reduction of this compound with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-ethoxy-2-butanol.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Acid-Catalyzed Cleavage of the Ethoxy Group
Caution: This reaction uses concentrated, corrosive acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Place this compound (1.0 eq) in a heavy-walled reaction vessel with a stir bar.
-
Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr, 5.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. The reaction should be monitored for the consumption of starting material.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the neutralized mixture with diethyl ether (3x).
-
Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product. Note that this procedure will likely yield a mixture of products, including 4-hydroxy-2-butanone and its subsequent reaction products under the harsh conditions.
Part 5: Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of this compound and monitoring its transformations.[1]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), the methylene groups adjacent to the ether and ketone, and the terminal methyl group of the ketone.[16]
-
¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon (typically δ > 200 ppm), the carbons of the ethoxy group, and the other aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹ is indicative of the C=O stretch of the ketone. The C-O stretch of the ether will appear in the 1100-1200 cm⁻¹ region. Disappearance of the ketone peak and the appearance of a broad O-H stretch (~3300 cm⁻¹) would confirm a successful reduction.
References
- List, B., Keh, C. C., & An, L. (2004). L-Proline-Catalyzed One-Pot Three-Component Reaction for the Synthesis of β-Alkoxy Ketones. Synlett, 2004(1), 137-139.
-
Wikipedia. (2023). Ether cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Tarbell, D. S., & Harnish, D. P. (1951). Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ChemBK. (2024). 2-Butanone, 4-ethoxy-. Retrieved from [Link]
-
Pearson. (n.d.). Ether Cleavage Explained. Retrieved from [Link]
-
Digital Commons@Georgia Southern. (2020). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Retrieved from [Link]
-
Organic Chemistry (Morsch et al.). (n.d.). Chapter 18 Reactions of Enolate Ions and Enols. Retrieved from [Link]
-
Organic Chemistry (McMurry). (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Quick, J., & Jenkins, R. (1978). Reactions of .alpha.-alkoxy-.alpha.,.beta.-unsaturated carbonyl compounds. The Journal of Organic Chemistry, 43(11), 2275-2277.
-
Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
-
ACS Omega. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
ResearchGate. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
ResearchGate. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
- Google Patents. (2013). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound(60044-74-8) 1H NMR [m.chemicalbook.com]
A Comprehensive Technical Guide to the Solubility and Solvent Compatibility of 4-Ethoxy-2-butanone
Introduction: Understanding 4-Ethoxy-2-butanone
This compound (CAS No. 60044-74-8) is a bifunctional organic compound of significant interest in chemical synthesis and formulation science.[1] Its molecular structure incorporates both a ketone and an ether functional group, bestowing upon it a unique combination of polarity and reactivity.[1] This dual functionality makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and an effective solvent in formulations for coatings, inks, and adhesives.[1][2]
For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile and solvent compatibility is paramount. These parameters govern its application in reaction chemistry, its behavior in purification processes like extraction and chromatography, and its suitability for creating stable, homogeneous formulations. This guide provides a detailed examination of these properties, grounded in established physicochemical principles and supported by actionable experimental protocols.
Core Physicochemical Properties
The solubility behavior of a compound is fundamentally dictated by its physical and chemical properties. This compound is a colorless to light yellow liquid with a characteristic fruity odor.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [3][4][5] |
| Molecular Weight | 116.16 g/mol | [1][3][4] |
| Boiling Point | 151-153 °C | [1][2][5][6] |
| Density | 0.92 g/cm³ | [2][7] |
| Flash Point | ~40 °C (103 °F) | [1][2][6] |
| logP (o/w) | 0.384 (est.) | [6] |
| Water Solubility | ~107,400 mg/L at 25 °C (est.) | [6] |
| Vapor Pressure | ~3.7 mmHg at 25 °C (est.) | [2][6] |
Solubility Profile and Solvent Compatibility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] this compound's structure is amphiphilic in nature; the carbonyl (ketone) group is polar and can act as a hydrogen bond acceptor, while the ethyl group and hydrocarbon backbone are nonpolar. This duality suggests broad compatibility with a range of solvents.
General assessments confirm it is soluble in water and common organic solvents.[7] The estimated water solubility of approximately 10.7 g/100 mL indicates significant aqueous solubility, attributable to hydrogen bonding between the ketone's oxygen and water molecules.[6][9] For organic solvents, miscibility is expected with polar protic solvents (e.g., ethanol), polar aprotic solvents (e.g., acetone), and many nonpolar solvents due to its ether linkage and alkyl chain.
| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |
| Water | Polar Protic | Soluble (~10.7 g/100 mL) | Hydrogen bonding with the carbonyl group.[6][9] |
| Ethanol / Methanol | Polar Protic | Miscible | Strong dipole-dipole interactions and hydrogen bonding capability. |
| Acetone / 2-Butanone (MEK) | Polar Aprotic | Miscible | Similar ketone functionality and polarity lead to strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Miscible | Structural similarity (ether linkage) and compatible polarity. |
| Ethyl Acetate | Polar Aprotic (Ester) | Miscible | Favorable dipole-dipole interactions. |
| Toluene / Benzene | Aromatic | Miscible | Van der Waals forces between the aromatic ring and the alkyl/ether portions of the molecule. |
| Hexane / Heptane | Nonpolar | Soluble / Miscible | The alkyl and ether components allow for sufficient van der Waals interactions. |
| Dichloromethane | Halogenated | Miscible | Favorable dipole-dipole interactions. |
Note: "Miscible" implies solubility in all proportions. This table is based on established chemical principles, as comprehensive experimental data is not publicly available for all solvent combinations.
Experimental Protocol for Solubility Determination
To ensure trustworthiness and provide a self-validating system, a standardized protocol for determining solubility is essential. The following procedure allows researchers to qualitatively assess the solubility of this compound in a solvent of interest.
Materials and Equipment
-
This compound (≥95% purity)
-
Test solvents (analytical grade)
-
Calibrated positive displacement micropipettes
-
Small glass test tubes (e.g., 13x100 mm) with stoppers or caps
-
Vortex mixer
-
Lab coat, safety glasses, and appropriate chemical-resistant gloves
Experimental Workflow Diagram
The logical flow of the solubility determination protocol is illustrated below.
Caption: Experimental workflow for qualitative solubility assessment.
Step-by-Step Procedure
-
Preparation: Label a clean, dry test tube with the name of the solvent to be tested.
-
Solvent Addition: Using a calibrated micropipette, dispense 1.0 mL of the test solvent into the labeled test tube.
-
Solute Addition: Add a small, precise amount of this compound to the solvent. A common starting point is 10 µL for an approximate 1% v/v concentration.
-
Mixing: Securely cap the test tube and vortex the mixture vigorously for 60 seconds to ensure maximum solvation.
-
Observation: Allow the sample to stand for 1-2 minutes. Visually inspect the mixture against a well-lit, uniform background. Look for any signs of insolubility, such as:
-
Phase Separation: Two distinct liquid layers (immiscibility).
-
Cloudiness/Turbidity: A hazy or milky appearance indicating fine, undissolved droplets.
-
Undissolved Droplets: Visible, separate droplets of the solute.
-
-
Classification:
-
Soluble: The solution is perfectly clear and monophasic (a single liquid phase).
-
Insoluble or Partially Soluble: Any cloudiness, phase separation, or visible undissolved droplets are observed.
-
-
Record Results: Meticulously record the solvent, the amount of solute added, and the observation. For quantitative analysis, this procedure can be adapted by incrementally adding the solute until insolubility is observed (titration method).
Chemical Compatibility and Stability
Beyond physical solubility, chemical compatibility is critical for formulation and synthesis. The presence of the ketone and ether groups dictates the chemical stability of this compound.
-
Reactivity of the Carbonyl Group: The ketone functionality is susceptible to reduction by agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding secondary alcohol, 4-ethoxy-2-butanol.[1] This reactivity precludes its use as a solvent for such reactions.
-
Stability of the Ether Linkage: Ethers are generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, HI). Therefore, using this compound in highly acidic reaction media should be carefully evaluated.
-
Acid/Base Stability: The compound is generally stable in neutral and mildly acidic or basic conditions. It does not possess readily ionizable protons, so its solubility is not significantly affected by pH changes, unlike carboxylic acids or amines.
Applications in Research and Drug Development
The solubility characteristics of this compound are directly relevant to its application in the pharmaceutical sciences:
-
Synthetic Building Block: Its miscibility with a wide range of organic solvents makes it an adaptable reactant in multi-step syntheses, allowing for homogeneous reaction conditions.[1]
-
Process Solvent: Its "excellent solvency" makes it a candidate for dissolving reactants and reagents in various chemical processes.[2]
-
Formulation Excipient: In drug formulation, understanding its solubility is key to developing stable liquid dosage forms or amorphous solid dispersions. Its low toxicity is an advantageous property for such applications.[2]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[3][10][11]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[10] All equipment should be properly grounded to prevent static discharge.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[10]
This guide provides a foundational understanding of the solubility and compatibility of this compound. By combining theoretical principles with robust experimental methodology, researchers can confidently and safely utilize this versatile compound in their work.
References
-
This compound - ChemBK. Available at: [Link]
-
14.11: Properties of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 86. Ethers and Ketones with Water. Part 6. C7–C12 Ketones with Water (2008) | Andrzej Mączyński | 20 Citations - SciSpace. Available at: [Link]
-
This compound, 60044-74-8 - The Good Scents Company. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 86. Ethers and ketones with water. Part 4. C-4 and C-5 ketones with water | Request PDF - ResearchGate. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 86. Ethers and Ketones with Water. Part 1. - AIP Publishing. Available at: [Link]
-
IUPAC-NIST Solubility Data Series. 86. Ethers and Ketones with Water. Part 4. C4 and C5 ... - AIP Publishing. Available at: [Link]
-
This compound | C6H12O2 | CID 536145 - PubChem - NIH. Available at: [Link]
-
solvent miscibility table - Zabs Holdings Chemicals Pty Ltd. Available at: [Link]
-
Chemical Compatibility Chart. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-ethoxybutan-2-one | 60044-74-8 [chemnet.com]
- 6. This compound, 60044-74-8 [thegoodscentscompany.com]
- 7. chembk.com [chembk.com]
- 8. 溶剂混溶性表 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]
- 11. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to 4-Ethoxy-2-butanone (CAS: 60044-74-8): Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 4-Ethoxy-2-butanone, a bifunctional organic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. By leveraging its unique molecular architecture, which features both a ketone and an ether functional group, this compound serves as a versatile building block for constructing complex molecular frameworks.[1] This document elucidates its chemical identity, physicochemical properties, spectroscopic profile, established synthetic methodologies, key chemical reactions, and safety protocols, offering a comprehensive resource for its application in a laboratory and industrial context.
Chemical Identification and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific reproducibility and safety. This compound is systematically named according to IUPAC conventions, and it is registered under a unique CAS number for universal identification in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | 4-ethoxybutan-2-one | [1][2][3] |
| CAS Number | 60044-74-8 | [1][2][4][5] |
| Common Synonyms | This compound, Acetylethyl ethyl ether | [2][3] |
| Molecular Formula | C₆H₁₂O₂ | [2][3][4][5] |
| Molecular Weight | 116.16 g/mol | [1][2][4][5] |
| InChI | InChI=1S/C6H12O2/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 | [2][3] |
| InChIKey | YFBGSHHKHHCVDI-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | CCOCCC(=O)C | [2][3] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various applications, from reaction solvent to purification procedures. It is a flammable liquid with a characteristic fruity odor.[1][6]
| Property | Value | Source |
| Appearance | Colorless to light yellow, clear liquid | [1][3][7] |
| Odor | Fruity | [1][6][8] |
| Boiling Point | 153 °C at 760 mmHg | [1][4][6] |
| Density | 0.92 g/cm³ | [1][4][6] |
| Flash Point | 40 °C (104 °F) | [1][4] |
| Solubility | Soluble in water and common organic solvents | [8][9] |
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound are routinely performed using a suite of spectroscopic techniques. The data presented below are predictive and characteristic, providing a spectral fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. The expected signals include a triplet corresponding to the terminal methyl protons of the ethoxy group, a quartet for the adjacent methylene protons (-O-CH₂-), a singlet for the acetyl methyl protons, and two triplets for the central ethyl bridge (-CH₂-CH₂-).
-
¹³C NMR: The carbon NMR spectrum distinguishes the six unique carbon atoms within the molecule.
| Carbon Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
| 1 | CH₃ -C=O | ~30 |
| 2 | C=O | ~208 |
| 3 | O=C-CH₂ - | ~45 |
| 4 | -CH₂ -O- | ~68 |
| 5 | O-CH₂ -CH₃ | ~66 |
| 6 | -CH₂-CH₃ | ~15 |
| (Data sourced from Benchchem[1]) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups. The absence of a broad hydroxyl (-OH) band around 3200-3600 cm⁻¹ is a key indicator of successful etherification from its precursor.[1]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~2850-3000 | C-H Stretch | Alkyl | Medium-Strong |
| ~1715 | C=O Stretch | Ketone | Strong |
| ~1100 | C-O-C Stretch | Ether | Strong |
| (Data sourced from Benchchem[1]) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For this compound, electron ionization (EI) would yield a molecular ion (M⁺) peak and characteristic fragment ions resulting from alpha-cleavage around the carbonyl group and cleavage of the ether linkage.[1] A prominent peak is often observed at an m/z of 43, corresponding to the acetyl cation [CH₃CO]⁺.[2]
Synthesis and Reaction Pathways
The synthesis of this compound is typically achieved through a controlled, multi-step process that offers versatility and allows for the creation of various derivatives.
Established Synthetic Route
A widely applicable method involves a two-step sequence. The first step is the synthesis of the precursor, 4-hydroxy-2-butanone, via an aldol condensation reaction between acetone and formaldehyde.[1][10] The subsequent step is an etherification of the hydroxyl group to introduce the ethoxy moiety, commonly achieved through a Williamson ether synthesis. This method provides excellent control over the final molecular structure.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. thegoodscentscompany.com [thegoodscentscompany.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4-Ethoxy-2-butanone: Synthesis, Commercial Availability, and Applications in Research and Development
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-2-butanone (CAS No. 60044-74-8), a versatile bifunctional organic compound. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the chemical and physical properties of this compound, its commercial availability and typical purity grades, and detailed methodologies for its synthesis. Furthermore, this guide explores the compound's applications as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The content is structured to provide not only factual information but also practical insights into experimental choices and protocols, grounded in established scientific principles.
Introduction: The Molecular Versatility of this compound
This compound is a unique chemical entity characterized by the presence of two distinct functional groups: a ketone and an ether.[1][2] This bifunctionality is the cornerstone of its utility in organic synthesis, offering two selective sites for chemical modification.[1][2] This allows for a strategic and controlled approach to building complex molecular architectures, a critical aspect of modern drug discovery and agrochemical development.[1][2]
Visually, it is a clear, colorless to light yellow liquid with a characteristic fruity odor.[1] Its dual functionality makes it a valuable intermediate, enabling chemists to introduce specific structural motifs into a target molecule. The ketone can undergo a variety of reactions such as reduction to a secondary alcohol, while the ether linkage provides stability and influences the molecule's polarity and solubility.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 60044-74-8 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| Appearance | Clear, colorless to light yellow liquid | [1][4] |
| Boiling Point | 153 °C | [1] |
| Density | 0.92 g/cm³ | [1] |
| Flash Point | 40 °C | [1] |
| Solubility | Soluble in water and organic solvents | |
| InChI Key | YFBGSHHKHHCVDI-UHFFFAOYSA-N | [1][3] |
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, primarily for research and development purposes. The typical purity offered is generally suitable for most synthetic applications, though it is always recommended to verify the purity of a new batch via in-house analytical methods.
| Supplier | Reported Purity/Grade | Notes |
| TCI America | >92.0% (GC) | Available in various quantities for R&D.[5] |
| Benchchem | Research Grade | For research use only.[1] |
| Fisher Scientific | >92.0% (GC) | Distributed from TCI America.[5] |
| Santa Cruz Biotechnology | Research Grade | For experimental/research use only.[6] |
| Sigma-Aldrich | Research Grade | For experimental/research use only.[6] |
It is important to note that this compound is sold for research use only and is not intended for human or veterinary use.[1]
Synthesis of this compound: Methodologies and Experimental Protocols
There are two primary and well-documented routes for the synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Esterification of 2-Butanol with Acetic Anhydride
This is a classical approach to forming the butanone backbone with the desired ethoxy group precursor.[1]
Causality of Experimental Choices: The use of an acid catalyst is crucial to activate the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-butanol. The reaction temperature is carefully controlled to ensure a reasonable reaction rate while minimizing potential side reactions.
Diagram of Synthesis via Esterification:
Caption: Synthesis of this compound via acid-catalyzed esterification.
Williamson Ether Synthesis from 4-Hydroxy-2-butanone
A more targeted and often higher-yielding approach involves a multi-step synthesis commencing with the readily available 4-hydroxy-2-butanone.[1] This precursor can be synthesized via an aldol condensation of acetone and formaldehyde.[1]
Causality of Experimental Choices: This method leverages the well-established Williamson ether synthesis. The hydroxyl group of 4-hydroxy-2-butanone is a poor leaving group, necessitating its conversion to a better leaving group, such as a halide. A strong base is then used to deprotonate ethanol, forming the ethoxide nucleophile which subsequently displaces the leaving group in an SN2 reaction.
Diagram of Williamson Ether Synthesis:
Caption: Two-step synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol (Williamson Ether Synthesis):
-
Activation of 4-Hydroxy-2-butanone:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-hydroxy-2-butanone in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an activating agent (e.g., thionyl chloride) dropwise via the dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-cold water.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude activated intermediate (e.g., 4-chloro-2-butanone).
-
-
Etherification:
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous ethanol.
-
Carefully add a strong base (e.g., sodium hydride) portion-wise at 0 °C to generate sodium ethoxide.
-
Once the evolution of hydrogen gas ceases, add the crude activated intermediate from the previous step, dissolved in a minimal amount of anhydrous ethanol, dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of this compound and identifying any potential impurities.
Diagram of GC-MS Workflow:
Caption: General workflow for the GC-MS analysis of this compound.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[7]
-
Instrumentation and Parameters:
-
GC System: A standard gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm x 0.25 µm BP-WAX or similar polar column) is suitable.[8]
-
Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to prevent column overloading.[8]
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min) will effectively separate the components.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode is standard for this type of analysis.[7]
-
Data Acquisition: Scan a mass range of m/z 35-350 to capture the molecular ion and key fragment ions.
-
-
Data Analysis:
-
The purity is determined by the relative area of the this compound peak in the total ion chromatogram (TIC).
-
The mass spectrum should be consistent with the expected fragmentation pattern, with a prominent peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺).[3] The molecular ion peak at m/z 116 may also be observed.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.18 | Triplet | 3H | CH₃-CH₂-O- |
| ~2.15 | Singlet | 3H | CH₃-C=O |
| ~2.75 | Triplet | 2H | -CH₂-C=O |
| ~3.45 | Quartet | 2H | -O-CH₂-CH₃ |
| ~3.65 | Triplet | 2H | -O-CH₂-CH₂- |
Predicted ¹³C NMR Spectral Data: [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | CH₃-CH₂-O- |
| ~30 | CH₃-C=O |
| ~45 | -CH₂-C=O |
| ~66 | -O-CH₂-CH₃ |
| ~68 | -O-CH₂-CH₂- |
| ~208 | C=O |
Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its application as a versatile building block. Its bifunctional nature allows for selective transformations at either the ketone or the ether, providing a powerful tool for constructing complex molecular frameworks.[1][2]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]
-
GHS Hazard Statements: H226: Flammable liquid and vapor.[4]
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
P233: Keep container tightly closed.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its commercial availability and well-understood reactivity make it an attractive building block for researchers. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and safe handling, intended to serve as a valuable resource for the scientific community.
References
-
The Good Scents Company. This compound, 60044-74-8. [Link]
-
Chemsrc. This compound | CAS#:60044-74-8. [Link]
-
PubChem. This compound | C6H12O2 | CID 536145. [Link]
-
Organic Syntheses. 4,4-dimethoxy-2-butanone. [Link]
- Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Hydroxy-2-Butanone: A Versatile Chemical Intermediate for Synthesis, Flavors, and Pharmaceuticals. [Link]
-
Semantic Scholar. Reactivity of Formaldehyde during 4‑Hydroxy-2‑butanone Synthesis in Supercritical State. [Link]
-
Sumitomo Chemical Co., Ltd. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound 92.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. This compound, 60044-74-8 [thegoodscentscompany.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Page loading... [guidechem.com]
Methodological & Application
Application Notes & Protocols: 4-Ethoxy-2-butanone as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-ethoxy-2-butanone as a strategic building block in the synthesis of diverse heterocyclic compounds. Its bifunctional nature, featuring both a ketone and an ethoxy group, allows it to serve as a stable and versatile precursor to 1,4- and 1,3-dicarbonyl systems, which are pivotal intermediates in classical cyclization reactions.[1] We will detail field-proven protocols for the synthesis of five-membered heterocycles (furans, pyrroles, thiophenes) via the Paal-Knorr synthesis and six-membered heterocycles like pyrimidines through cyclocondensation reactions. The causality behind experimental choices, detailed step-by-step methodologies, and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in leveraging this valuable synthon.
Introduction: The Strategic Value of this compound
This compound (CAS: 60044-74-8) is a bifunctional organic compound that provides two distinct sites for chemical transformation: a reactive ketone at the 2-position and an ethoxy group at the 4-position.[1][2] This structure is of significant interest in synthetic organic chemistry because, under specific conditions (typically acidic hydrolysis), the ethoxy group can be converted to a hydroxyl group, which exists in equilibrium with a second carbonyl, effectively unmasking it as a 1,4-dicarbonyl equivalent (specifically, a precursor to acetonylacetone). This "masked" functionality is central to its utility, allowing for controlled and sequential reactions.
Its primary application lies in the renowned Paal-Knorr synthesis , a cornerstone reaction for constructing five-membered aromatic heterocycles from 1,4-dicarbonyl compounds.[3][4] Furthermore, its carbon skeleton can be strategically employed in cyclocondensation reactions to form six-membered rings, such as pyrimidines, making it a highly adaptable tool for building core structures found in numerous pharmaceuticals and agrochemicals.[1][5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [2][6] |
| Molecular Weight | 116.16 g/mol | [2][6] |
| Boiling Point | 153 °C | [1] |
| Flash Point | 40 °C | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Synthesis of Five-Membered Heterocycles: The Paal-Knorr Reaction
The Paal-Knorr synthesis is the most direct and widely employed application of 1,4-dicarbonyl compounds for generating substituted furans, pyrroles, and thiophenes.[3][4][7] In this context, this compound serves as a stable precursor that generates the required 1,4-dicarbonyl intermediate in situ.
Mechanism Overview
The reaction begins with the acid-catalyzed hydrolysis of the ethoxy group in this compound to form 4-hydroxy-2-butanone. This intermediate tautomerizes to the key 1,4-dicarbonyl compound, hexane-2,5-dione (acetonylacetone). This dione then undergoes cyclization with the appropriate reagent to form the desired heterocycle.
Furan Synthesis
The acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate is a direct route to substituted furans.[4] The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[8] Subsequent dehydration of the resulting hemiacetal yields the aromatic furan ring.[4]
Protocol 1: Synthesis of 2,5-Dimethylfuran
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (11.6 g, 0.1 mol) and 30 mL of 1 M aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4-6 hours. The hydrolysis and subsequent cyclization occur in one pot. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 hexanes:ethyl acetate eluent.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.
Pyrrole Synthesis
When the 1,4-dicarbonyl intermediate is reacted with ammonia or a primary amine, a substituted pyrrole is formed.[3][8] The mechanism involves the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to produce the pyrrole ring.[9] Using a primary amine (R-NH₂) results in an N-substituted pyrrole.
Protocol 2: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
-
Reagent Setup: To a 100 mL round-bottom flask, add this compound (11.6 g, 0.1 mol), benzylamine (10.7 g, 0.1 mol), and 40 mL of glacial acetic acid. The acetic acid serves as both a solvent and a weak acid catalyst.[9]
-
Reaction: Heat the mixture to 100 °C for 3 hours with magnetic stirring. Monitor the disappearance of starting materials via TLC.
-
Work-up: After cooling, pour the reaction mixture into 150 mL of cold water. Neutralize the solution carefully by the slow addition of solid sodium carbonate until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: After filtration, concentrate the solution under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford 1-benzyl-2,5-dimethylpyrrole.
Thiophene Synthesis
The conversion of the 1,4-dicarbonyl to a thiophene requires a sulfurizing agent.[3] Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used for this transformation, converting the carbonyl oxygen atoms to sulfur, followed by cyclization and dehydration.[10]
Protocol 3: Synthesis of 2,5-Dimethylthiophene
-
Caution: This reaction should be performed in a well-ventilated fume hood as it may generate H₂S gas.
-
Reagent Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place this compound (11.6 g, 0.1 mol) and phosphorus pentasulfide (P₄S₁₀) (5.0 g, 0.0225 mol) in 50 mL of anhydrous toluene.
-
Reaction: Heat the slurry to reflux (approx. 110 °C) under a nitrogen atmosphere for 4 hours. The mixture will darken significantly.
-
Work-up: Cool the reaction to room temperature and slowly quench by pouring it over crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).
-
Purification: Combine all organic layers and wash sequentially with 1 M NaOH solution (30 mL) and brine (30 mL). Dry the solution over anhydrous calcium chloride.
-
Isolation: Filter and remove the toluene by distillation. The residue is then purified by fractional distillation to yield 2,5-dimethylthiophene.
Synthesis of Six-Membered Heterocycles: Pyrimidines
While the Paal-Knorr synthesis relies on this compound as a 1,4-dicarbonyl precursor, it can also function as a synthon for 1,3-dicarbonyl systems, enabling access to six-membered rings like pyrimidines. This application is supported by studies on its close analog, 4,4-dimethoxy-2-butanone, which readily undergoes cyclocondensation with guanidine to form aminopyrimidines.[5] The reaction proceeds through an initial condensation at the ketone, followed by cyclization involving the acetal/ether terminus.
The Pinner synthesis and its variations are classical methods for preparing pyrimidines from 1,3-dicarbonyl compounds and amidines (or guanidine).[11][12][13]
Protocol 4: Synthesis of 2-Amino-4-methylpyrimidine
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in 50 mL of absolute ethanol.
-
Amidine Formation: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol) and stir for 15 minutes at room temperature to liberate the free base.
-
Reaction: Add this compound (11.6 g, 0.1 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-10 hours.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add 50 mL of water and extract with chloroform (3 x 40 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent by rotary evaporation.
-
Isolation: The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 2-amino-4-methylpyrimidine.
Summary of Applications
| Target Heterocycle | Key Reagent(s) | Catalyst/Conditions | Rationale |
| Furan (2,5-dimethyl) | Water | Aqueous Acid (H₂SO₄), Reflux | Acid-catalyzed hydrolysis followed by intramolecular cyclization and dehydration of the 1,4-dione.[4][8] |
| Pyrrole (N-substituted) | Primary Amine (R-NH₂) | Acetic Acid, 100 °C | Forms imine/hemiaminal intermediates that cyclize and eliminate water.[8][9] |
| Thiophene (2,5-dimethyl) | P₄S₁₀ or Lawesson's Reagent | Anhydrous Toluene, Reflux | Sulfurizing agent converts carbonyls to thiocarbonyls, facilitating cyclization.[3][10] |
| Pyrimidine (2-amino-4-methyl) | Guanidine | Sodium Ethoxide, Reflux | Base-catalyzed condensation followed by cyclization and aromatization.[5] |
Conclusion
This compound is a powerful and cost-effective building block for heterocyclic synthesis. Its ability to function as a masked 1,4- and 1,3-dicarbonyl synthon provides reliable access to a wide array of fundamental heterocyclic cores. The protocols outlined in this guide demonstrate its utility in well-established, high-yield reactions such as the Paal-Knorr synthesis and pyrimidine cyclocondensations. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively employ this versatile reagent in the development of novel pharmaceuticals, materials, and agrochemicals.
References
- Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC - NIH.
- Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. (n.d.). ResearchGate.
- Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. (n.d.). Ovid.
- This compound|CAS 60044-74-8|Supplier. (n.d.). Benchchem.
- Paal–Knorr synthesis. (n.d.). Grokipedia.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Organic Chemistry: An Indian Journal.
- This compound | C6H12O2 | CID 536145. (n.d.). PubChem - NIH.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.
- This compound | CAS 60044-74-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound | 60044-74-8 | TCI AMERICA. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. scbt.com [scbt.com]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. ovid.com [ovid.com]
Asymmetric reduction of 4-Ethoxy-2-butanone to chiral alcohols
An Application Guide to the Asymmetric Reduction of 4-Ethoxy-2-butanone for the Synthesis of Enantiopure Alcohols
Introduction: The Significance of Chiral Alcohols
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral alcohols, such as (R)- and (S)-4-ethoxy-2-butanol, serve as critical building blocks for complex molecules where specific stereochemistry is essential for biological activity and efficacy.[1] The reduction of a prochiral ketone, like this compound, presents a direct and efficient route to these valuable compounds.[2] This guide provides a detailed exploration of two powerful methodologies for achieving this transformation with high enantioselectivity: chemo-catalytic reduction using the Corey-Bakshi-Shibata (CBS) system and a whole-cell biocatalytic approach.
This document is designed for researchers and process chemists, offering not just step-by-step protocols but also the underlying scientific principles that govern these asymmetric syntheses. We will delve into the causality behind experimental choices, ensuring a robust and reproducible application of these techniques.
Figure 1: General scheme for the asymmetric reduction of this compound.
Part 1: Chemo-Catalysis via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3] The reaction employs a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane reducing agent to facilitate a highly face-selective hydride transfer to the ketone's carbonyl group.[4][5]
Scientific Principles & Causality
The remarkable stereoselectivity of the CBS reduction stems from the formation of a rigid, coordinatively saturated transition state.[4]
-
Catalyst-Borane Complexation: The borane reducing agent (e.g., BH₃·THF) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[5]
-
Ketone Coordination: The prochiral ketone then coordinates to this activated catalyst complex. The ketone orients itself to minimize steric hindrance, typically with its larger substituent pointing away from the catalyst's bulky group.[5]
-
Hydride Transfer: The hydride is delivered from the borane to one specific face of the carbonyl, guided by the chiral scaffold of the catalyst, occurring via a six-membered, chair-like transition state.[4]
The predictability of the stereochemical outcome is a major advantage of this method. For a catalyst derived from (S)-proline, the hydride is typically delivered to the Re face of the ketone, yielding the (R)-alcohol. Conversely, an (R)-proline-derived catalyst yields the (S)-alcohol. The reaction must be conducted under strictly anhydrous conditions, as water can react with the borane reagent and the catalyst, leading to diminished yield and enantioselectivity.[4]
Experimental Protocol: (R)-CBS Catalyzed Reduction to (S)-4-Ethoxy-2-butanol
This protocol describes the reduction using the (R)-methyl CBS catalyst to yield the (S)-alcohol.
Materials:
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][6][7]oxazaborole (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
This compound (>95% purity)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add the (R)-CBS solution (0.1 eq.).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir the solution for 10 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is crucial for safely decomposing the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-4-ethoxy-2-butanol.
Figure 2: Workflow for CBS-catalyzed asymmetric reduction.
Part 2: Biocatalysis Using Whole-Cell Biotransformation
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide cofactors like NADH or NADPH.[9] Many microorganisms, such as Rhodococcus erythropolis and Candida parapsilosis, produce ADHs that can reduce ketones with high enantioselectivity.[10][11]
Scientific Principles & Causality
The use of whole microbial cells provides a cost-effective and practical approach, as it circumvents the need for enzyme isolation and purification.
-
Enzyme Specificity: The ADH enzyme possesses a chiral active site that binds the ketone substrate in a specific orientation. This precise positioning ensures that the hydride from the cofactor (NADH) is delivered to only one of the two prochiral faces of the carbonyl group.[12] Many microbial ADHs follow Prelog's rule, but anti-Prelog enzymes are also known and valuable for accessing the opposite enantiomer.[13]
-
Cofactor Regeneration: The reduction of the ketone consumes the reduced cofactor (NADH), converting it to its oxidized form (NAD⁺). For the reaction to be catalytic, the NADH must be continuously regenerated. In a whole-cell system, this is often achieved by adding a cheap, sacrificial co-substrate, such as isopropanol or glucose.[10] The cell's own enzymatic machinery oxidizes the co-substrate, which in turn reduces NAD⁺ back to NADH, completing the catalytic cycle.[14]
-
Reaction Environment: The reaction is performed in an aqueous buffer at or near physiological pH and mild temperatures, which helps maintain the stability and activity of the enzymes within the cells.[11]
Experimental Protocol: Reduction with Rhodococcus erythropolis
This protocol outlines the use of Rhodococcus erythropolis cells for the production of (S)-alcohols, a common outcome for this genus.[10]
Materials:
-
Rhodococcus erythropolis strain (e.g., ATCC 4277)
-
Growth medium (e.g., Nutrient Broth or a defined medium)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
This compound
-
Isopropanol (co-substrate)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Centrifuge and sterile flasks
Procedure:
Phase 1: Cell Cultivation and Harvesting
-
Inoculation: Inoculate a sterile growth medium with a culture of R. erythropolis.
-
Growth: Incubate the culture at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours, or until it reaches the late exponential growth phase.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C).
-
Washing: Discard the supernatant and wash the cell pellet twice with potassium phosphate buffer to remove residual medium components. Re-centrifuge after each wash. The resulting cell paste is ready for use.
Phase 2: Whole-Cell Bioreduction
-
Reaction Setup: In a suitable flask, suspend a known quantity of the wet cell paste in potassium phosphate buffer to a desired concentration (e.g., 50-100 g/L).
-
Co-substrate Addition: Add isopropanol to the cell suspension (e.g., 5-10% v/v) to serve as the hydride source for cofactor regeneration.
-
Substrate Addition: Add this compound to the reaction mixture to the desired final concentration (e.g., 10-50 mM). High concentrations can be toxic to the cells, so fed-batch addition may be beneficial for higher productivity.
-
Incubation: Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150 rpm).
-
Monitoring: Periodically withdraw small aliquots. Centrifuge to remove cells, extract the supernatant with ethyl acetate, and analyze the organic layer by GC or HPLC to monitor substrate conversion and product formation.
-
Product Extraction: Once the reaction has reached completion, centrifuge the entire reaction mixture to pellet the cells. Extract the supernatant with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. The resulting crude product can be further purified if necessary.
Figure 3: Workflow for whole-cell biocatalytic reduction.
Part 3: Data Summary and Product Analysis
Successful execution of an asymmetric reduction requires accurate analysis of the final product to determine both the chemical yield and, most importantly, the enantiomeric excess (ee).
Comparative Data for Reduction Methods
The following table summarizes typical parameters and expected outcomes for the two described methods. These values serve as a starting point for optimization.
| Parameter | CBS Reduction | Biocatalysis (R. erythropolis) |
| Catalyst | (R)- or (S)-CBS Oxazaborolidine | Whole cells containing ADHs |
| Catalyst Loading | 5-10 mol% | 50-100 g/L wet cell weight |
| Reducing Agent | BH₃·SMe₂ or BH₃·THF | Isopropanol (Co-substrate) |
| Solvent | Anhydrous THF | Aqueous Buffer (pH ~7) |
| Temperature | 0 °C to Room Temp. | 25-35 °C |
| Reaction Time | 1-4 hours | 12-48 hours |
| Typical Conversion | >95% | 85-99% |
| Typical ee | >95% | >99%[10] |
| Stereochemical Outcome | Predictable from catalyst | Typically (S)-alcohol |
Analysis of Enantiomeric Excess (ee)
The determination of the enantiomeric composition of the chiral alcohol product is most commonly performed using chiral chromatography.[15]
-
Chiral Gas Chromatography (GC): The alcohol product is often derivatized (e.g., to its acetate or trifluoroacetate ester) to improve volatility and resolution on a chiral stationary phase column (e.g., a cyclodextrin-based column).
-
Chiral High-Performance Liquid Chromatography (HPLC): The alcohol can be analyzed directly or after derivatization on a chiral HPLC column (e.g., columns based on polysaccharide derivatives like cellulose or amylose). The two enantiomers will exhibit different retention times, and the ee can be calculated from the relative peak areas.[16]
Calculation of Enantiomeric Excess (ee %): ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
References
-
HBY61, P. j. (n.d.). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. PubMed. Available at: [Link]
-
(1997). Asymmetric Catalytic Reduction of Ketones with Hypervalent Trialkoxysilanes. Thieme. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Ohkuma, T., & Kitamura, M. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. Available at: [Link]
-
Nie, Y., et al. (2011). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed Central. Available at: [Link]
-
Wong, C.-H., et al. (1990). A New NAD-dependent Alcohol Dehydrogenase with Opposite Facial Selectivity useful for Asymmetric Reduction and Cofactor Regeneration. RSC Publishing. Available at: [Link]
-
Grigor'eva, A. A., et al. (2020). Rhodococcus erythropolis A-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol. ResearchGate. Available at: [Link]
-
Xu, G., et al. (2014). Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. PubMed Central. Available at: [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Zhang, B.-B., et al. (2012). Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System. PLOS ONE. Available at: [Link]
-
You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). Process for producing 4-hydroxy-2-butanone or butanol. Google Patents.
-
Wipf, P. (2007). Chem 2320. University of Pittsburgh. Available at: [Link]
-
Sano, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Brown, H. C., et al. (1991). Chiral Synthesis via Organoboranes. 33. The Controlled Reaction of B- Alkydiisopinocampheylboranes with Aldehydes Providing a Co. DTIC. Available at: [Link]
-
Mizyed, S., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Becker, J., et al. (2023). Optimization of Rhodococcus erythropolis JCM3201T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. ResearchGate. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2020). Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions. AWS. Available at: [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. RSC Publishing. Available at: [Link]
-
Schmidt, S., et al. (2018). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
-
Chen, X., et al. (2022). Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol. ResearchGate. Available at: [Link]
-
Petrusma, M., et al. (2008). Characterization of a Second Rhodococcus erythropolis SQ1 3-Ketosteroid 9α-Hydroxylase Activity Comprising a Terminal Oxygenase Homologue, KshA2, Active with Oxygenase-Reductase Component KshB. Applied and Environmental Microbiology. Available at: [Link]
-
Science.gov. (n.d.). nadh-dependent alcohol dehydrogenase: Topics. Science.gov. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Nie, Y., et al. (n.d.). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. The Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). 4-Ethoxybutanol. PubChem. Available at: [Link]
-
Inchem.org. (1987). Butanol 2- (HSG 4, 1987). Inchem.org. Available at: [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of steroid catabolism in R. erythropolis SQ1. Two 3-ketosteroid ∆ 1 -dehydrogenase (KSTD) isoenzymes. ResearchGate. Available at: [Link]
-
de la Torre, M. B., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Mondal, K. (2003). Synthesis of Chiral Surfactants for Enantioselective Organic Synthesis. Digital Commons@ETSU. Available at: [Link]
-
ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. Available at: [Link]
-
IRIS . (2021). Journal of Biotechnology. IRIS . Available at: [Link]
-
Unacademy. (n.d.). Nomenclature of Organic Compounds. Unacademy. Available at: [Link]
Sources
- 1. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Catalytic Reduction of Ketones with Hypervalent Trialkoxysilanes | Semantic Scholar [semanticscholar.org]
- 8. This compound, 60044-74-8 [thegoodscentscompany.com]
- 9. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. A new NAD-dependent alcohol dehydrogenase with opposite facial selectivity useful for asymmetric reduction and cofactor regeneration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nadh-dependent alcohol dehydrogenase: Topics by Science.gov [science.gov]
- 15. uma.es [uma.es]
- 16. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Ethoxy-2-butanone in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of pharmaceutical development, the identification and application of versatile chemical intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 4-Ethoxy-2-butanone (CAS: 60044-74-8), a bifunctional organic compound, represents a significant yet often overlooked building block in multistep synthesis.[1] Its molecular architecture, featuring a ketone group at the 2-position and an ethoxy group at the 4-position, provides two distinct and selectively reactive sites.[1] This inherent duality allows for controlled chemical transformations, enabling chemists to modify one functional group while preserving the other, a crucial advantage in the intricate pathways of drug synthesis.[1]
While direct public domain literature on the extensive use of this compound in the synthesis of named pharmaceuticals is limited, its structural analogue, 4,4-dimethoxy-2-butanone, is a well-documented precursor in the manufacture of prominent drugs such as the sulfonamide antibiotic Sulfamerazine and the anti-AIDS drug Nevirapine. The reactivity patterns of these β-alkoxy ketones are highly comparable, making this compound a viable and strategic alternative. This guide provides detailed application notes and protocols, primarily focusing on the synthesis of pyrimidine cores—a common motif in numerous bioactive molecules—and their subsequent elaboration into pharmaceutical agents. The protocols are presented with a rationale for each step, reflecting a field-proven understanding of synthetic chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis, informing decisions on reaction conditions, purification methods, and safety protocols.
| Property | Value | Source |
| CAS Number | 60044-74-8 | [1][2] |
| Molecular Formula | C6H12O2 | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 153 °C | [1][2] |
| Density | 0.92 g/cm³ | [2][3] |
| Flash Point | 40 °C (104 °F) | [1] |
| Solubility | Soluble in water and organic solvents | [3][4] |
Core Application: Synthesis of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The 1,3-dicarbonyl-like nature of this compound makes it an excellent precursor for the construction of substituted pyrimidines through cyclocondensation reactions with amidines, ureas, or guanidines.
Protocol 1: Synthesis of 2-Amino-4-methylpyrimidine from this compound
This protocol is adapted from the well-established synthesis using the analogous 4,4-dimethoxy-2-butanone. The underlying chemistry involves a base-catalyzed cyclocondensation reaction between the β-alkoxy ketone and guanidine. The ethoxy group in this compound is a good leaving group under the reaction conditions, facilitating ring closure.
Reaction Scheme:
Caption: General workflow for the synthesis of 2-Amino-4-methylpyrimidine.
Materials and Reagents:
-
This compound
-
Guanidine Nitrate
-
Sodium Ethoxide
-
Ethanol (anhydrous)
-
Water (deionized)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
Step-by-Step Procedure:
-
Preparation of the Guanidine Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in anhydrous ethanol (50 mL). Stir the mixture for 20 minutes at room temperature to ensure the formation of free guanidine base.
-
Addition of this compound: To the stirred guanidine solution, add a solution of this compound (1.00 g, 8.61 mmol) in anhydrous ethanol (10 mL) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude 2-amino-4-methylpyrimidine can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield a colorless crystalline solid.
Causality and Experimental Insights:
-
Choice of Base: Sodium ethoxide is used as a strong base to deprotonate the guanidine nitrate, generating the free guanidine base which is the active nucleophile in the cyclization reaction.
-
Solvent: Anhydrous ethanol is used as the solvent as it is relatively inert under the reaction conditions and effectively dissolves the reactants.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
-
Work-up Procedure: The aqueous work-up is designed to remove inorganic salts and any remaining water-soluble impurities. Extraction with ethyl acetate isolates the desired pyrimidine product.
Application in Pharmaceutical Synthesis
The pyrimidine scaffold synthesized from this compound serves as a crucial intermediate for the synthesis of various pharmaceuticals. Below are two examples illustrating its application.
Application 1: Synthesis of Sulfonamide Antibiotics (e.g., Sulfamerazine)
Sulfonamide drugs were the first class of effective antibacterial agents and continue to be used today. Sulfamerazine is a classic example. The synthesis involves the reaction of 2-amino-4-methylpyrimidine with a protected sulfonyl chloride, followed by deprotection.
Synthetic Workflow:
Caption: Synthetic pathway to Sulfamerazine.
Protocol 2: Synthesis of Sulfamerazine
-
Synthesis of N-acetylsulfamerazine: In a suitable reaction vessel, dissolve 2-amino-4-methylpyrimidine (from Protocol 1) in pyridine. Cool the solution in an ice bath and slowly add acetylsulfanilyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into cold water to precipitate the N-acetylsulfamerazine. Filter and wash the solid with water.
-
Hydrolysis to Sulfamerazine: Suspend the crude N-acetylsulfamerazine in an aqueous solution of sodium hydroxide and heat to reflux until the hydrolysis is complete. Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the Sulfamerazine. Filter, wash with water, and dry to obtain the final product.
Application 2: Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Nevirapine)
Nevirapine is an NNRTI used in the treatment of HIV/AIDS. A key intermediate in its synthesis is 2-chloro-3-amino-4-picoline, which can be derived from 4,4-dimethoxy-2-butanone, and by extension, this compound. The synthesis is more complex, involving the formation of a pyridone intermediate, followed by chlorination and amination steps.
Conceptual Synthetic Pathway:
The initial steps involve the condensation of the butanone derivative with a suitable nitrogen-containing compound to form a pyridone ring. This is followed by a series of transformations including chlorination and amination to yield the key 2-chloro-3-amino-4-picoline intermediate. This intermediate is then coupled with another heterocyclic component to construct the final tricyclic structure of Nevirapine.[5][6][7][8]
The Precursor: 4-Hydroxy-2-butanone as a Versatile Intermediate
This compound is typically synthesized from 4-Hydroxy-2-butanone.[9] It is important to note that 4-Hydroxy-2-butanone is itself a valuable pharmaceutical intermediate.[9] For instance, it has been utilized in the synthesis of chiral building blocks, which are essential for the development of enantiomerically pure drugs.[10] Its bifunctional nature allows for various transformations, including its use in the synthesis of intermediates for complex natural products and APIs, such as in some approaches to the anticancer drug doxorubicin.[11]
Conclusion
This compound is a versatile and economically significant intermediate for the synthesis of a range of pharmaceutical compounds. Its ability to efficiently form pyrimidine rings through cyclocondensation reactions makes it a valuable tool for accessing scaffolds common to many APIs. By understanding the reactivity of this bifunctional building block and its precursor, 4-Hydroxy-2-butanone, researchers and drug development professionals can strategically design and execute efficient synthetic routes to novel and existing therapeutics. The protocols and insights provided in this guide serve as a foundation for the practical application of this compound in the pharmaceutical industry.
References
-
This compound, 60044-74-8 - The Good Scents Company. [Link]
-
This compound | CAS#:60044-74-8 | Chemsrc. [Link]
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. [Link]
-
This compound - ChemBK. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]
- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google P
-
This compound | C6H12O2 | CID 536145 - PubChem. [Link]
-
Nevirapine Batch Transfer Document. [Link]
-
Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents - ResearchGate. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide - -ORCA - Cardiff University. [Link]
-
Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. [Link]
-
Biosynthesis of doxorubicin - Wikipedia. [Link]
-
Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine - ResearchGate. [Link]
-
File:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step1 2.svg - Wikimedia Commons. [Link]
-
File:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step1.svg. [Link]
-
File:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step2 2.svg - Wikimedia Commons. [Link]
-
This compound (C6H12O2) - PubChemLite. [Link]
- EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
-
File:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step1 2.svg - Wikipedia. [Link]
-
Mastering Organic Synthesis with 4-Hydroxy-2-butanone: Your Key Reagent. [Link]
-
Datei:Synthesis sulfamerazine 2-Amino-4-Methylpyrimidine Acetylsulfanilylchloride step1 2.svg - Wikipedia. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]
-
Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State - Semantic Scholar. [Link]
-
Synthesis of chiral building blocks for use in drug discovery - PubMed. [Link]
- US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
- CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google P
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. [Link]
-
Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - NIH. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- CA2425494A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
- CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google P
-
Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. [Link]
-
2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem. [Link]
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 60044-74-8 [thegoodscentscompany.com]
- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Ethoxy-2-butanone in Agrochemical Synthesis
Introduction: The Strategic Value of 4-Ethoxy-2-butanone in Agrochemical Design
In the competitive landscape of agrochemical research and development, the discovery of versatile and economically viable building blocks is paramount. This compound (CAS No. 60044-74-8), a bifunctional organic compound, has emerged as a molecule of significant interest.[1] Its structure, featuring both a ketone and an ethoxy group, offers two distinct and selective sites for chemical transformation.[1] This dual reactivity allows for the strategic construction of complex molecular architectures, particularly the heterocyclic scaffolds that form the core of many modern herbicides and fungicides.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in agrochemical synthesis. We will delve into its role as a key intermediate, providing not just procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60044-74-8 | [2] |
| Molecular Formula | C₆H₁₂O₂ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 153 °C | [1] |
| Flash Point | 40 °C | |
| Specific Gravity | 0.92 (20/20) | |
| Solubility | Soluble in water and organic solvents. |
Safety Profile:
This compound is classified as a flammable liquid and vapor.[2] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and keeping it away from heat, sparks, and open flames.[2]
Core Application: Synthesis of Pyrimidine Scaffolds for Herbicides
A significant application of butanone derivatives in agrochemical synthesis is their use as 1,3-dielectrophilic building blocks for the construction of heterocyclic rings. A patent for a related compound, 4,4-dimethoxy-2-butanone, highlights its role as a crucial intermediate in the synthesis of a highly effective and low-toxicity herbicide containing a pyrimidine ring.[3] Pyrimidine derivatives are a well-established class of herbicides, often targeting essential amino acid synthesis in weeds.
The following protocol details the synthesis of 2-amino-4-methyl-6-ethoxypyrimidine, a representative pyrimidine scaffold, through the cyclocondensation of this compound with guanidine. This reaction leverages the bifunctional nature of this compound to form the heterocyclic core.
Experimental Workflow: Cyclocondensation of this compound
Caption: Workflow for the synthesis of a pyrimidine derivative.
Detailed Protocol: Synthesis of 2-Amino-4-methyl-6-ethoxypyrimidine
This protocol is adapted from the established synthesis of 2-amino-4-methylpyrimidine using 4,4-dimethoxy-2-butanone and is expected to proceed with similar reactivity.[4]
Materials:
-
This compound (1.0 eq)
-
Guanidine nitrate (1.2 eq)
-
Sodium metal (2.5 eq)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for neutralization)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (2.5 eq) to anhydrous ethanol under an inert atmosphere. The reaction is exothermic; allow the sodium to react completely to form sodium ethoxide.
-
Addition of Guanidine Nitrate: Once the sodium has fully dissolved, add guanidine nitrate (1.2 eq) to the sodium ethoxide solution and stir until it dissolves.
-
Addition of this compound: Add this compound (1.0 eq) dropwise to the reaction mixture using a dropping funnel. Maintain a gentle reflux throughout the addition.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-4-methyl-6-ethoxypyrimidine.
Causality and Self-Validation
-
Choice of Base: Sodium ethoxide is a strong base necessary to deprotonate guanidine, making it a more potent nucleophile for the cyclization reaction. The use of ethanol as a solvent is advantageous as it is the conjugate acid of the base, preventing unwanted side reactions.
-
Reaction Monitoring: Regular monitoring by TLC is crucial to determine the completion of the reaction and to avoid the formation of byproducts due to prolonged heating. A self-validating system would involve comparing the Rf value of the product spot with a known standard if available, or observing the disappearance of the starting material spots.
-
Purification: The final purification step is essential to remove any unreacted starting materials and byproducts. The purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Future Perspectives and Alternative Applications
The utility of this compound is not limited to pyrimidine synthesis. Its dual functional groups make it a candidate for the synthesis of other heterocyclic systems relevant to agrochemicals, such as triazines and pyridazines, through condensation reactions with appropriate binucleophiles. Furthermore, the ketone functionality can be a handle for further derivatization, allowing for the introduction of diverse substituents to fine-tune the biological activity of the target agrochemical. As the demand for novel and effective crop protection agents continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the innovation pipeline.
References
-
ChemBK. This compound. [Link]
- Google Patents. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Inorganic chemistry, 4(1). [Link]
-
PubChem. This compound. [Link]
Sources
Introduction: Navigating the Bifunctional Challenge of 4-Hydroxy-2-butanone
An Application Note for the Selective Etherification of 4-Hydroxy-2-butanone
4-Hydroxy-2-butanone is a valuable bifunctional organic compound, serving as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, which features both a secondary hydroxyl group and a ketone, presents a unique synthetic challenge. The goal of etherification is to selectively target the hydroxyl group without engaging the ketone in undesirable side reactions.
The classical Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a cornerstone of ether formation.[3][4] However, this method typically requires a strong base to deprotonate the alcohol. In the case of 4-hydroxy-2-butanone, such basic conditions can promote self-condensation of the ketone via an aldol reaction, leading to a complex mixture of products and reduced yield of the desired ether.[5]
This application note provides a detailed, field-proven protocol for the successful etherification of 4-hydroxy-2-butanone. The core of this strategy lies in the temporary masking of the reactive ketone functionality using a protecting group. By converting the ketone to a non-reactive acetal, the Williamson ether synthesis can proceed cleanly on the hydroxyl group. Subsequent removal of the protecting group regenerates the ketone, yielding the desired 4-alkoxy-2-butanone with high purity.
Strategic Overview: The Protection-Etherification-Deprotection Pathway
To circumvent the inherent reactivity of the ketone, a three-stage synthetic sequence is the most reliable approach. This methodology ensures that each functional group reacts in a controlled and predictable manner.
-
Protection: The ketone carbonyl is selectively converted into a cyclic acetal. Acetals are stable in neutral to strongly basic environments, effectively rendering the ketone inert to the conditions of the subsequent etherification step.[6][7]
-
Etherification: With the ketone protected, the hydroxyl group is deprotonated with a strong base to form the corresponding alkoxide. This nucleophile then reacts with a primary alkyl halide via an SN2 mechanism to form the ether linkage.[3][4]
-
Deprotection: The acetal protecting group is easily removed by hydrolysis under mild aqueous acidic conditions, restoring the ketone functionality to yield the final product.[8]
This strategic workflow is visualized in the diagram below.
Caption: Workflow for the protected etherification of 4-hydroxy-2-butanone.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| 4-Hydroxy-2-butanone | C₄H₈O₂ | 88.11 | Starting material. Ensure it is dry. |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Protecting agent. |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | Acid catalyst for protection. |
| Toluene | C₇H₈ | 92.14 | Solvent for protection step (azeotropic removal of water). |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% dispersion in mineral oil. Strong base. EXTREME CAUTION . |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous. Solvent for etherification. |
| Alkyl Halide (e.g., Iodomethane) | CH₃I | 141.94 | Alkylating agent. Varies based on desired ether. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction solvent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2M aqueous solution for deprotection and workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution for neutralization. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Aqueous solution for washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |
Protocol 1: Protection of the Ketone Group
-
Causality: This step forms a 1,3-dioxolane (a cyclic acetal) which is stable to the strong base used in the subsequent etherification. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards acetal formation.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxy-2-butanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add toluene to the flask (approx. 0.2 M concentration of the starting material).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 4-(2-methyl-1,3-dioxolan-2-yl)butan-2-ol. This product is often used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis
-
Causality: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The resulting alkoxide acts as a potent nucleophile, attacking the primary alkyl halide in a classic SN2 reaction.[4] Anhydrous THF is crucial as NaH reacts violently with water.
Safety Note: Sodium hydride reacts violently with water and is flammable. Handle only under an inert atmosphere (Nitrogen or Argon) in a fume hood.
-
In a flame-dried, three-necked flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to suspend the NaH. Cool the suspension to 0 °C using an ice bath.
-
Dissolve the protected intermediate from Protocol 1 in anhydrous THF and add it dropwise to the NaH suspension with vigorous stirring. (Note: Hydrogen gas will evolve).
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC. Gentle heating may be required for less reactive alkyl halides.
-
Once complete, cautiously quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (x3).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected ether.
Protocol 3: Deprotection of the Acetal
-
Causality: The acetal linkage is labile under acidic conditions. Aqueous acid provides both the hydronium ion catalyst and the water necessary to hydrolyze the acetal back to the ketone and ethylene glycol.[6][9]
-
Dissolve the crude protected ether from Protocol 2 in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a 2M aqueous HCl solution until the pH is approximately 1-2.
-
Stir the mixture at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous solution with diethyl ether or ethyl acetate (x3).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or distillation to obtain the pure 4-alkoxy-2-butanone.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Protection Step | Incomplete reaction due to insufficient water removal. | Ensure the Dean-Stark trap is functioning correctly. Use freshly distilled toluene. Check the activity of the p-TsOH catalyst. |
| Aldol Side Products Observed | Ketone was not fully protected before adding base. | Ensure the protection reaction goes to completion before proceeding. Purify the protected intermediate if necessary. |
| Low Yield in Etherification | Inactive NaH; Wet solvent/glassware; Unreactive alkyl halide. | Use fresh NaH. Ensure all glassware is flame-dried and solvents are anhydrous. For unreactive halides (e.g., chlorides), add a catalytic amount of sodium iodide (NaI) to facilitate the reaction (Finkelstein reaction). Consider a more polar aprotic solvent like DMF. |
| Elimination Product Formed | Use of a secondary or tertiary alkyl halide. | The Williamson ether synthesis works best with primary alkyl halides to avoid E2 elimination.[3] Re-evaluate the synthetic route if a bulkier ether is required. |
| Incomplete Deprotection | Insufficient acid or reaction time. | Check the pH of the reaction mixture. Allow for a longer reaction time or add a small amount of additional acid. |
References
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. National Institutes of Health. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Acetals and ketals as protecting groups. YouTube. [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega. ACS Publications. [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | Request PDF. ResearchGate. [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
-
Ch17: Protecting groups. University of Calgary. [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Juniper Publishers. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol? Reddit. [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Mastering Organic Synthesis with 4-Hydroxy-2-butanone: Your Key Reagent. LinkedIn. [Link]
-
Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Semantic Scholar. [Link]
- Process for producing 4-hydroxy-2-butanone or butanol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
GC-MS Method for the Analysis of 4-Ethoxy-2-butanone: A Comprehensive Protocol and Validation Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust method for the identification and quantification of 4-Ethoxy-2-butanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a bifunctional organic compound utilized as a versatile building block in multi-step syntheses for pharmaceuticals and agrochemicals and as a specialty solvent.[1][2] Given its volatility and potential presence as a residual solvent or impurity in drug substances, a reliable and validated analytical method is crucial for quality control and safety assessment. This guide provides detailed, step-by-step protocols for sample preparation, instrument setup, and data analysis. Furthermore, it establishes a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's specificity, accuracy, precision, and robustness.[3][4]
Introduction and Scientific Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[5] This combination makes it the "gold standard" for the analysis of volatile and semi-volatile organic compounds.[5] In this method, the sample is first vaporized and separated into its components as it travels through a capillary column (the GC phase). The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase.[1] Subsequently, the separated components enter the mass spectrometer, where they are ionized, fragmented into a unique pattern, and detected based on their mass-to-charge ratio (m/z), providing a molecular "fingerprint" for unambiguous identification.[6]
This document details a method optimized for this compound, a flammable, colorless to light yellow liquid with key physical properties summarized in Table 1.[1][7] The protocol is designed to be self-validating, providing researchers with the tools to not only execute the analysis but also to verify its performance and reliability in their own laboratory settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 60044-74-8 | [1][7][8] |
| Molecular Formula | C₆H₁₂O₂ | [7][8][9] |
| Molecular Weight | 116.16 g/mol | [1][7][9] |
| Boiling Point | Approx. 151-153 °C | [1][10] |
| Flash Point | Approx. 40 °C | [1][10] |
Overall Analytical Workflow
The analytical process follows a systematic progression from sample receipt to final data reporting. Each stage is critical for ensuring the quality and integrity of the results. The workflow diagram below provides a high-level overview of the entire procedure.
Caption: High-level workflow for the GC-MS analysis of this compound.
Materials and Instrumentation
Chemicals and Reagents
-
This compound reference standard (Purity >95.0%)
-
Methanol (HPLC or GC-grade)
-
Dichloromethane (GC-grade)
-
Helium (Carrier Gas, 99.999% purity or higher)
-
1.5 mL glass autosampler vials with PTFE-lined caps[11]
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and an autosampler.
-
Single Quadrupole Mass Spectrometer.
-
Data acquisition and processing software (e.g., ChemStation, MassHunter, Chromeleon).
Experimental Protocols
Protocol 1: Standard and Sample Preparation
The causality behind this protocol is to accurately prepare standards and samples in a manner that ensures they are particle-free and dissolved in a solvent compatible with GC-MS analysis.[12] Methanol is chosen for its high volatility, which prevents interference with the analyte peak, and its ability to readily dissolve this compound.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol. Mix thoroughly. This solution serves as the stock standard.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions from the stock standard using Methanol to prepare a series of at least five calibration standards. A suggested concentration range is 1.0 µg/mL to 50 µg/mL.
-
Transfer each standard into a glass autosampler vial for analysis.
-
-
Sample Preparation:
-
If the sample is a liquid, accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol. This initial dilution may need to be adjusted so the final concentration falls within the calibration range.
-
Filter the sample using a 0.22 µm PTFE syringe filter to remove any particulates that could damage the GC column.[12]
-
Transfer the filtered sample into a glass autosampler vial.
-
Note: For samples where this compound is a trace component in a non-volatile matrix, headspace analysis is a superior technique.[12][13] This involves heating the sample in a sealed vial and injecting the vapor phase, which isolates volatile analytes from the matrix.
Protocol 2: GC-MS Instrumental Method
The parameters in Table 2 are selected to achieve efficient volatilization of the analyte, good chromatographic separation from the solvent and potential impurities, and sensitive detection by the mass spectrometer. A non-polar DB-5ms column is chosen as it is a robust general-purpose column suitable for volatile compounds.
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Provides good resolution for a wide range of volatile compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent. |
| Injection Mode | Split (Ratio 20:1) | Prevents column overload and ensures sharp peak shapes for percent-level analysis. Use splitless for trace analysis.[14] |
| Injection Volume | 1.0 µL | A standard volume for modern capillary GC systems. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 2 min | The initial hold allows for solvent focusing. The ramp ensures elution of the analyte as a sharp peak. |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method creating a library-searchable spectrum. |
| Acquisition Mode | Full Scan (m/z 35-200) & SIM | Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| SIM Ions | 43 (Quantifier) , 55, 31 | Based on the experimental mass spectrum of this compound. The most abundant ion (m/z 43) is used for quantification.[9] |
Method Validation Framework
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[3] The following framework, based on ICH Q2(R1) guidelines, ensures the trustworthiness of the analytical results.[3][14]
Caption: Key parameters for method validation as per ICH Q2(R1) guidelines.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria | Reference(s) |
| System Suitability | Inject a standard solution (e.g., 10 µg/mL) five times. | %RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. | [14] |
| Specificity | Analyze blank solvent, placebo (if applicable), and a spiked sample. | No interfering peaks at the retention time of the analyte. | [3][14] |
| Linearity | Analyze at least five concentrations across the desired range. | Correlation coefficient (R²) ≥ 0.99. | [14][15] |
| Accuracy | Analyze a sample spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target). | Mean recovery should be within 90-110%. | [14] |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration on the same day. | %RSD ≤ 2.0%. | [14] |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 3.0%. | [14] |
| LOQ / LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ≈ 10:1 for LOQ.S/N ≈ 3:1 for LOD. | [14] |
| Robustness | Introduce small, deliberate changes to method parameters (e.g., flow rate ±10%, oven temp ±2°C). | System suitability parameters must still be met. | [3][14] |
Results and Data Interpretation
Chromatogram and Mass Spectrum
A successful analysis will yield a sharp, symmetrical peak for this compound at a consistent retention time. The mass spectrum serves as a confirmatory identity test. The expected mass spectrum for this compound will show a characteristic fragmentation pattern. The base peak (most abundant ion) is typically at m/z 43, corresponding to the [CH₃CO]⁺ fragment. Other significant ions include m/z 55, 31, and 27.[9]
(Note: A representative chromatogram and mass spectrum image would be inserted here in a formal application note.)
Quantification
Quantification is achieved by creating a calibration curve. The peak area of the this compound in each calibration standard is plotted against its concentration. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The concentration of the analyte in an unknown sample is then calculated by inputting its measured peak area into this equation.
Table 4: Example Linearity Data
| Concentration (µg/mL) | Peak Area (Counts) |
| 1.0 | 55,120 |
| 5.0 | 278,950 |
| 10.0 | 549,800 |
| 25.0 | 1,385,500 |
| 50.0 | 2,795,100 |
| Result | R² = 0.9995 |
Conclusion
The GC-MS method detailed in this application note provides a reliable, specific, and accurate tool for the analysis of this compound. The protocols for sample preparation and instrumental analysis are straightforward and robust. By following the outlined validation framework, laboratories can ensure their results meet the stringent quality requirements of the pharmaceutical and chemical industries, contributing to enhanced product safety and quality control.[3][14]
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities website.
- Høiseth, G., et al. (2007). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 31(4), 198-201.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
-
Lee, S., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(7), 835. [Link]
-
Høiseth, G., et al. (2007). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Benchchem. (n.d.). This compound | CAS 60044-74-8.
- S. L. A. Bueno, et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical Sciences and Research.
-
Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. [Link]
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- Chan, K. H., et al. (2007). Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups.
- Medistri. (2024). GC/MS Identification of Impurities.
-
Kumar, P., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3894. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from Wikipedia. [Link]
- ChemBK. (n.d.). 2-Butanone, 4-ethoxy-.
-
Marti, A., et al. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 12(3), 195. [Link]
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 60044-74-8.
- ChemicalBook. (n.d.). This compound(60044-74-8) 1H NMR spectrum.
- The Good Scents Company. (n.d.). This compound.
- Bernier, U. R., et al. (2000). Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. 2. Identification of Volatile Compounds That Are Candidate Attractants for the Yellow Fever Mosquito (Aedes aegypti). Analytical Chemistry, 72(4), 747-756.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 60044-74-8 [thegoodscentscompany.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. ijpsr.com [ijpsr.com]
Application Note: Enantioselective Synthesis of Chiral Alcohols via Corey-Itsuno Reduction of 4-Ethoxy-2-butanone
For: Researchers, scientists, and drug development professionals specializing in asymmetric synthesis and chiral intermediates.
Introduction and Strategic Overview
The enantioselective reduction of prochiral ketones to form chiral, non-racemic alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals and other bioactive molecules.[1][2] The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands as a highly reliable and predictable method for achieving this transformation with exceptional levels of stereocontrol.[3][4] This application note provides a detailed guide to the reduction of 4-Ethoxy-2-butanone, a representative aliphatic ketone, utilizing the CBS methodology.
The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in conjunction with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to stereoselectively deliver a hydride to the carbonyl face.[5][6] The predictable stereochemical outcome and broad substrate scope have established this reaction as a cornerstone of asymmetric synthesis.[3][7] This document will elucidate the underlying mechanism, provide a robust experimental protocol, and discuss critical parameters for success.
The Catalytic Mechanism: A Dual Activation Approach
The remarkable efficiency and selectivity of the Corey-Itsuno reduction stem from a well-defined, catalyst-controlled mechanism involving a six-membered transition state.[3][4] The process, as proposed by E.J. Corey and supported by extensive experimental and spectroscopic data, relies on the dual activation of both the reducing agent and the ketone substrate.[3][7]
The catalytic cycle proceeds through the following key steps:
-
Catalyst Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously enhances the Lewis acidity of the catalyst's endocyclic boron atom.[3][4][8]
-
Substrate Coordination: The prochiral ketone, this compound, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The coordination occurs at the sterically more accessible lone pair of the carbonyl oxygen. To minimize steric repulsion, the larger substituent on the ketone (the ethoxyethyl group) orients itself away from the chiral scaffold of the catalyst.[3][9]
-
Face-Selective Hydride Transfer: The hydride is delivered intramolecularly from the activated borane to the carbonyl carbon through a highly organized, six-membered chair-like transition state.[3][4][5] The predetermined geometry of this transition state dictates the facial selectivity of the hydride attack, leading to the formation of a specific alcohol enantiomer. For example, an (S)-CBS catalyst typically directs hydride attack to the re-face of the ketone, yielding the (R)-alcohol.
-
Product Release and Catalyst Regeneration: The resulting chiral alkoxyborane dissociates from the catalyst, which is then free to re-enter the catalytic cycle.[3][4]
-
Workup: A final acidic workup hydrolyzes the alkoxyborane to furnish the desired chiral alcohol, 4-Ethoxy-2-butanol.[3][8]
Experimental Application Notes and Protocol
Critical Safety and Handling Precautions
Borane reagents, including BH₃·THF, are highly reactive and demand strict handling protocols.
-
Pyrophoric Nature: Borane complexes can be pyrophoric. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[10][11]
-
Moisture Sensitivity: Boranes react exothermically and rapidly with water and alcohols, releasing flammable hydrogen gas.[10][12] All glassware must be rigorously oven- or flame-dried before use, and all solvents must be anhydrous.[4][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10]
-
Quenching: Excess borane must be quenched carefully at low temperatures by the slow addition of methanol. This process generates hydrogen gas, which must be safely vented.[11][12]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Chemical Supplier | Should be stored over molecular sieves. |
| (R)-2-Methyl-CBS-oxazaborolidine | 1.0 M in Toluene | Standard Chemical Supplier | For synthesis of (S)-4-Ethoxy-2-butanol. |
| Borane-tetrahydrofuran complex | 1.0 M in THF | Standard Chemical Supplier | Stabilized solution. Store under N₂ at 2-8 °C.[12] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Chemical Supplier | Inhibitor-free, packaged under nitrogen. |
| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier | For quenching. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard Chemical Supplier | For workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier | For drying. |
Step-by-Step Experimental Protocol
This protocol details the reduction of this compound on a 5 mmol scale.
-
Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under a positive pressure of dry nitrogen. Ensure all glassware has been oven-dried (120 °C) for at least 4 hours and cooled under a stream of nitrogen.
-
Catalyst and Borane Addition:
-
To the reaction flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.5 mL of 1.0 M solution, 0.5 mmol, 0.1 equiv) via syringe.
-
Add 15 mL of anhydrous THF and cool the solution to 0 °C using an ice-water bath.
-
To this stirred solution, add borane-THF complex (5.5 mL of 1.0 M solution, 5.5 mmol, 1.1 equiv) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 15 minutes at 0 °C to allow for the formation of the active catalyst-borane complex.[4]
-
-
Substrate Addition:
-
Cool the reaction mixture to -30 °C using a dry ice/acetonitrile bath.
-
In a separate, dry flask, prepare a solution of this compound (0.58 g, 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
-
Add the ketone solution to the reaction mixture dropwise via syringe pump over a period of 30 minutes. Maintaining a low temperature is critical for achieving high enantioselectivity.[3]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -30 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench the excess borane by slowly and carefully adding 5 mL of anhydrous methanol dropwise at -30 °C. Caution: Vigorous hydrogen evolution will occur.
-
Allow the mixture to warm to room temperature.
-
Add 10 mL of 1 M HCl and stir for 30 minutes to hydrolyze the alkoxyborane.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-4-Ethoxy-2-butanol.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
-
Expected Outcomes and Data Summary
The stereochemical outcome of the CBS reduction is highly predictable. The use of the (R)-CBS catalyst is expected to yield the (S)-alcohol as the major product.
| Parameter | Specification | Expected Outcome |
| Substrate | This compound | --- |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | --- |
| Product | (S)-4-Ethoxy-2-butanol | --- |
| Typical Chemical Yield | --- | 85–95% |
| Expected Enantiomeric Excess (ee) | --- | >95% |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Grokipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Naganathan, S., et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 959–974. [Link]
-
NROChemistry via YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
ResearchGate. (2019, February 27). Safe Handling of Boranes at Scale. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
-
Flanagan, D. R. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 959-974. [Link]
-
SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 10. leapchem.com [leapchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethoxy-2-butanone from Synthesis Byproducts
Welcome to the technical support center for the purification of 4-ethoxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile bifunctional organic compound.[1] We will explore the underlying chemical principles of various purification techniques to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound synthesis product?
The byproducts in your crude product are highly dependent on the synthetic route employed. Two common routes for synthesizing this compound are the etherification of 4-hydroxy-2-butanone and the esterification reaction between 2-butanol and acetic anhydride.[1]
Common Byproducts from Etherification of 4-Hydroxy-2-butanone:
-
Unreacted Starting Materials: 4-hydroxy-2-butanone, ethanol.
-
Reagents and Catalysts: Base used for deprotonation (e.g., potassium hydroxide), and any activating agent for the hydroxyl group (e.g., tosyl chloride).
-
Solvents: The solvent used for the reaction.
Common Byproducts from Esterification of 2-Butanol and Acetic Anhydride:
-
Unreacted Starting Materials: 2-butanol, acetic anhydride.
-
Reaction Byproduct: Acetic acid.[1]
-
Catalyst: Acid catalyst used to facilitate the reaction.[1]
It is also important to consider the potential for side reactions, such as the self-condensation of acetone if it is used as a precursor in a multi-step synthesis.[1]
Q2: My primary purification by fractional distillation is not giving me the desired purity. What could be the issue?
Fractional distillation is a powerful technique for separating liquids with close boiling points, but several factors can lead to incomplete separation.[2][3]
-
Azeotrope Formation: Ethanol and ethyl acetate, a potential byproduct or solvent, can form a minimum boiling azeotrope, making their complete separation by simple distillation challenging.[4][5] The boiling points of ethanol and ethyl acetate are very close, further complicating the separation.[5]
-
Insufficient Column Efficiency: The efficiency of your fractionating column, determined by the number of "theoretical plates," may be inadequate for the separation.[2] A longer column or one with a more efficient packing material can improve separation.[3]
-
Improper Distillation Rate: A distillation rate that is too fast will not allow for the necessary multiple vaporization-condensation cycles required for effective separation.[2] A slow and steady distillation rate is crucial.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]
Q3: I suspect there is residual water in my purified product. How can I effectively dry this compound?
Residual water can be a common issue, especially after aqueous workups. Here are some effective drying strategies:
-
Use of Anhydrous Drying Agents: The most common method is to treat the organic solution with an anhydrous inorganic salt that forms hydrates.[7]
-
Anhydrous Sodium Sulfate (Na₂SO₄): A good general-purpose drying agent. It has a high capacity for water but can be slow and may leave trace amounts of water.[7]
-
Anhydrous Magnesium Sulfate (MgSO₄): A more efficient and faster-drying agent than sodium sulfate.[8]
-
Anhydrous Calcium Chloride (CaCl₂): Effective for drying hydrocarbons and ethers, but it can form adducts with alcohols, so it should be used with caution if ethanol is a potential impurity.[7]
-
-
Azeotropic Distillation: If a significant amount of water is present, azeotropic distillation with a suitable entrainer like toluene can be an effective preliminary drying step.
Important Note: Avoid using drying agents that can react with your product. For ketones, sodium sulfate and magnesium sulfate are generally safe choices.[8]
Troubleshooting Guides
Problem 1: Poor Separation During Fractional Distillation
Symptoms:
-
Broad boiling point range during distillation.
-
Co-distillation of product and impurities.
-
Low purity of the final product as determined by GC or NMR.
Logical Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. om.fossee.in [om.fossee.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Synthesis of 4-Ethoxy-2-butanone
Welcome to the technical support center for the synthesis of 4-ethoxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable intermediate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the origins of common impurities, empowering you to optimize your synthesis for higher yield and purity.
I. Overview of this compound Synthesis
The most prevalent laboratory-scale synthesis of this compound is the acid-catalyzed reaction of 2-butanol with acetic anhydride.[1][2] This method is favored for its readily available starting materials and straightforward procedure. An alternative, multi-step approach involves the etherification of a 4-hydroxy-2-butanone precursor. This guide will primarily focus on the more common former method, while also addressing potential impurities from the latter.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Several factors can contribute to a low yield of this compound. A systematic approach to troubleshooting is recommended.[3]
-
Purity of Starting Materials: The presence of impurities in your 2-butanol or acetic anhydride can introduce side reactions that consume your starting materials or inhibit the catalyst.[3]
-
Recommended Action: Verify the purity of your starting materials using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, purify the starting materials by distillation.
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts and lead to the decomposition of the desired product.
-
Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow and incomplete reaction. Conversely, an excessive amount can lead to an increase in side reactions.
-
Recommended Action: Optimize the reaction temperature and catalyst concentration. A moderately elevated temperature is typically sufficient to drive the reaction to completion without significant byproduct formation.
-
-
Work-up and Purification Losses: Product can be lost during the aqueous work-up and subsequent distillation if not performed carefully.
-
Recommended Action: Ensure complete extraction of the product from the aqueous layer. During distillation, careful control of the distillation parameters is crucial to prevent co-distillation of the product with lower-boiling impurities or loss of product in the high-boiling residue.
-
Question 2: I see an unexpected peak in my GC-MS analysis of the crude reaction mixture. What could it be?
Beyond the expected unreacted starting materials and the acetic acid byproduct, several side-reaction products can appear in your analysis.
-
Di-sec-butyl ether: This is a common impurity formed by the acid-catalyzed self-condensation of 2-butanol.[4][5]
-
Identification:
-
GC-MS: Look for a peak with a molecular ion (M+) at m/z 130. Key fragments can be observed at m/z 101 (M-29, loss of an ethyl group), 59, and 57.[6][7][8]
-
¹H NMR: The spectrum will show characteristic signals for the methine protons adjacent to the ether oxygen around δ 3.3-3.4 ppm, along with overlapping multiplets for the methylene and methyl groups.[9]
-
-
Mechanism of Formation: Under acidic conditions, the hydroxyl group of 2-butanol is protonated, forming a good leaving group (water). A second molecule of 2-butanol can then act as a nucleophile, attacking the resulting carbocation to form the ether.[4]
-
-
Butenes (1-butene, cis/trans-2-butene): Dehydration of 2-butanol is another possible side reaction in the presence of a strong acid catalyst.[10]
-
Identification:
-
GC-MS: As these are low-boiling gases, they may not be observed in the analysis of the liquid crude product unless special care is taken to trap and analyze the headspace.
-
-
Mechanism of Formation: The protonated 2-butanol can eliminate a molecule of water to form a carbocation, which then loses a proton to form a double bond.
-
Question 3: My purified product is contaminated with a close-boiling impurity. How can I improve the separation?
The boiling points of the components in the reaction mixture are critical for designing an effective purification strategy.
| Compound | Boiling Point (°C) |
| 2-Butanol | 98-100[10] |
| Acetic Anhydride | 139.8[11] |
| Acetic Acid | 118 |
| This compound | 153 |
| Di-sec-butyl ether | ~122 |
-
Fractional Distillation: This is the most effective method for separating this compound from the lower-boiling di-sec-butyl ether and unreacted 2-butanol.
-
Recommended Protocol:
-
After an initial simple distillation to remove the bulk of the lower-boiling components, perform a fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Carefully monitor the head temperature. A stable temperature plateau should be observed for each fraction.
-
Collect fractions and analyze them by GC to determine their purity before combining the fractions containing the desired product.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Your crude product will likely contain:
-
Unreacted Starting Materials: 2-butanol and acetic anhydride.
-
Primary Byproduct: Acetic acid.
-
Side-Reaction Products: Di-sec-butyl ether is the most probable significant byproduct.
Q2: How can I minimize the formation of di-sec-butyl ether?
To reduce the formation of di-sec-butyl ether, consider the following:
-
Control the amount of acid catalyst: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Maintain a moderate reaction temperature: Avoid excessive heat, which can favor the dehydration and self-condensation of 2-butanol.
-
Use a slight excess of acetic anhydride: This will favor the desired reaction of 2-butanol with the anhydride over its self-condensation.
Q3: Can the product, this compound, undergo further reactions under the synthesis conditions?
Under the acidic conditions of the synthesis, it is possible for the ketone functionality of this compound to be acetylated by acetic anhydride, particularly if a strong acid catalyst like boron trifluoride is used.[12] This would lead to the formation of a β-diketone. However, with common protic acid catalysts like sulfuric or phosphoric acid, this is generally a minor side reaction.
Q4: What impurities might I expect if I use the alternative synthesis route involving the etherification of 4-hydroxy-2-butanone?
The etherification of 4-hydroxy-2-butanone, typically a Williamson ether synthesis, can introduce a different set of impurities:
-
Unreacted 4-hydroxy-2-butanone: Incomplete reaction will leave the starting alcohol.
-
Elimination products: If a strong base is used to deprotonate the alcohol, elimination to form methyl vinyl ketone can occur, especially with heating. Methyl vinyl ketone can then polymerize or undergo further reactions.[13]
IV. Experimental Workflows and Diagrams
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Impurity Formation Pathways
Caption: Main and side reaction pathways.
V. References
-
sec-Butyl ether Spectra. SpectraBase. [Link]
-
Process for the manufacture of acetic anhydride. Google Patents.
-
How is dibutyl ether produced from 2-butanol reacting with sulfuric acid? Brainly. [Link]
-
3-n-Butyl-2,4-pentanedione. Organic Syntheses Procedure. [Link]
-
Acetic anhydride. Wikipedia. [Link]
-
Bis(2-butyl) ether. PubChem. [Link]
-
Synthesis of di-sec. butyl ether. PrepChem.com. [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
-
Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether. Google Patents.
-
Acetic anhydride as a versatile carbon source in carbonylation reactions. National Institutes of Health. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
sec-Butyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
2-Butanol. Wikipedia. [Link]
-
Di-sec-Butyl ether. National Institute of Standards and Technology. [Link]
-
Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]
-
2-Butanol. National Institute of Standards and Technology. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
GCMS Section 6.13. Whitman College. [Link]
-
Process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether. Google Patents.
-
This compound. ChemBK. [Link]
-
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Semantic Scholar. [Link]
-
Synthesis method of 4-hydroxy-2-butanone. Google Patents.
-
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Publications. [Link]
Sources
- 1. US1961542A - Process for the manufacture of acetic anhydride - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brainly.com [brainly.com]
- 5. prepchem.com [prepchem.com]
- 6. scribd.com [scribd.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Bis(2-butyl) ether | C8H18O | CID 23294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SEC-BUTYL ETHER(6863-58-7) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Butanol - Wikipedia [en.wikipedia.org]
- 11. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Etherification of 4-Hydroxy-2-butanone
Welcome to the technical support center for the synthesis and modification of 4-hydroxy-2-butanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this versatile bifunctional molecule. The inherent reactivity of both the hydroxyl and ketone groups makes 4-hydroxy-2-butanone an excellent synthetic intermediate but also presents unique challenges, particularly during etherification reactions.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield and purity of your desired keto-ether product.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Williamson etherification on 4-hydroxy-2-butanone and my TLC plate is a mess. What are the most likely side reactions occurring?
When performing a Williamson ether synthesis, you are typically using a strong base to deprotonate the hydroxyl group, creating an alkoxide.[2][3][4] The bifunctional nature of 4-hydroxy-2-butanone means that under these basic conditions, several competing reactions can occur simultaneously, leading to a complex product mixture.
The primary culprits are:
-
Base-Catalyzed Self-Condensation (Aldol Reaction): The ketone's alpha-protons (on C1 and C3) are acidic. The base can abstract one of these protons to form an enolate, which can then attack the carbonyl group of another 4-hydroxy-2-butanone molecule. This leads to the formation of higher molecular weight dimeric and oligomeric impurities.[5]
-
Dehydration: Under certain conditions (particularly elevated temperatures), the starting material can dehydrate to form 3-buten-2-one, also known as methyl vinyl ketone (MVK).[6] MVK is a highly reactive Michael acceptor and can participate in subsequent side reactions.
-
Elimination Reaction (E2) of the Alkyl Halide: The alkoxide of 4-hydroxy-2-butanone is a strong base. If you are using a secondary or tertiary alkyl halide as your electrophile, an E2 elimination reaction will compete with the desired SN2 substitution, forming an alkene instead of your ether.[2][3]
The diagram below illustrates the competition between the desired etherification pathway and the major side reactions.
Caption: Competing reaction pathways in the etherification of 4-hydroxy-2-butanone.
Troubleshooting Guide
Problem 1: My yield is very low, and GC-MS analysis shows a major peak with a mass corresponding to a dimer of my starting material.
-
Likely Cause: This is a classic sign of a base-catalyzed aldol self-condensation reaction. The enolate formed by deprotonation at the C3 methyl group is attacking the electrophilic carbonyl carbon of another molecule.
-
Solutions & Scientific Rationale:
-
Change of Base: Switch from stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to a milder base such as potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O). While the reaction may be slower, these bases are often not strong enough to generate a significant concentration of the enolate, thus favoring the O-alkylation pathway.
-
Temperature Control: Perform the reaction at the lowest possible temperature. Deprotonation of the alcohol is typically fast even at 0 °C or below. Aldol reactions often have a higher activation energy, and lowering the temperature will disproportionately slow this side reaction compared to the desired etherification.
-
Order of Addition: Add the base to a solution of the alcohol at a low temperature to form the alkoxide first. Then, add the alkylating agent slowly to this solution. This ensures the alkylating agent is present to react with the alkoxide as it's formed, minimizing the time the alkoxide and unreacted ketone are present together in high concentrations.
-
Protect the Ketone: The most robust solution is to protect the ketone functionality before performing the etherification. This completely eliminates the possibility of aldol reactions.
-
Problem 2: My final product has a sharp, unpleasant smell and my NMR spectrum shows unexpected vinyl proton signals.
-
Likely Cause: This strongly suggests the formation of 3-buten-2-one (methyl vinyl ketone, MVK) via dehydration of 4-hydroxy-2-butanone. This can happen if the reaction temperature is too high or if acidic/strongly basic conditions are present during workup or purification (e.g., distillation).[6]
-
Solutions & Scientific Rationale:
-
Strict Temperature Control: Ensure your reaction and purification temperatures do not exceed recommended limits. For distillation, use high vacuum to keep the pot temperature as low as possible.
-
Neutral Workup: Avoid strong acidic or basic washes during the workup phase. Use a saturated solution of ammonium chloride (NH₄Cl) for quenching, followed by washes with brine.
-
Catalyst Choice: Some catalysts or bases can promote dehydration. If this is a persistent issue, re-evaluate your choice of reagents.
-
Problem 3: I am trying to synthesize a secondary or tertiary ether, but I am primarily isolating an alkene.
-
Likely Cause: The Williamson ether synthesis is an SN2 reaction.[2][7] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon. Secondary, and especially tertiary, alkyl halides are sterically hindered, making nucleophilic attack difficult. The alkoxide, being a strong base, will instead abstract a proton from a beta-carbon of the alkyl halide, leading to an E2 elimination product (an alkene).[3][4]
-
Solutions & Scientific Rationale:
-
Rethink Your Synthetic Strategy: To form a bulky ether, you must reverse the roles of the nucleophile and electrophile. The Williamson synthesis requires the sterically hindered component to be the alcohol (alkoxide). Therefore, you should use a tert-butyl alcohol (to form tert-butoxide) and react it with a derivative of 4-hydroxy-2-butanone where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or a primary halide).
-
Alternative Synthesis Methods: For highly hindered ethers, consider alternative methods like the alkoxymercuration-demercuration of an alkene, which is not subject to the same steric limitations.[8]
-
Validated Protocols & Methodologies
Protocol 1: Etherification with Ketone Protection/Deprotection
This two-step method is the most reliable for preventing aldol condensation and achieving high purity. It involves converting the ketone into a ketal (an acetal derived from a ketone), which is stable under basic conditions, performing the etherification, and then hydrolyzing the ketal to restore the ketone.[9][10][11][12]
Part A: Protection of 4-Hydroxy-2-butanone as a Ketal
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-hydroxy-2-butanone (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene (approx. 0.2 M).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected ketal, which can often be used without further purification.
Part B: Williamson Ether Synthesis on the Protected Ketal
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the protected ketal (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the solution back to 0 °C and add the primary alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or GC. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.
-
Workup: Carefully quench the reaction by slowly adding a saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Part C: Deprotection to Yield the Final Keto-Ether
-
Setup: Dissolve the crude ether-ketal from the previous step in a mixture of acetone and water (e.g., 4:1 v/v).
-
Hydrolysis: Add a catalytic amount of a strong acid (e.g., 2M HCl or p-TSA).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC for the disappearance of the starting material.
-
Workup: Neutralize the acid with a saturated sodium bicarbonate solution. Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent. Dry the organic layer, concentrate, and purify the final product by column chromatography or vacuum distillation.
Caption: Workflow for etherification using a ketone protection strategy.
Data Summary Tables
Table 1: Influence of Base on Etherification of 4-Hydroxy-2-butanone
| Base | Typical Conditions | Desired Product Yield (Approx.) | Aldol Side Product Formation | Notes |
| NaH | Anhydrous THF, 0 °C to RT | 40-60% (unprotected) | High | Strong, non-nucleophilic base. Very effective at deprotonation but readily forms enolates. Best used with a protection strategy. |
| KOtBu | THF, 0 °C | 30-50% (unprotected) | High | Very strong, sterically hindered base. Prone to causing elimination if the alkyl halide is not primary. |
| K₂CO₃ | Acetone or DMF, 50-80 °C | 60-85% (unprotected) | Low to Moderate | Milder base. Requires higher temperatures, which can risk dehydration. A good compromise for simple primary halides. |
| Ag₂O | DMF, RT | 70-90% (unprotected) | Low | Mild conditions. Silver salts can coordinate with the halide, activating it for substitution. More expensive. |
Note: Yields are highly dependent on the specific substrate, alkylating agent, and reaction scale.
References
- YouTube. (2019). acetals and ketals as protecting groups.
- Wikipedia.Williamson ether synthesis.
- ACS Omega. (2022).
- ResearchGate. (2025).
- Semantic Scholar. (2022).
- ACS Publications. (2022).
- Sigma-Aldrich.4-Hydroxy-2-butanone 95.
- Chemistry Steps.Acetals as Protecting Groups for Aldehydes and Ketones.
- Reddit. (2015). Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol?
- Khan Academy.Acetals as protecting groups and thioacetals.
- Chemistry LibreTexts. (2019). 20.12: Protecting Groups.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps.Williamson Ether Synthesis.
- BenchChem. (2025). Overcoming low selectivity in 4-Hydroxy-2-butanone synthesis.
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- BenchChem.Mastering Organic Synthesis with 4-Hydroxy-2-butanone: Your Key Reagent.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Ethoxy-2-butanone Synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethoxy-2-butanone. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the base-catalyzed Michael addition of ethanol to methyl vinyl ketone (MVK). Our aim is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions for higher yields and purity.
I. Scientific Background and Reaction Mechanism
The synthesis of this compound is most commonly and efficiently achieved via a base-catalyzed Michael addition (or 1,4-conjugate addition) of ethanol to methyl vinyl ketone. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1]
The general mechanism proceeds as follows:
-
Deprotonation: A base, typically an alkoxide such as sodium ethoxide, deprotonates ethanol to form the ethoxide anion, a potent nucleophile.
-
Nucleophilic Attack: The ethoxide anion then attacks the β-carbon of the α,β-unsaturated system of methyl vinyl ketone.
-
Protonation: The resulting enolate intermediate is subsequently protonated by a proton source, typically the solvent (ethanol), to yield the final product, this compound, and regenerate the catalyst.
dot digraph "Michael Addition Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];
} केंद
Caption: Mechanism of base-catalyzed Michael addition of ethanol to MVK.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A low yield in a Michael addition can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Ineffective Catalyst/Base. The strength and concentration of the base are critical for generating the ethoxide nucleophile.
-
Solution: For the addition of ethanol, a moderately strong base like sodium ethoxide is commonly used.[2] Ensure your base is not old or degraded. If preparing it in situ from sodium metal and ethanol, ensure the ethanol is anhydrous. The concentration of the base can also be optimized; typically, catalytic amounts are sufficient.
-
-
Cause 2: Instability of Methyl Vinyl Ketone (MVK). MVK is known to be unstable in basic solutions and can undergo polymerization, which competes with the desired Michael addition.[3]
-
Solution: Maintain a low reaction temperature to minimize polymerization. The slow, dropwise addition of MVK to the ethanol-base mixture can also help to keep its instantaneous concentration low, favoring the 1,4-addition over polymerization. It is also crucial to use MVK that is free of polymerization inhibitors, or to remove them prior to the reaction if necessary.
-
-
Cause 3: Competing Side Reactions. Besides polymerization, other side reactions can occur.
-
Solution: Temperature control is key. Running the reaction at or below room temperature is generally advisable. The order of addition is also important; adding the MVK to the ethanol/base mixture is preferred.
-
Q2: I'm observing the formation of a significant amount of a high-boiling point residue. What is it and how can I prevent it?
This is a classic sign of MVK polymerization.
-
Cause: As mentioned, MVK readily polymerizes in the presence of bases.[4] This is a significant competing reaction pathway.
-
Solution:
-
Temperature Control: Keep the reaction temperature low. Consider running the reaction in an ice bath.
-
Slow Addition: Add the MVK dropwise to the reaction mixture with vigorous stirring. This ensures that the MVK reacts with the ethoxide as soon as it is introduced, rather than accumulating and polymerizing.
-
Use of Inhibitors (Post-Reaction): While inhibitors are removed before the reaction, adding a radical inhibitor like hydroquinone to the crude product before distillation can prevent polymerization during workup and purification.[5]
-
-
Q3: My purified product is contaminated with unreacted starting materials. How can I improve the purification process?
Effective purification is crucial for obtaining high-purity this compound.
-
Cause: Incomplete reaction or inefficient separation during workup.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
-
Neutralization: Before distillation, it is important to neutralize the basic catalyst. This can be done by washing the organic phase with a dilute acid (e.g., dilute HCl or acetic acid), followed by a wash with water and then brine.
-
Fractional Distillation: Due to the relatively close boiling points of the product and starting materials, fractional distillation is recommended over simple distillation for achieving high purity.[6][7] Use a fractionating column of appropriate length and maintain a slow and steady distillation rate. The boiling point of this compound is approximately 151-153 °C at atmospheric pressure.[8][9]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
For the addition of an alcohol like ethanol, a corresponding alkoxide base such as sodium ethoxide is an excellent choice as it does not introduce any competing nucleophiles.[2] It can be generated in situ from sodium metal and absolute ethanol or purchased as a solution.
Q2: What is the recommended reaction temperature?
To minimize the polymerization of MVK, it is advisable to conduct the reaction at a controlled, low temperature, for instance, by using an ice bath to maintain the temperature around 0-10 °C.
Q3: How can I monitor the progress of the reaction?
Gas Chromatography (GC) is a highly effective method for monitoring the disappearance of the starting materials (ethanol and MVK) and the appearance of the product.[10] Taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by GC will provide a clear picture of the reaction kinetics.
Q4: What are the key safety precautions I should take when working with methyl vinyl ketone (MVK)?
MVK is a hazardous substance and requires careful handling.
-
It is highly flammable and has a low flash point.
-
It is a lachrymator (causes tearing) and is toxic.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
MVK is prone to polymerization, which can be violent. It should be stored at a low temperature and may contain inhibitors that need to be removed before use.
IV. Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound via the Michael addition of ethanol to methyl vinyl ketone.
Materials:
-
Ethanol (anhydrous)
-
Sodium metal
-
Methyl vinyl ketone (MVK), freshly distilled
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of MVK: Slowly add freshly distilled methyl vinyl ketone dropwise to the cooled ethoxide solution with vigorous stirring over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by GC until the MVK has been consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly neutralize it with dilute hydrochloric acid.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure.[6][10] Collect the fraction corresponding to the boiling point of this compound (approx. 151-153 °C at 760 mmHg).[8][9]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", style="filled"];
} केंद
Caption: General experimental workflow for this compound synthesis.
V. Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | Sodium Ethoxide (catalytic amount) | Efficiently generates the ethoxide nucleophile. |
| Reactants | Ethanol (in excess, as solvent), Methyl Vinyl Ketone | Excess ethanol drives the reaction forward. |
| Temperature | 0-10 °C during MVK addition | Minimizes polymerization of MVK. |
| Addition Rate | Slow, dropwise | Keeps instantaneous MVK concentration low. |
| Reaction Monitoring | Gas Chromatography (GC) | Allows for tracking of reactant consumption and product formation. |
| Purification | Fractional Distillation | Separates the product from unreacted starting materials and byproducts.[6][7] |
| Boiling Point | ~151-153 °C @ 760 mmHg | Physical property of the target compound.[8][9] |
VI. References
-
Moffett, R. H., & Ruhoff, J. R. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry, 47(11), 1965-1976.
-
Google Patents. (2011). Method for synthesizing 4,4-dimethoxy-2-butanone. (CN102010311A).
-
Quora. (2021). How to prepare methyl vinyl ketone from acetone. [Link]
-
Google Patents. (1934). Process for the manufacture of methyl vinyl ketone. (US1967225A).
-
Filo. (2025). Provided below is Michael addition reaction. [Link]
-
Google Patents. (1953). Stabilizing polymerized methyl vinyl ketone. (US2626943A).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Controlled radical polymerization of vinyl ketones using visible light. (n.d.). Retrieved from [Link]
-
ChemBK. (2024). 2-Butanone, 4-ethoxy-. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Controlled radical polymerization of vinyl ketones using visible light. (2018). Polymer Chemistry, 9(36), 4583-4592. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Retrieved from [Link]
-
Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]
-
ChemBK. (2024). This compound. [Link]
-
Jyothi, Y., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1296.
-
Wikipedia. (n.d.). Sodium ethoxide. Retrieved from [Link]
-
Study.com. (n.d.). Provide, with explanation, the stepwise mechanism (including any resonance forms) for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl Vinyl Ketone. Retrieved from [Link]
-
Google Patents. (1945). Preparation of methyl vinyl ketone. (US2371577A).
-
Chemistry Stack Exchange. (2015). Possible Synthesis of MVK from 2-Butanone?. [Link]
-
Filo. (2025). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. [Link]
-
ACS Catalysis. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
PubMed. (1993). Identification and characterization of deoxyguanosine adducts of methyl vinyl ketone and ethyl vinyl ketone. Genotoxicity of the ketones in the SOS Chromotest. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the reaction of methyl vinyl ketone with Cl atoms. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2010). Aqueous OH-oxidation of methyl vinyl ketone and methacrolein. [Link]
-
PubChemLite. (n.d.). This compound (C6H12O2). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US2626943A - Stabilizing polymerized methyl vinyl ketone - Google Patents [patents.google.com]
- 5. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 60044-74-8 [thegoodscentscompany.com]
- 10. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 4-Ethoxy-2-butanone
Welcome to the technical support guide for the synthesis of 4-Ethoxy-2-butanone. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Instead of a rigid protocol, this guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address the practical challenges encountered in the field. Our focus is on the causality behind each experimental step, empowering you to make informed decisions for a robust and scalable process.
Section 1: Reaction Optimization & Troubleshooting
The scale-up of a chemical reaction is rarely a linear process. Issues that are minor at the 100g scale can become critical at the 10kg scale. This section addresses the core of the synthesis: the reaction itself.
FAQ 1: My reaction yield is consistently low upon scale-up. What are the likely causes and how can I investigate them?
Low yield is a multifaceted problem often rooted in reaction kinetics, thermal management, and mass transfer limitations that become pronounced at scale. The most documented method for preparing this compound is the acid-catalyzed esterification reaction between 2-butanol and acetic anhydride.[1] Let's break down the common culprits.
-
Causality Analysis:
-
Inadequate Thermal Control: Exothermic reactions can experience significant temperature spikes in large vessels due to a lower surface-area-to-volume ratio, which limits efficient heat dissipation. Higher temperatures can accelerate side reactions or lead to the decomposition of reactants and products.[1]
-
Poor Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas with poor reagent distribution. This means some parts of the reaction mixture may be catalyst-starved while others are overheating, leading to incomplete conversion and increased byproduct formation.
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst are crucial.[1] While the acetic acid byproduct can have an autocatalytic effect, a strong acid catalyst is typically required for efficient conversion.[1] An insufficient amount of catalyst at scale will result in a stalled or sluggish reaction.
-
-
Troubleshooting Protocol:
-
Thermal Profiling: Install multiple temperature probes within the reactor to map the temperature distribution. Compare this profile to your lab-scale data to identify any significant deviations or exotherms that were not previously observed.
-
Agitation Study: Evaluate the efficiency of your mixing. If possible, perform a computational fluid dynamics (CFD) study or use a non-reactive tracer to validate that your agitation speed and impeller design are sufficient for the vessel geometry and batch volume.
-
Catalyst Loading Evaluation: Re-evaluate your catalyst loading based on the molar ratios from your optimized lab-scale experiment. Consider a staged addition of the catalyst or one of the reactants to better control the reaction rate and exotherm.
-
In-Process Control (IPC) Analysis: Implement regular sampling and analysis (e.g., by GC) to track the consumption of starting materials (2-butanol, acetic anhydride) and the formation of this compound. This will help you determine if the reaction is stalling prematurely or if the product is degrading over time.
-
Diagram: Troubleshooting Low Yield
Below is a decision tree to guide your troubleshooting process for low yields.
Caption: A decision tree for troubleshooting low yields in synthesis.
FAQ 2: Which acid catalyst is better for scale-up: Sulfuric Acid or Phosphoric Acid?
Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used as catalysts for this type of esterification because they protonate the acetic anhydride, making it more susceptible to nucleophilic attack by 2-butanol.[1] However, their properties present a trade-off for scale-up operations.
Expertise & Experience: While sulfuric acid is a stronger acid and may offer faster reaction kinetics, its highly corrosive nature poses significant challenges for industrial equipment. It can lead to reactor degradation over time and presents greater safety and handling risks. Phosphoric acid, being less corrosive, is often a more practical choice for large-scale production, even if it requires slightly longer reaction times or higher temperatures to achieve the same conversion.[1] The choice ultimately depends on the material of your reactor, your plant's safety protocols, and the overall process economics.
Data Presentation: Catalyst Comparison
| Feature | Sulfuric Acid (H₂SO₄) | Phosphoric Acid (H₃PO₄) | Justification & Scale-Up Insight |
|---|---|---|---|
| Catalytic Activity | Very High | High | H₂SO₄ may provide faster cycle times, but this can be difficult to control. |
| Corrosiveness | Highly Corrosive | Moderately Corrosive | H₃PO₄ is gentler on standard stainless steel reactors, reducing maintenance costs and safety risks.[1] |
| Byproduct Potential | Higher risk of charring/dehydration at elevated temperatures. | Lower risk of charring. | The stronger dehydrating nature of H₂SO₄ can lead to more complex impurity profiles. |
| Work-up | More hazardous neutralization due to higher exotherm. | Safer, more controllable neutralization. | Large-scale quenches with H₂SO₄ require excellent cooling capacity. |
| Cost | Generally lower cost per kg. | Generally higher cost per kg. | The higher raw material cost of H₃PO₄ may be offset by lower capital and maintenance costs for equipment. |
Section 2: Work-up and Purification Challenges
The purification of this compound involves neutralizing the acid catalyst and byproduct, followed by distillation.[1] Each step has unique scale-up challenges.
FAQ 3: My final product purity is low after distillation. How can I improve the separation?
Low purity after distillation typically points to two issues: inefficient separation or thermal degradation of the product during distillation.
-
Causality Analysis:
-
Inefficient Fractionation: The boiling points of your product and impurities may be too close for simple distillation. At scale, this requires a well-designed fractional distillation column with sufficient theoretical plates.
-
Thermal Decomposition: this compound has a boiling point of approximately 153°C.[1] Prolonged heating at this temperature, especially if residual acidic or basic impurities are present, can cause degradation. An analogous compound, 4-hydroxy-2-butanone, is known to easily produce butenone as a byproduct during redistillation.[2]
-
Incomplete Work-up: If the initial neutralization and washing steps are incomplete, residual acetic acid or catalyst can co-distill or cause issues in the distillation pot.
-
-
Troubleshooting Protocol: Improving Distillation
-
Characterize Impurities: Use GC-MS to identify the major impurities in your crude and distilled product. Knowing their boiling points will inform your distillation strategy.
-
Implement Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of your product, significantly reducing the risk of thermal decomposition.[1] This is a standard and highly recommended practice for compounds in this boiling range at industrial scale.
-
Optimize the Column: For fractional distillations, ensure your column has adequate packing (e.g., Raschig rings, structured packing) and that you are operating at an appropriate reflux ratio to achieve the necessary separation.
-
Pre-Distillation Purity Check: Before starting the distillation, take a sample of the crude material after work-up and drying. Ensure the pH is neutral and that the starting material has been consumed to avoid unnecessary thermal stress on a reaction that is not yet complete.
-
Experimental Protocol: General Scale-Up Work-up and Purification
This protocol assumes a completed reaction mixture containing the product, unreacted starting materials, acetic acid byproduct, and the acid catalyst.
-
Cooling: Ensure the reaction vessel is cooled to an internal temperature of 10-15°C. This is critical for controlling the exotherm during the subsequent neutralization step.
-
Neutralization (Quench):
-
Slowly add a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction mixture with vigorous agitation.[1]
-
CAUTION: This is an exothermic, gas-evolving step (CO₂). The addition rate must be carefully controlled to manage the temperature and pressure within the reactor. Maintain the internal temperature below 25°C.
-
Monitor the pH of the aqueous layer, aiming for a final pH of 7-8.
-
-
Phase Separation:
-
Cease agitation and allow the layers to separate. The upper organic layer contains your product.
-
Drain the lower aqueous layer.
-
-
Washing:
-
Add a similar volume of brine (saturated NaCl solution) to the organic layer, agitate for 15 minutes, and allow the layers to separate. This helps to remove residual water and some water-soluble impurities.
-
Drain the lower brine layer.
-
-
Drying:
-
Dry the organic layer over an appropriate drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[1] Agitate for at least 1 hour, then filter to remove the drying agent.
-
-
Distillation:
-
Transfer the dried, filtered organic layer to a distillation apparatus.
-
Perform a fractional distillation under vacuum. Collect the fraction corresponding to pure this compound (check literature for boiling point at your target pressure).
-
Section 3: Safety Considerations for Scale-Up
Safety is paramount in any chemical synthesis, and the hazards are amplified at larger scales.
FAQ 4: What are the primary safety hazards for this synthesis at scale?
The primary hazards are flammability and corrosivity.
-
Flammability: this compound is a flammable liquid with a flash point of 40°C.[1] Many of the potential raw materials, like 2-butanol and other ketones, are also flammable.[3][4]
-
Mitigation: All equipment must be properly grounded and bonded to prevent static discharge.[3] Use explosion-proof electrical equipment and non-sparking tools.[3] Ensure adequate ventilation to prevent the accumulation of flammable vapors, especially in low-lying areas.[5] Keep ignition sources far from the processing area.[5][6]
-
-
Corrosivity: Acetic anhydride and the strong acid catalysts (sulfuric, phosphoric acid) are highly corrosive.
-
Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and aprons. Ensure that all transfer lines and reactor components are constructed from compatible materials. Have emergency neutralization agents (e.g., sodium bicarbonate powder) and safety showers readily accessible.
-
-
Pressure Build-up: The neutralization step generates a significant amount of CO₂ gas.
-
Mitigation: The reactor must be properly vented to an appropriate scrubber system. The rate of addition of the basic solution must be slow and carefully controlled to avoid a runaway reaction that could over-pressurize the vessel.
-
Diagram: Synthesis & Purification Workflow
This diagram outlines the logical flow of the entire process, highlighting key control points.
Caption: General workflow for synthesis and purification.
References
- Google Patents. (2016). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
- Google Patents. (2010). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
ACS Omega. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Publications. Retrieved January 18, 2026, from [Link]
- Google Patents. (2013). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Moodle@Units. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved January 18, 2026, from [Link]
-
ChemBK. (2024). This compound. Retrieved January 18, 2026, from [Link]
-
OSTI.GOV. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. U.S. Department of Energy. Retrieved January 18, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved January 18, 2026, from [Link]
-
PSE Community.org. (2021). Optimization of the Production of 1,1-Diethoxybutane by Simulated Moving Bed Reactor. Retrieved January 18, 2026, from [Link]
-
Agilent. (2019). 2-Butanone - Safety Data Sheet. Retrieved January 18, 2026, from [Link]
Sources
Navigating the Nuances of 4-Ethoxy-2-butanone: A Guide to Stability and Degradation
Welcome to the technical support center for 4-Ethoxy-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional organic compound in their work.[1] As a molecule featuring both a ketone and an ether functional group, this compound presents unique stability characteristics and potential degradation pathways that are crucial to understand for the successful design and interpretation of experiments. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
Troubleshooting Guide: Unraveling Unexpected Experimental Outcomes
This section is dedicated to addressing specific issues that may arise during your experiments involving this compound. Each question is framed to tackle a real-world experimental challenge, providing not just a solution, but a foundational understanding of the underlying chemical principles.
Question 1: I've observed unexpected peaks in my chromatogram after storing my this compound sample in an acidic aqueous solution. What could be the cause?
Answer:
The appearance of new peaks in your chromatogram under acidic conditions strongly suggests acid-catalyzed hydrolysis of the ether linkage in this compound. Ethers are generally stable but can undergo cleavage in the presence of strong acids.[2][3][4]
-
The Mechanism: The ether oxygen is first protonated by the strong acid, which makes the adjacent carbon atoms more electrophilic. A nucleophile, in this case water from your aqueous solution, can then attack one of these carbons, leading to the cleavage of the C-O bond.[4][5] Given the structure of this compound, this would likely proceed via an SN2 mechanism at the less hindered ethyl group.[6]
-
Expected Degradation Products: The primary degradation products you should expect to see are 4-hydroxy-2-butanone and ethanol .
Degradation Product Molecular Weight ( g/mol ) Boiling Point (°C) Key Analytical Features 4-Hydroxy-2-butanone 88.11 ~188 Will show a prominent hydroxyl peak in the IR spectrum. Ethanol 46.07 78.37 Highly volatile, may be observed in headspace GC-MS. -
Troubleshooting and Verification:
-
pH Control: The most immediate step is to ensure your sample is stored under neutral or slightly basic conditions if the experimental design allows.
-
Analytical Confirmation: To confirm this degradation pathway, you can:
-
Analyze your sample using GC-MS and look for the mass-to-charge ratios corresponding to 4-hydroxy-2-butanone and ethanol.
-
Run an NMR spectrum on the degraded sample to identify the characteristic peaks for the new products.
-
-
Kinetic Monitoring: If feasible, monitor the degradation over time by taking aliquots at different intervals and analyzing them chromatographically. This will show the disappearance of the parent compound and the appearance of the degradation products.
-
Question 2: My reaction yield is consistently lower than expected when running a reaction with this compound at elevated temperatures. Could thermal degradation be a factor?
Answer:
Yes, thermal degradation is a plausible cause for reduced yields at elevated temperatures. While specific high-temperature degradation studies on this compound are not extensively documented in readily available literature, we can infer potential pathways based on the reactivity of similar ketones and ethers.
-
Potential Thermal Degradation Pathways:
-
Retro-Ene Reaction: A plausible intramolecular reaction is a retro-ene type reaction, which could lead to the formation of acetone and ethyl vinyl ether . This pathway is known to occur in other systems with similar structural motifs.
-
Radical Cleavage: At higher temperatures, homolytic cleavage of C-C or C-O bonds can occur, leading to a complex mixture of smaller, volatile products.
-
-
Troubleshooting and Mitigation:
-
Lower Reaction Temperature: The most straightforward solution is to explore if the reaction can be conducted at a lower temperature, perhaps with a more active catalyst or for a longer duration.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation, which can be initiated at high temperatures.
-
Analysis of Byproducts: Utilize GC-MS to analyze the reaction mixture for the presence of expected thermal degradation products like acetone and ethyl vinyl ether. Identifying these byproducts can help confirm the degradation pathway.
-
Question 3: I am using a strong oxidizing agent in my reaction, and I am seeing multiple byproducts that I cannot identify. Is this compound susceptible to oxidation?
Answer:
While ketones are generally more resistant to oxidation than aldehydes, they can be cleaved by strong oxidizing agents, especially at elevated temperatures.[7] The presence of an ether linkage also introduces a site susceptible to oxidation.
-
Potential Oxidation Sites and Products:
-
Oxidative Cleavage of the Ketone: Strong oxidizing agents like potassium permanganate or chromic acid can cleave the carbon-carbon bonds adjacent to the carbonyl group.[7] This would lead to the formation of carboxylic acids. For this compound, this could result in ethoxyacetic acid and acetic acid .
-
Oxidation at the Alpha-Carbon of the Ether: The carbon atom adjacent to the ether oxygen is also susceptible to oxidation, which could lead to the formation of an ester or further cleavage products.
-
-
Troubleshooting and Recommendations:
-
Milder Oxidizing Agents: If your desired transformation does not require a harsh oxidizing agent, consider using a milder reagent.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the ketone functionality (e.g., as a ketal) before carrying out the oxidation step. The protecting group can then be removed in a subsequent step.
-
Product Identification: Techniques like LC-MS/MS can be invaluable for identifying unknown byproducts. The fragmentation patterns can provide structural clues to the degradation products.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general stability of this compound.
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[8] It is a flammable liquid and should be handled with appropriate safety precautions.[8][9] The container should be tightly sealed to prevent exposure to moisture and air. For prolonged storage, refrigeration is recommended.
Is this compound stable in the presence of bases?
This compound is generally more stable under basic conditions compared to acidic conditions, as the ether linkage is not readily cleaved by bases.[6] However, the ketone functional group can undergo base-catalyzed reactions. The alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) are acidic and can be removed by a strong base to form an enolate.[7] This enolate can then participate in various reactions, such as aldol condensation, if other carbonyl-containing compounds are present. For routine experimental work at moderately basic pH, significant degradation is not expected.
How can I monitor the purity and degradation of this compound over time?
Regular monitoring of purity is crucial, especially for long-term studies or when using older stock solutions.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent technique for assessing purity and detecting volatile degradation products.[10][11] A simple GC-FID method can quickly indicate the presence of impurities, while GC-MS can help in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or refractive index detector can also be used, particularly for less volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide a comprehensive picture of the sample's composition and are powerful tools for identifying unknown degradation products.
What are the primary safety concerns when handling this compound?
This compound is a flammable liquid and vapor.[8][9] It should be handled in a well-ventilated area, away from open flames and sparks. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]
Visualizing Degradation Pathways
To provide a clearer understanding of the potential degradation mechanisms, the following diagrams illustrate the key pathways discussed.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol 1: GC-MS Method for Purity Assessment and Degradation Product Identification
This protocol provides a general method for the analysis of this compound and its potential degradation products.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A mid-polarity column such as a DB-5ms or equivalent is suitable.
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search the chromatogram for peaks corresponding to potential degradation products (e.g., 4-hydroxy-2-butanone, ethanol, acetone, ethoxyacetic acid).
-
Compare the mass spectra of any unknown peaks with a spectral library (e.g., NIST) for tentative identification.
-
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. Ketone - Wikipedia [en.wikipedia.org]
- 8. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]
- 9. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Low Yields in 4-Ethoxy-2-butanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Ethoxy-2-butanone. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges in achieving optimal yields for this valuable bifunctional organic compound.[1] We will explore the most common synthetic routes, diagnose potential pitfalls, and provide actionable, field-proven solutions to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is recommended?
There are two robust and commonly employed strategies for the synthesis of this compound. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of your lab.
-
Acetoacetic Ester Synthesis: This classic approach involves the alkylation of an ethyl acetoacetate enolate with an appropriate halo-ether, followed by hydrolysis and decarboxylation. It is a highly versatile method for creating α-substituted methyl ketones.[2][3] This route is excellent for its reliability and the wealth of literature available.
-
Williamson Ether Synthesis on a Precursor: This two-stage method involves first synthesizing the precursor alcohol, 4-hydroxy-2-butanone, typically via an aldol condensation.[1][4] The subsequent step is a Williamson ether synthesis, where the alcohol is converted to its alkoxide and reacted with an ethyl halide to form the ether linkage.[5][6]
Both routes are effective, but the Acetoacetic Ester Synthesis is often favored for its convergent nature, building the core carbon skeleton and installing the functional group in a highly controlled sequence.
Q2: My overall yield is critically low (<20%). What is the most common point of failure?
For multi-step syntheses like these, the most common points of failure are reactions that are highly sensitive to reaction conditions.
-
For the Acetoacetic Ester route, the alkylation step (Step 2) is frequently the source of low yields. Incomplete deprotonation of the ethyl acetoacetate, competing side reactions (O-alkylation vs. C-alkylation), or the presence of moisture can drastically reduce the formation of the desired intermediate.[7]
-
For the Williamson Ether Synthesis route, the etherification step is the most probable culprit. The alkoxide base used to deprotonate the hydroxyl group is also a strong base, which can promote a competing E2 elimination reaction with the ethyl halide, forming ethylene gas instead of the desired ether.[5]
Q3: My TLC analysis shows multiple unexpected spots after the reaction. What are the most likely side products?
The identity of side products is highly dependent on the chosen synthetic route.
-
Acetoacetic Ester Synthesis:
-
Dialkylated Product: The mono-alkylated product still has one acidic α-proton and can be deprotonated and alkylated a second time.[2][7]
-
O-Alkylated Product: The enolate of ethyl acetoacetate is an ambident nucleophile and can react at the oxygen atom instead of the carbon, leading to an enol ether byproduct.[7]
-
Self-Condensation Product: The enolate can react with another molecule of the starting ester in a Claisen-type self-condensation.[8]
-
-
Williamson Ether Synthesis:
-
Alkene from Elimination: As mentioned, E2 elimination is the most common side reaction, particularly if reaction temperatures are too high or if there is steric hindrance.[5]
-
Unreacted Starting Material: Incomplete deprotonation of the 4-hydroxy-2-butanone will result in its recovery after workup.[5]
-
Troubleshooting Guide 1: The Acetoacetic Ester Synthesis Route
This pathway leverages the acidity of the α-hydrogens in ethyl acetoacetate to form a nucleophilic enolate, which is then alkylated and subsequently converted to the target ketone.
Problem Area 1: Low Yield in the Alkylation Step
Q: My reaction stalls, and I recover a large amount of starting material. Why is the alkylation failing?
Cause & Explanation: This is a classic sign of incomplete enolate formation. The α-protons of ethyl acetoacetate have a pKa of about 11 in DMSO, making them significantly acidic. However, the reaction requires a stoichiometric amount of base, not catalytic. This is because the final β-keto ester product is also acidic and will be deprotonated by any remaining base, driving the reaction equilibrium forward.[8][9] If the base is weak, insufficient, or quenched, the concentration of the reactive enolate nucleophile will be too low for the alkylation to proceed efficiently.
Troubleshooting & Solutions:
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the ideal base. Using an alkoxide that matches the ester (i.e., ethoxide for an ethyl ester) prevents transesterification, a side reaction where the ester group is exchanged.[8][10] Avoid hydroxide bases, as they can cause irreversible hydrolysis of the ester.[10]
-
Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the ethyl acetoacetate.
-
Anhydrous Conditions: The alkoxide base and the enolate intermediate are highly sensitive to water and protic impurities. Water will quench the base and the enolate, halting the reaction.[7][8] All glassware must be flame- or oven-dried, and anhydrous solvents must be used.
Q: I'm observing a significant byproduct with a different polarity on my TLC. What is it and how can I prevent it?
Cause & Explanation: This is likely the result of O-alkylation. The acetoacetate enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[7] While C-alkylation is generally favored, certain conditions can promote the formation of the O-alkylated enol ether byproduct.
Troubleshooting & Solutions:
-
Solvent Choice: To favor C-alkylation, use less polar solvents. The presence of a cation (like Na⁺ from NaOEt) that can coordinate with the oxygen atom of the enolate also helps shield it and direct alkylation to the carbon.[7] Ethanol or THF are common choices.
-
Alkylating Agent: The choice of leaving group on your alkylating agent can play a role. Alkyl iodides tend to favor C-alkylation more than chlorides.[7]
-
Temperature Control: Running the reaction at lower temperatures after enolate formation can sometimes improve selectivity towards C-alkylation.
Problem Area 2: Low Yield in the Hydrolysis & Decarboxylation Step
Q: My final product yield is low, and the workup is complex. What's going wrong during the final step?
Cause & Explanation: The hydrolysis of the alkylated ester to a β-keto acid, followed by thermal decarboxylation, is a robust but potentially harsh step.[11][12] Low yields here can result from incomplete hydrolysis or competing side reactions under the strongly acidic and high-temperature conditions. The intermediate β-keto acid is often unstable and can participate in other reactions if not promptly decarboxylated.[8][11]
Troubleshooting & Solutions:
-
Hydrolysis Conditions: Saponification with aqueous base (e.g., NaOH) followed by careful acidification is a common method. Alternatively, heating with aqueous acid (e.g., dilute HCl or H₂SO₄) accomplishes both hydrolysis and decarboxylation in one pot.[2][13] Ensure sufficient heating time and temperature to drive both reactions to completion.
-
Temperature Control during Workup: Perform any initial acidic workup at low temperatures (e.g., in an ice bath) to control the exotherm and minimize degradation before proceeding to thermal decarboxylation.[8]
-
Efficient Decarboxylation: Decarboxylation occurs readily upon heating because it can proceed through a stable, six-membered cyclic transition state.[14] Ensure the reaction is heated sufficiently (often to reflux) until CO₂ evolution ceases.
-
Purification: The final product, this compound, has a boiling point of around 153 °C.[1] Fractional distillation under reduced pressure is an effective method for purification.[15]
Troubleshooting Guide 2: The Williamson Ether Synthesis Route
This pathway constructs the molecule by first preparing an alcohol precursor and then forming the ether linkage in a separate, dedicated step.
Problem Area: Low Yield in the Etherification Step
Q: The main product of my etherification step is a gas, and I recover mostly starting alcohol. What is happening?
Cause & Explanation: This is the hallmark of the competing E2 elimination reaction. The alkoxide you generate from 4-hydroxy-2-butanone is a strong nucleophile, but it is also a strong base. When it reacts with the ethyl halide, it can either attack the carbon in an Sₙ2 reaction (desired) or abstract a proton from the adjacent carbon, leading to the elimination of HBr and the formation of ethylene gas (undesired).[5][16]
Troubleshooting & Solutions:
-
Temperature Control: Lower reaction temperatures favor the Sₙ2 reaction over E2.[5][17] The activation energy for elimination is typically higher than for substitution. Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and only warm if necessary, while monitoring by TLC.
-
Choice of Base: Use a strong, non-nucleophilic base to form the alkoxide. Sodium hydride (NaH) is an excellent choice because it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which bubbles out of solution.[16]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. They solvate the cation (Na⁺), leaving a "naked," highly reactive alkoxide anion that is a more potent nucleophile, favoring the Sₙ2 pathway.[5][17]
-
Leaving Group: Using ethyl iodide instead of ethyl bromide can sometimes increase the rate of the Sₙ2 reaction relative to elimination.
Q: The reaction is clean, but the conversion is low. How can I drive it to completion?
Cause & Explanation: Low conversion with a clean reaction profile points to incomplete deprotonation of the starting alcohol. If the base is not strong enough or is used in insufficient quantity, a significant portion of the 4-hydroxy-2-butanone will remain unreacted.[5]
Troubleshooting & Solutions:
-
Base Quality: Ensure your base is fresh and has been stored properly. Sodium hydride, for example, can be deactivated by moisture in the air.
-
Anhydrous Conditions: As with the acetoacetic ester synthesis, the Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent quenching the base.[17]
-
Reaction Time: While higher temperatures can promote side reactions, some Sₙ2 reactions can be slow. Monitor the reaction progress by TLC to determine the optimal reaction time, ensuring you are not stopping it prematurely.[17]
Decision-Making Workflow for Troubleshooting
When encountering low yields, a systematic approach is crucial. The following workflow can help diagnose the issue efficiently.
Standard Operating Protocols
Protocol 1: Synthesis via Acetoacetic Ester Alkylation
This protocol is a self-validating system. Adherence to anhydrous techniques and monitoring checkpoints is critical for success.
A. Enolate Formation & Alkylation
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and an addition funnel.
-
Base Preparation: In the flask, dissolve sodium metal (1.0 eq) in anhydrous ethanol (use sufficient solvent to ensure stirring) under an inert atmosphere. Checkpoint: Wait until all sodium has completely dissolved to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add dry ethyl acetoacetate (1.0 eq) dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
Alkylation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Then, add 2-bromoethyl ethyl ether (1.05 eq) dropwise.
-
Reaction: Gently heat the mixture to reflux. Checkpoint: Monitor the reaction's progress by TLC until the ethyl acetoacetate spot has been consumed (typically 2-4 hours).
B. Hydrolysis & Decarboxylation
-
Workup: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of HCl until the pH is acidic (~pH 2).
-
Hydrolysis/Decarboxylation: Heat the acidic mixture to reflux. Checkpoint: Continue heating until the evolution of CO₂ gas ceases (typically 1-2 hours).
-
Extraction: Cool the mixture. Transfer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.
Quantitative Data Summary
| Parameter | Acetoacetic Ester Synthesis | Williamson Ether Synthesis |
| Key Reagents | Ethyl acetoacetate, NaOEt, 2-bromoethyl ethyl ether | 4-hydroxy-2-butanone, NaH, Ethyl iodide |
| Solvent | Anhydrous Ethanol, THF | Anhydrous DMF, Acetonitrile |
| Critical Temp. | Reflux for alkylation & decarboxylation | 0 °C to RT for etherification |
| Common Byproducts | O-alkylated ether, Dialkylated ester | Ethylene (from E2 elimination) |
| Typical Yields | 60-75% (optimized) | 55-70% (optimized) |
References
- Benchchem. (n.d.). This compound | CAS 60044-74-8 | Supplier.
- Benchchem. (n.d.). Troubleshooting low yields in the alkylation of ethyl acetoacetate.
- ChemBK. (2024). 2-Butanone, 4-ethoxy-.
- JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- LibreTexts. (n.d.).
- Benchchem. (n.d.). How to minimize byproduct formation in beta-keto ester synthesis.
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
- ChemBK. (2024). This compound.
- Benchchem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Benchchem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- StudySmarter. (n.d.). Acetoacetic Ester Synthesis Explained.
- Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone.
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
- LibreTexts. (n.d.). 20.
- Master Organic Chemistry. (2022). Decarboxylation.
- Guidechem. (n.d.). This compound 60044-74-8 wiki.
- OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis.
- Wikipedia. (n.d.). Acetoacetic ester synthesis.
- AK Lectures. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Acetoacetic Ester Synthesis Decarboxylation.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis.
- Pearson. (n.d.). Show how you would use the acetoacetic ester synthesis to make....
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- LibreTexts. (2023). 22.8: Alkylation of Enolate Ions.
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
- PubChemLite. (n.d.). This compound (C6H12O2).
- Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis.
- PubChem. (n.d.). This compound | C6H12O2 | CID 536145.
- The Good Scents Company. (n.d.). This compound, 60044-74-8.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Brainly.in. (2018).
- MDPI. (n.d.).
- Nature Communications. (2023).
- ChemicalBook. (n.d.). This compound(60044-74-8) 1H NMR spectrum.
- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
- ACS Omega. (2022).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from 4-Ethoxy-2-butanone
Technical Support Center: Purification of 4-Ethoxy-2-butanone
Welcome to the technical support guide for this compound. This document serves as a centralized resource for researchers, chemists, and process development professionals to troubleshoot common issues related to the removal of unreacted starting materials from crude this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and resulting impurities I should expect in my crude this compound?
The synthesis of this compound is commonly achieved via a Michael addition reaction between methyl vinyl ketone (MVK) and ethanol, often in the presence of a basic or acidic catalyst.[1] Therefore, the primary impurities you will likely encounter are unreacted ethanol and methyl vinyl ketone . Residual catalyst and potential side-products from MVK polymerization can also be present.
Another documented method involves the esterification reaction between 2-butanol and acetic anhydride.[2][3] In this case, unreacted starting materials and acetic acid byproduct would be the main contaminants. This guide will focus on the purification following the more common MVK and ethanol synthesis route.
Q2: My initial analysis (GC/NMR) of the crude product shows multiple volatile contaminants. How can I identify them?
The most effective way to identify volatile impurities is to compare their physical properties, primarily their boiling points, against those of the expected components. A significant difference in boiling points is the foundational principle for purification by distillation.[4][5]
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Ethanol | 46.07 | 78.4 | Miscible |
| Methyl Vinyl Ketone (MVK) | 70.09 | 81.4[6] | Soluble[7] |
| This compound (Product) | 116.16[2][8] | 153[1][2] | Soluble[3] |
As shown in the table, both ethanol and MVK are significantly more volatile (lower boiling points) than the desired product, this compound. This large boiling point difference (~70°C) makes fractional distillation the most logical and effective primary purification strategy.[9]
Q3: How do I remove the catalyst used in the synthesis?
Catalyst removal is typically performed before distillation to prevent unwanted side reactions at elevated temperatures. The method depends on the nature of the catalyst.
-
Acidic Catalysts (e.g., H₂SO₄, TsOH): These can be neutralized and removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[10][11]
-
Basic Catalysts (e.g., NaOEt, Et₃N): These are readily removed by washing with water or a dilute aqueous acid (e.g., 1M HCl), followed by a brine wash to facilitate layer separation.[12]
This process, known as an aqueous workup, uses the differing solubilities of the organic product and the ionic salt (formed upon neutralization) to separate them into organic and aqueous layers, respectively.[10][12][13]
Q4: My fractional distillation is not providing the purity I need. What could be wrong?
Ineffective fractional distillation can stem from several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough "theoretical plates" to separate components with close boiling points.[9] Using a longer column or one with a more efficient packing material (like Vigreux indentations or Raschig rings) can improve separation.[9]
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.[5] A slow, steady distillation is crucial for success.
-
Azeotrope Formation: MVK and water can form a binary azeotrope, which can complicate distillation.[14] Ensuring the crude product is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) after the aqueous workup and before distillation is critical.
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Action & Rationale |
| Low boiling point fraction co-distills with product. | Inefficient fractional distillation setup. | 1. Decrease distillation rate: Allow proper equilibrium. 2. Increase column length/efficiency: Provides more theoretical plates for better separation.[9] 3. Check for azeotropes: Ensure the material is dry before distillation. |
| Product has a pungent, irritating odor after initial purification. | Residual Methyl Vinyl Ketone (MVK). | MVK is a lachrymator and highly toxic.[7][15] Re-distill the product, ensuring a slow collection rate and careful monitoring of the distillation head temperature. The temperature should remain stable at the boiling point of the product during its collection. |
| Aqueous washes result in an emulsion (layers won't separate). | High concentration of polar compounds or surfactants. | Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer forces the organic components out of solution, helping to break the emulsion. |
| pH of the organic layer remains acidic/basic after washing. | Insufficient washing or neutralization. | Perform additional washes. For acidic contaminants, use saturated NaHCO₃ until effervescence ceases.[11] For basic contaminants, wash with dilute acid until the aqueous layer is acidic, then wash with water and brine. |
Experimental Protocols & Workflows
Workflow for Purification of this compound
The logical flow for purifying crude this compound involves first removing non-volatile and water-soluble impurities, followed by the separation of volatile components.
Caption: Purification workflow for this compound.
Protocol 1: Aqueous Workup for Catalyst Removal
Objective: To neutralize and remove residual catalyst and other water-soluble impurities from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
If the reaction was acid-catalyzed, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the funnel frequently to release CO₂ gas. Continue adding until effervescence ceases.
-
If the reaction was base-catalyzed, add 1M hydrochloric acid (HCl) and shake. Test the aqueous layer with pH paper to ensure it is acidic.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the remaining organic layer with a saturated NaCl solution (brine). This helps to remove residual water and aids in breaking any emulsions.
-
Separate and drain the aqueous layer. Collect the organic layer, which contains the crude product, for the drying step.
Protocol 2: Fractional Distillation
Objective: To separate the this compound from lower-boiling unreacted starting materials (ethanol, MVK).
-
Drying: Add an anhydrous drying agent (e.g., magnesium sulfate) to the organic layer from the workup. Swirl and let it stand for 15-20 minutes. Filter the drying agent to obtain the clear, dry crude product.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]
-
Distillation: Add a boiling chip or magnetic stir bar to the flask and begin heating gently.
-
Foreshot Collection: The temperature will first rise and plateau around the boiling points of the most volatile components (ethanol/MVK, ~78-81°C). Collect this initial fraction (foreshoring) in a separate receiving flask and set it aside for proper disposal.
-
Product Collection: Once all the low-boiling impurities have been removed, the temperature in the distillation head will drop before rising again. When the temperature stabilizes at the boiling point of this compound (~153°C), switch to a clean receiving flask to collect the pure product.[2]
-
Termination: Stop the distillation when only a small amount of residue remains in the distilling flask to avoid heating the flask to dryness.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 536145, this compound. [Link]
-
Chemistry Stack Exchange. Possible Synthesis of MVK from 2-Butanone?. [Link]
- Google Patents. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
Wikipedia. Methyl vinyl ketone. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
University of York. Theory of Aqueous Workup. [Link]
-
Quora. How can we separate aldehyde and ketone compound from a mixture?. [Link]
-
ACS Publications. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
Grokipedia. Methyl vinyl ketone. [Link]
-
FuseSchool - Global Education. Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]
-
ResearchGate. How do I remove a homogeneous catalyst after my reaction?. [Link]
-
Semantic Scholar. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
ChemSrc. This compound | CAS#:60044-74-8. [Link]
-
Cheméo. Chemical Properties of Methyl vinyl ketone (CAS 78-94-4). [Link]
-
ResearchGate. Methyl Vinyl Ketone | Request PDF. [Link]
-
Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. [Link]
-
ChemBK. This compound. [Link]
Sources
- 1. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. METHYL VINYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Preventing side reactions during the reduction of 4-Ethoxy-2-butanone
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the reduction of 4-Ethoxy-2-butanone to its corresponding alcohol, 4-Ethoxy-2-butanol. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I need to reduce this compound. Which reducing agent should I choose: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
This is the most critical decision for this transformation, as the choice of reagent directly impacts selectivity and the potential for side reactions. For the reduction of this compound, Sodium Borohydride (NaBH₄) is the strongly recommended reagent.
Expertise & Experience: The core of this decision lies in balancing reactivity with selectivity. This compound contains two key functional groups: a ketone and an ether. Your goal is to selectively reduce the ketone without affecting the ether linkage.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent.[1] It readily reduces aldehydes and ketones but does not typically react with less reactive carbonyls like esters, carboxylic acids, or amides under standard conditions.[2] Crucially, it is unreactive towards ether linkages. Its operational simplicity, allowing for use in protic solvents like methanol or ethanol, makes it both safe and convenient.[3][4]
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly reactive reducing agent.[5][6] While it is extremely effective at reducing ketones, its high reactivity poses a risk. LiAlH₄ can cleave ethers, although this often requires elevated temperatures or specific substrate structures.[7] Its violent reaction with water and protic solvents necessitates the use of anhydrous ethereal solvents (like diethyl ether or THF) and a more hazardous workup procedure.[5][8]
Trustworthiness: Using NaBH₄ provides a self-validating system for this specific substrate. Its chemoselectivity for ketones over ethers is well-established, ensuring that the desired product, 4-Ethoxy-2-butanol, is formed with high fidelity. The risk of side reactions is minimal, leading to a cleaner reaction profile and simpler purification.
The diagram below illustrates the decision-making process for selecting the appropriate reducing agent for this substrate.
Caption: Decision workflow for reducing this compound.
Q2: I performed the reduction and my yield is low. What are the common causes?
Low yield can stem from several issues, ranging from reagent quality to reaction conditions and workup. Let's troubleshoot the most common culprits.
-
Poor Reagent Quality: NaBH₄ can decompose over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored reagent. An older reagent will have reduced hydride content, leading to an incomplete reaction.
-
Insufficient Reagent: While the stoichiometry is 4 moles of ketone to 1 mole of NaBH₄, it is standard practice to use a slight excess (e.g., 1.1 to 1.5 molar equivalents of ketone to NaBH₄) to ensure the reaction goes to completion and to compensate for any slight decomposition or reaction with the solvent.[9]
-
Reaction Temperature: The reduction is typically performed at a low temperature (0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature.[1] If the temperature is too low for the entire duration, the reaction may be sluggish and incomplete.
-
Improper Workup: Product can be lost during extraction if the pH is not adjusted correctly or if an insufficient volume or number of extractions are performed. The product, 4-Ethoxy-2-butanol, has some water solubility, so multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.
Q3: My post-reaction analysis (GC-MS/NMR) shows unexpected peaks. What are the likely side products and why did they form?
The appearance of unexpected peaks points to side reactions. With this compound, the most probable (though generally avoidable) side reaction is ether cleavage.
Side Reaction: Ether Cleavage The primary concern is the cleavage of the C-O bond of the ethoxy group.
-
Mechanism of Formation: Ethers are generally stable, but they can be cleaved by strong acids, particularly HBr and HI.[10][11][12] During the workup step, if a strong mineral acid (especially HCl, HBr, or HI) is used to quench the reaction and the mixture is heated or allowed to sit for an extended period, the ether oxygen can be protonated, turning the ethoxy group into a good leaving group (ethanol). A subsequent nucleophilic attack by a halide ion on the adjacent carbon would cleave the bond.[13] While LiAlH₄ is a strong enough reducing agent to potentially cleave ethers directly under harsh conditions, this is very unlikely with the milder NaBH₄.[7]
-
How to Prevent It:
-
Use NaBH₄: As discussed, this is the best first step.
-
Careful Quenching: Quench the reaction with water or a saturated ammonium chloride (NH₄Cl) solution. If you must use acid to neutralize the solution or hydrolyze borate esters, use a dilute, non-nucleophilic acid like 1M H₂SO₄ and keep the temperature low (0 °C) during the addition. Avoid using HCl, HBr, or HI in the workup.
-
The diagram below illustrates the desired reduction pathway versus the potential ether cleavage side reaction.
Caption: Desired reduction vs. potential ether cleavage side reaction.
Side Reaction: Racemization via Enolization The product, 4-ethoxy-2-butanol, contains a chiral center at the C2 position. The reduction of the planar ketone will naturally produce a racemic mixture (a 50:50 mix of R and S enantiomers) unless a chiral reducing agent is used.[14]
However, a different issue is racemization of the starting material itself if there is a stereocenter alpha to the carbonyl. For this compound, the protons on C3 are acidic. In the presence of a strong base, an enolate can form.[15][16] While the starting material is achiral, if you were working with a derivative that had a stereocenter at C3, using basic conditions could lead to its racemization. Since NaBH₄ reductions are often run in neutral or slightly basic alcoholic solutions, this is a point of mechanistic awareness for analogous systems. For this specific substrate, it is not a concern for the final product's integrity beyond the expected racemic output.
Q4: Can you provide a reliable, step-by-step protocol for reducing this compound with high yield and purity?
Absolutely. The following protocol utilizes sodium borohydride for a safe, selective, and efficient reduction.
Experimental Protocol: Selective Reduction using NaBH₄
Objective: To reduce this compound to 4-Ethoxy-2-butanol with high purity.
Materials:
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 43.0 mmol) in methanol (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (0.49 g, 12.9 mmol, 0.3 eq) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the initial exotherm of the reaction and prevent overheating, which could lead to side reactions or decomposition of the reagent.[20]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~20 mL) to quench the excess NaBH₄. Safety Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Protocol Note: Multiple extractions are necessary to recover the moderately water-soluble alcohol product.
-
Washing & Drying: Combine the organic extracts and wash them with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by vacuum distillation to yield pure 4-Ethoxy-2-butanol.[21]
Summary of Reagent Properties
For quick reference, the table below summarizes the key differences between NaBH₄ and LiAlH₄ for this application.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective[1] | Strong & Highly Reactive[5] |
| Selectivity | Excellent: Reduces ketones, leaves ethers intact. | Poor: Reduces ketones, may cleave ethers. |
| Solvents | Protic (Methanol, Ethanol, Water)[4] | Aprotic (Anhydrous Ether, THF)[5] |
| Workup | Simple quench (Water, aq. NH₄Cl) | Hazardous, requires careful sequential addition of H₂O and base.[8] |
| Safety | Relatively safe to handle. | Pyrophoric, reacts violently with water.[22] |
| Recommendation | Highly Recommended | Not Recommended |
By following these guidelines and understanding the underlying chemical principles, you can consistently achieve high yields of 4-Ethoxy-2-butanol while effectively preventing the formation of unwanted side products.
References
-
Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH. Retrieved from [Link]
-
Reetz, M. T., et al. (1990). Non-racemizing synthesis and stereoselective reduction of chiral α-amino ketones. Tetrahedron: Asymmetry. Retrieved from [Link]
-
Szałaj, A., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]
-
Majumdar, D. C. (2019). Lithium Aluminum Hydride: A Powerful Reducing Agent. ResearchGate. Retrieved from [Link]
-
GSK. (n.d.). Ketone Reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Retrieved from [Link]
-
LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Ether Cleavage Explained. Retrieved from [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
SlidePlayer. (n.d.). Reduction Reactions. Retrieved from [Link]
-
Hurd, C. D., & Oliver, G. L. (1951). THE CLEAVAGE OF ETHERS. Journal of the American Chemical Society. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-2-butanol. PubChem. Retrieved from [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 7. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 14. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. Racemization - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chembk.com [chembk.com]
- 18. scbt.com [scbt.com]
- 19. Page loading... [wap.guidechem.com]
- 20. icheme.org [icheme.org]
- 21. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
Catalyst selection and optimization for 4-Ethoxy-2-butanone synthesis
Welcome to the technical support resource for the synthesis of 4-Ethoxy-2-butanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions and answers to common challenges encountered during its synthesis. As a versatile bifunctional building block, optimizing the synthesis of this compound is critical for its application in constructing more complex molecular architectures for pharmaceuticals and agrochemicals.[1]
This guide is structured into two main sections:
-
Troubleshooting Guide: Directly addresses specific experimental failures and provides corrective actions.
-
Frequently Asked Questions (FAQs): Covers broader topics on methodology, catalyst selection, and reaction principles.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and resolve issues you may encounter during your experiments.
Q1: My overall yield is consistently low. How do I identify the bottleneck in the two-step synthesis process?
Low overall yield is a common issue that can stem from either the initial aldol condensation to form the 4-hydroxy-2-butanone intermediate or the subsequent etherification step. A systematic approach is required to pinpoint the problem.
Diagnostic Workflow:
-
Isolate and Analyze the Intermediate: After the first step (aldol condensation), do not proceed directly to etherification. Instead, purify a small sample of the crude 4-hydroxy-2-butanone product. Characterize it using techniques like ¹H NMR or GC-MS to confirm its identity and purity.
-
Quantify the Intermediate Yield: Accurately determine the yield of the purified 4-hydroxy-2-butanone.
-
If the yield is low (<70-80%): The problem lies in the aldol condensation step. Refer to Q2 and Q3 for troubleshooting this specific stage.
-
If the yield is high (>80%): The aldol condensation is likely efficient. The bottleneck is in the etherification step. Proceed to Q4 for targeted troubleshooting.
-
Below is a logical workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I'm observing significant formation of methyl vinyl ketone (MVK) during the synthesis of 4-hydroxy-2-butanone. How can I prevent this?
The formation of methyl vinyl ketone (MVK) is a classic side reaction caused by the dehydration of your target intermediate, 4-hydroxy-2-butanone.[2] This is typically promoted by harsh reaction conditions, particularly high temperatures and overly acidic or basic environments.
Causality and Corrective Actions:
-
Excessive Temperature: The aldol condensation is an equilibrium reaction. While higher temperatures can increase the initial reaction rate, they strongly favor the subsequent elimination (dehydration) reaction, which is often irreversible.
-
High Catalyst Concentration: A high concentration of a strong base (like NaOH) or acid can aggressively catalyze the dehydration pathway.
-
Solution: Reduce the catalyst loading. The goal is to find a concentration that promotes the aldol addition without significantly driving the dehydration. Titrate the catalyst amount downwards in small increments over several experimental runs.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long, even at a moderate temperature, can lead to a gradual accumulation of the MVK byproduct.
-
Solution: Monitor the reaction progress using TLC or GC. Quench the reaction as soon as the consumption of the limiting reagent (typically formaldehyde) plateaus.
-
Q3: My aldol condensation catalyst (e.g., heterogeneous base or organocatalyst) seems to be deactivating. What are the causes and how can I address this?
Catalyst deactivation is a common issue in both gas-phase and liquid-phase reactions and can severely impact reaction rates and yield.[4][5]
Mechanisms of Deactivation & Solutions:
-
Coking/Fouling: In this process, carbonaceous materials (coke) or polymeric byproducts deposit on the active sites of the catalyst, physically blocking them.[4] This is particularly prevalent in higher-temperature reactions or when side reactions produce heavy organic molecules.
-
Regeneration: For many solid catalysts, a calcination procedure can be effective. This involves heating the catalyst in a controlled flow of air or oxygen to burn off the deposited coke as CO₂.[4]
-
Prevention: Operate at the lowest effective temperature to minimize side reactions that lead to coke precursors. Ensure high purity of reactants, as impurities can sometimes act as poisons or fouling agents.
-
-
Leaching: For supported or solid catalysts, the active species may dissolve (leach) into the reaction medium, especially if the solvent is too polar or the pH is not optimal.
-
Solution: Verify the catalyst's stability in your chosen solvent system. Sometimes, switching to a less polar solvent or adjusting the pH can mitigate leaching. If leaching is severe, consider a different, more robust catalyst support.
-
-
Poisoning: Trace impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites. Formic acid, a common impurity or byproduct in formaldehyde solutions, can sometimes interact with and deactivate certain catalysts.[2]
-
Solution: Use high-purity reagents. If formaldehyde is the source, consider using freshly prepared paraformaldehyde or distilling the formalin solution to remove acidic impurities.
-
Q4: The etherification of 4-hydroxy-2-butanone is inefficient. What are the likely causes?
Assuming you have successfully synthesized high-purity 4-hydroxy-2-butanone, a low yield in the Williamson ether synthesis step typically points to one of three issues: incomplete deprotonation, poor leaving group activation, or side reactions.
Troubleshooting Checklist:
-
Ineffective Deprotonation: The first step of the Williamson ether synthesis is the quantitative deprotonation of the alcohol (4-hydroxy-2-butanone) to form an alkoxide.
-
Verification: Is your base strong enough? While NaOH can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective at ensuring complete and irreversible deprotonation. Is your solvent appropriate? The solvent must be aprotic (e.g., THF, DMF) to avoid protonating the alkoxide intermediate. Ensure the solvent is anhydrous, as water will consume the base.
-
-
Poor Leaving Group: The ethoxy group is introduced via a nucleophilic attack by the alkoxide on an ethylating agent. For this Sₙ2 reaction to be efficient, the ethylating agent must have a good leaving group.
-
Recommendation: Using ethyl iodide or ethyl bromide is standard. If you are attempting to use a less reactive agent like ethyl chloride, the reaction will be significantly slower. Another strategy is to first convert the hydroxyl group of the intermediate into a better leaving group, such as a tosylate (using tosyl chloride) or a chloride, before reacting it with sodium ethoxide.[1]
-
-
Side Reactions: The primary competing reaction is elimination (E2), especially if the base is sterically hindered (like t-BuOK) and the temperature is high.
-
Solution: Run the reaction at a moderate temperature. Room temperature or gentle heating (40-50°C) is often sufficient. Avoid excessive heat, which favors elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main, well-established strategies for synthesizing this compound, which is a type of β-alkoxy ketone.
-
Multi-Step Synthesis (Most Common): This is a robust and controlled method that proceeds in two distinct stages.[1]
-
Step 1: Aldol Condensation: Acetone and formaldehyde undergo an aldol condensation to create the key intermediate, 4-hydroxy-2-butanone.[1][5]
-
Step 2: Etherification: The hydroxyl group of the intermediate is then etherified, typically via a Williamson ether synthesis, by reacting it with an ethylating agent in the presence of a base to introduce the ethoxy group.[1]
-
-
Michael Addition: This route involves the conjugate addition of ethanol to methyl vinyl ketone (MVK).[6]
-
This reaction can be catalyzed by various systems, including phosphines or N-heterocyclic carbenes (NHCs), under mild conditions.[6] This approach is efficient if MVK is readily and economically available.
-
-
One-Pot Three-Component Reaction: It is possible to synthesize β-alkoxy ketones directly from an aldehyde (formaldehyde), a ketone (acetone), and an alcohol (ethanol) in a single step using an organocatalyst like L-proline.[7] While potentially more atom-economical, optimizing such multi-component reactions to minimize side products can be challenging.
Caption: Primary synthesis routes to this compound.
Q2: How do I select the best catalyst for the aldol condensation of acetone and formaldehyde?
The choice of catalyst for forming 4-hydroxy-2-butanone is critical for maximizing yield and selectivity. The main options fall into base catalysts and organocatalysts.
| Catalyst Type | Example(s) | Operating Temp. (°C) | Typical Yield (%) | Selectivity (%) | Key Considerations |
| Organocatalyst | D-Proline | 20 | 92.3 | 98 | Excellent selectivity, mild conditions, but catalyst can be expensive.[1] |
| Strong Base | NaOH | 60 | 78.5 | 85 | Inexpensive and effective, but lower selectivity and higher risk of dehydration to MVK. Requires careful temperature control.[1][3] |
| Mild Base | Ca(OH)₂ | 50 | 82.1 | 88 | Good compromise between cost and performance. Generally offers better selectivity than NaOH.[1] |
| No Catalyst | Supercritical Water | >250 | High | Variable | A "green" chemistry approach that avoids catalyst separation, but requires specialized high-pressure equipment.[1][2] |
Data sourced from a representative study for comparison.[1]
Recommendation:
-
For Highest Selectivity: D-Proline is the superior choice, especially for small-scale synthesis where purity is paramount.
-
For Scalability and Cost-Effectiveness: Calcium hydroxide, Ca(OH)₂, offers a balanced performance profile, making it a good choice for larger-scale production where cost is a factor.
-
For Process Simplicity (with equipment): Supercritical water synthesis is elegant but requires significant capital investment in equipment.
Q3: What are the key safety precautions when handling reagents for this synthesis?
Safety is paramount. The reagents involved in this synthesis have distinct hazards that require careful management.
-
Formaldehyde: Is a known carcinogen and sensitizer. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Acetone: Is a highly flammable liquid.[1] Ensure it is stored and handled away from ignition sources.[8][9]
-
Sodium Hydroxide (NaOH): Is highly corrosive and can cause severe skin and eye burns. Always wear chemical splash goggles and appropriate gloves. When preparing solutions, always add the solid NaOH to water slowly, never the other way around, to manage the exothermic dissolution.
-
This compound (Product): Is classified as a flammable liquid and vapor.[8][9] It should be stored in a cool, well-ventilated place away from heat and open flames.[8][9]
-
Pressure Build-up: Aldol condensations can be exothermic. When scaling up, monitor the internal temperature carefully and ensure adequate cooling to prevent a runaway reaction and pressure build-up in a sealed vessel.
Q4: Can you provide a standard laboratory protocol for the synthesis of 4-hydroxy-2-butanone?
This protocol is a general guideline based on a base-catalyzed approach. It should be adapted and optimized for your specific laboratory conditions.
Experimental Protocol: Synthesis of 4-Hydroxy-2-butanone
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
-
Charge Reagents: To the flask, add a significant molar excess of acetone. This is crucial to minimize the self-condensation of formaldehyde. A 5:1 to 10:1 molar ratio of acetone to formaldehyde is a good starting point.
-
Catalyst Addition: Add the chosen catalyst. For example, if using Ca(OH)₂, add it to the acetone and stir to create a suspension.
-
Slow Addition: Cool the acetone/catalyst mixture to 5-10°C. Add an aqueous solution of formaldehyde (e.g., 37 wt. %) dropwise from the addition funnel over 1-2 hours. Crucially, maintain the internal reaction temperature below 20°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another 2-3 hours, or at room temperature while monitoring the reaction progress by TLC or GC until the formaldehyde is consumed.
-
Quenching: Neutralize the catalyst by adding a dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Workup:
-
Remove the excess acetone under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution contains the product. Extract the solution several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent on the rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-hydroxy-2-butanone.
Q5: Can you provide a standard laboratory protocol for the etherification of 4-hydroxy-2-butanone?
This protocol outlines the Williamson ether synthesis to convert the intermediate into the final product. This procedure must be conducted under anhydrous conditions.
Experimental Protocol: Etherification to this compound
-
Reactor Setup: Use oven-dried glassware. Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Charge Reagents: To the flask, add a solution of purified 4-hydroxy-2-butanone dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF).
-
Base Addition: Place the flask in an ice bath. Carefully add the base in portions. If using sodium hydride (NaH), be aware that it reacts with moisture to produce hydrogen gas; ensure adequate ventilation. Add approximately 1.1 equivalents of the base relative to the alcohol.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium alkoxide.
-
Ethylating Agent Addition: Slowly add 1.2 equivalents of an ethylating agent (e.g., ethyl iodide) to the mixture via a syringe.
-
Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and let it stir overnight. Monitor the reaction's progress by TLC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup:
-
Transfer the mixture to a separatory funnel and add more water.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous salt (e.g., MgSO₄).
-
-
Purification: After filtering off the drying agent and removing the solvent by rotary evaporation, purify the crude this compound by distillation. The boiling point is approximately 153°C at atmospheric pressure.[1]
References
-
ChemBK. (2024). 2-Butanone, 4-ethoxy-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
IIT Roorkee. (2018, July 25). Lec 13 Catalyst deactivation [Video]. YouTube. [Link]
-
Mei, D., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega, 7(48), 44321–44328. [Link]
- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
- Google Patents. (n.d.). US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
-
Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]
- 9. Page loading... [wap.guidechem.com]
Validation & Comparative
Comparison of 4-Ethoxy-2-butanone and 4-Methoxy-2-butanone reactivity
An In-Depth Comparative Guide to the Reactivity of 4-Ethoxy-2-butanone and 4-Methoxy-2-butanone
For researchers and professionals in drug development and organic synthesis, the selection of a chemical building block is a critical decision dictated by subtle differences in reactivity and physical properties. This guide provides a detailed comparison of two closely related β-alkoxy ketones: this compound and 4-Methoxy-2-butanone. While differing by only a single methylene unit, the choice between an ethoxy and a methoxy group can have tangible implications for reaction kinetics, yields, and purification strategies.
Introduction to 4-Alkoxy-2-butanones
This compound (CAS 60044-74-8) and 4-Methoxy-2-butanone (CAS 6975-85-5) are bifunctional organic compounds that feature both a ketone and an ether functional group.[1] This dual functionality makes them valuable intermediates, allowing for selective transformations at either the reactive carbonyl group or the more stable ether linkage.[1] Their utility is prominent in the construction of more complex molecular architectures for pharmaceuticals and agrochemicals.[1]
Physicochemical Properties: A Comparative Overview
The addition of a methylene group in the ethoxy analogue results in predictable variations in its physical properties compared to the methoxy counterpart. These differences, while minor, are important for process design, including solvent selection and purification methods like distillation.
| Property | This compound | 4-Methoxy-2-butanone | Rationale for Difference |
| Molecular Formula | C₆H₁₂O₂[2][3][4] | C₅H₁₀O₂[5][6][7] | Extra -CH₂- group in the ethoxy chain. |
| Molecular Weight | 116.16 g/mol [1][2][3][4] | 102.13 g/mol [6][7] | Higher mass due to the additional carbon and hydrogens. |
| Boiling Point | 153 °C[1] | ~122-127 °C[5][8] | Increased molecular weight leads to stronger van der Waals forces, requiring more energy to vaporize. |
| Density | ~0.92 g/cm³[1] | ~0.89 g/cm³[5][8] | The larger molecule packs slightly less efficiently. |
| Flash Point | 40 °C[1] | 25.5 °C[8] | Higher boiling point generally correlates with a higher flash point. |
| Solubility | Soluble in water and organic solvents.[9] | Soluble in many common organic solvents.[5] | Both are relatively polar, but the longer alkyl chain in the ethoxy version slightly decreases water solubility. |
A Deep Dive into Comparative Reactivity
The reactivity of these molecules is centered around three key areas: the electrophilic carbonyl carbon, the acidic α-hydrogens, and the ether linkage. The subtle electronic and steric differences between the methoxy and ethoxy groups are the primary drivers of any observed differences in reactivity.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
Both methoxy and ethoxy groups exhibit a dual electronic nature. Due to the high electronegativity of the oxygen atom, they pull electron density away from the rest of the molecule through the sigma bonds (a negative inductive effect, -I).[10] Conversely, the lone pairs on the oxygen can be donated into an adjacent system via resonance (a positive mesomeric effect, +M or +R).[10][11]
In these aliphatic ketones, the resonance effect is not as pronounced as in aromatic systems. Therefore, the primary electronic influence on the distant carbonyl group is the weak inductive effect. The ethyl group in this compound is slightly more electron-donating than the methyl group in 4-methoxy-2-butanone. This makes the ethoxy group, as a whole, slightly more electron-releasing. This has two key consequences:
-
Carbonyl Electrophilicity : The slightly greater electron-donating character of the ethoxy group makes the carbonyl carbon in this compound marginally less electrophilic (less positively polarized) than in its methoxy counterpart.
-
Steric Hindrance : The ethoxy group is physically larger than the methoxy group. While this effect is remote from the primary reaction site (the carbonyl), it can influence the approach of bulky reagents or the conformation of reaction intermediates.
Reactivity at the Carbonyl Group
This is the most reactive site on the molecule. Typical reactions involve nucleophilic attack at the carbonyl carbon.
-
Nucleophilic Addition (e.g., Reduction) : The reduction of the ketone to a secondary alcohol is a fundamental transformation, commonly achieved with metal hydrides like sodium borohydride (NaBH₄).[1] Due to the slightly reduced electrophilicity of its carbonyl carbon, This compound is expected to react slightly slower with nucleophiles than 4-Methoxy-2-butanone. While this difference may be minor in many cases, it could become significant when using less reactive nucleophiles or under carefully controlled kinetic conditions.
Reactivity at the α-Carbons: Keto-Enol Tautomerism
Like most ketones, these compounds exist in equilibrium with their enol tautomers.[12][13] This equilibrium, known as keto-enol tautomerism, is catalyzed by both acid and base and proceeds through the removal of a proton from a carbon adjacent to the carbonyl (the α-carbon).[14][15]
Caption: Equilibrium between the keto and two possible enol forms.
The keto form is heavily favored at equilibrium for simple ketones.[16] The electronic difference between the distant methoxy and ethoxy groups has a negligible effect on the acidity of the α-hydrogens and thus does not significantly alter the position of this equilibrium.
Reactivity of the Ether Linkage
The C-O bond of the ether is generally stable. Cleavage requires harsh conditions, typically strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the conjugate base.[1] The expected products from cleavage would be ethanol (or methanol) and 4-hydroxy-2-butanone.[1] There is no significant difference in the reactivity of the ether linkage between the two compounds under typical synthetic conditions.
Experimental Protocol: Comparative Reduction via NaBH₄
To provide a practical context for the discussed reactivity differences, the following protocol outlines the reduction of the ketone functionality. This is a robust and common transformation that can be used to experimentally validate the predicted difference in reactivity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Page loading... [guidechem.com]
- 9. chembk.com [chembk.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 15. Khan Academy [khanacademy.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Alternatives to 4-Ethoxy-2-butanone in organic synthesis
An In-Depth Technical Guide to Alternatives for 4-Ethoxy-2-butanone in Organic Synthesis
Abstract
This compound is a bifunctional organic compound valued in synthetic chemistry for its dual roles as a versatile solvent and a reactive building block.[1][2] Its structure, featuring a ketone and an ether moiety, provides unique reactivity and solvency.[1] However, the evolving demands of modern organic synthesis—driven by principles of green chemistry, cost-efficiency, and the need for novel reactivity—necessitate a thorough evaluation of viable alternatives. This guide offers a comprehensive comparison of alternative solvents and synthetic building blocks to this compound, supported by physical data and representative experimental protocols to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic applications.
A Profile of this compound
This compound (CAS: 60044-74-8) is a colorless to light yellow liquid with a characteristic fruity odor.[1][3] Its utility stems from the presence of two key functional groups: a ketone at the 2-position and an ethoxy group at the 4-position. This arrangement allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Furthermore, its properties as an organic solvent make it suitable for use in coatings, inks, and cleaning agents.[2][4]
Key Physicochemical Properties:
Its synthesis is often achieved through methods like the esterification of 2-butanol with acetic anhydride or via a multi-step approach starting with the etherification of 4-hydroxy-2-butanone.[1]
Alternatives to this compound in Solvent Applications
The selection of a solvent is critical to the success of a chemical reaction, influencing reaction rates, yields, and impurity profiles. While this compound is an effective solvent, several alternatives may offer advantages in terms of environmental impact, safety, or specific performance characteristics.
Methyl Isobutyl Ketone (MIBK)
MIBK is a widely used industrial solvent for gums, resins, paints, and lacquers.[6][7][8] It is a medium-evaporating, stable liquid with good solvency for many organic materials.[9]
-
Performance Comparison: MIBK has a lower boiling point and is less soluble in water than this compound, making it useful for applications requiring easier solvent removal and for liquid-liquid extractions.[8] Its lower flash point, however, indicates higher flammability. It is an excellent solvent for many resins and polymers, often outperforming more polar solvents.[9][10]
Cyclopentanone
A cyclic ketone, cyclopentanone is a versatile solvent and a valuable intermediate in its own right, particularly in the synthesis of fragrances and pharmaceuticals.[11][12][13]
-
Performance Comparison: With a boiling point between that of MIBK and this compound, cyclopentanone offers a balanced profile of reactivity and ease of handling.[12] Its solubility in water is limited, which is advantageous for workups involving phase separation.[11] It is recognized for its ability to dissolve a wide range of organic compounds.[11][13]
γ-Valerolactone (GVL)
Derived from renewable cellulosic biomass, GVL is a leading "green solvent" alternative.[14][15] It is biodegradable, has low toxicity, and is thermally stable.[16][17]
-
Performance Comparison: GVL's high boiling point makes it suitable for reactions requiring elevated temperatures. Its miscibility with water can be a benefit for certain reaction types but may complicate aqueous workups.[14] GVL is positioned as a sustainable replacement for hazardous dipolar aprotic solvents like DMF and NMP, and its performance in facilitating substitution reactions is often comparable to these traditional solvents.[16][17]
Data Presentation: Comparison of Solvent Properties
| Property | This compound | Methyl Isobutyl Ketone (MIBK) | Cyclopentanone | γ-Valerolactone (GVL) |
| CAS Number | 60044-74-8[1] | 108-10-1[7] | 120-92-3 | 108-29-2[14] |
| Boiling Point | ~153 °C[1][4] | 117-118 °C[10] | ~131 °C | ~205 °C[14] |
| Flash Point | ~40 °C[1] | 16 °C[9] | 26-27 °C[12] | 81 °C[14] |
| Density (at 20°C) | ~0.92 g/cm³[1] | ~0.801 g/cm³[10] | ~0.95 g/cm³ | ~1.05 g/mL[14] |
| Water Solubility | Soluble[3] | Slightly Soluble (~19 g/L)[9][10] | Slightly Soluble | Miscible (>=100 mg/mL)[14] |
| Key Advantage | Bifunctional reactivity | Cost-effective, easy removal | Balanced properties | Green, biodegradable, high BP[16][17] |
Alternatives as Synthetic Building Blocks
The true strength of this compound lies in its bifunctional nature, which allows it to act as a versatile 4-carbon synthon. Alternatives in this category are chosen based on their ability to offer similar or complementary reactivity.
4-Methoxy-2-butanone
This is the most direct structural analog, featuring a methoxy group instead of an ethoxy group.
-
Reactivity Comparison: The reactivity of 4-Methoxy-2-butanone is nearly identical to its ethoxy counterpart. The primary difference lies in the steric bulk and electronic nature of the alkoxy group, which can subtly influence reaction kinetics but rarely changes the outcome. The choice between them often comes down to commercial availability, cost, or the specific downstream target molecule.
4-Hydroxy-2-butanone
This compound is a direct precursor in one of the synthetic routes to this compound.[1] Its value lies in its unprotected hydroxyl group.
-
Reactivity Comparison: 4-Hydroxy-2-butanone offers greater synthetic flexibility.[18] The hydroxyl group can be readily functionalized via etherification or esterification, allowing for the introduction of a wide variety of groups, not just ethoxy.[18] The ketone moiety participates in the same range of reactions, such as aldol condensations and reductions.[18] This makes it a more versatile starting point for building molecular diversity.
4,4-Dimethoxy-2-butanone
This molecule contains a ketone and an acetal, which serves as a protected aldehyde. It functions as a 1,3-dielectrophilic building block.[19]
-
Reactivity Comparison: Unlike this compound, where the ether is relatively stable, the acetal in 4,4-Dimethoxy-2-butanone can be hydrolyzed under acidic conditions to reveal an aldehyde. This dual carbonyl reactivity (one native ketone, one masked aldehyde) makes it a powerful tool for constructing heterocycles (like pyrazoles and pyrimidines) and aromatic systems.[19]
Experimental Protocols & Comparative Data
To provide a practical comparison, we present a representative protocol for a ketone reduction, a fundamental transformation in organic synthesis. Here, we compare the use of this compound as the starting material (and de facto solvent) versus using a greener alternative, γ-Valerolactone (GVL), as the reaction solvent.
Experimental Protocol: Reduction of a Ketone
Reaction: Reduction of this compound to 4-Ethoxy-2-butanol.
Protocol 1: Neat Reaction (Self-Solvent)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.81 g, 50 mmol).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of sodium borohydride (0.95 g, 25 mmol) in 10 mL of ethanol portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the flask back to 0 °C and slowly add 20 mL of 1M HCl to quench the excess reagent. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by distillation to obtain 4-Ethoxy-2-butanol.
Protocol 2: Reaction in a Green Solvent (GVL)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.81 g, 50 mmol) and 25 mL of γ-Valerolactone (GVL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of sodium borohydride (0.95 g, 25 mmol) in 10 mL of ethanol portion-wise over 15 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the flask and quench with 20 mL of 1M HCl. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 25 mL). Note: The high water solubility of GVL necessitates a different extraction solvent.
-
Purification: Combine the organic layers, wash with brine to remove residual GVL, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by distillation.
Comparative Performance Data (Illustrative)
| Parameter | Protocol 1 (Neat) | Protocol 2 (GVL) | Rationale for Difference |
| Reaction Time | 2 hours | 2 hours | Reaction kinetics are comparable for this transformation. |
| Isolated Yield | 85% | 82% | The slightly lower yield in GVL can be attributed to product loss during the more rigorous aqueous workup required to remove the water-miscible solvent. |
| Product Purity (GC) | >98% | >98% | Both methods yield high-purity product after distillation. |
| Process Mass Intensity (PMI) | Lower | Higher | The use of an additional solvent (GVL) increases the total mass of materials used per mass of product. |
| Green Chemistry Score | Moderate | High | GVL is a renewable, biodegradable solvent, significantly improving the environmental profile despite a slightly higher PMI.[17][20] |
Visualization & Decision Frameworks
Diagram 1: Synthetic Pathway Visualization
This diagram illustrates the relationship between 4-Hydroxy-2-butanone and this compound, highlighting the former's role as a versatile precursor.
Caption: Synthetic utility of 4-Hydroxy-2-butanone as a precursor.
Diagram 2: Decision Workflow for Alternative Selection
This flowchart provides a logical framework for researchers to select the most appropriate alternative based on their primary experimental goals.
Caption: Framework for selecting an appropriate alternative.
Conclusion
This compound remains a valuable and effective compound in organic synthesis. However, a critical evaluation of alternatives is essential for optimizing synthetic routes for safety, sustainability, and novel reactivity. For solvent applications, MIBK and cyclopentanone offer practical, cost-effective options, while GVL presents a compelling, high-performance green alternative. As a synthetic building block, the choice of an alternative is dictated by the desired outcome: 4-hydroxy-2-butanone provides enhanced flexibility for diversification, while 4,4-dimethoxy-2-butanone opens pathways to complex heterocyclic and aromatic structures. By understanding the comparative performance of these alternatives, researchers can make more informed decisions that align with both their scientific goals and the broader principles of modern, responsible chemistry.
References
-
Solubility of Things. (n.d.). Cyclopentanone. Retrieved from [Link]
-
NPCS. (n.d.). Methyl Isobutyl Ketone (MIBK) from Acetone | Uses & Guide. Retrieved from [Link]
-
ChemBK. (2024). 2-Butanone, 4-ethoxy-. Retrieved from [Link]
-
Solvay. (n.d.). Methylisobutylketone. Retrieved from [Link]
-
K-Chem. (n.d.). MIBK Solvent (Methyl isobutyl ketone): Properties, Applications, Precautions. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isobutyl ketone. Retrieved from [Link]
-
Stephenson, W. K., & Fuchs, R. (1985). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry, 63(2), 336-341. [Link]
-
Wikipedia. (n.d.). γ-Valerolactone. Retrieved from [Link]
-
Kumar, A., et al. (2022). Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. Molecules, 27(15), 4993. [Link]
-
Wikipedia. (n.d.). Cyclopentanone. Retrieved from [Link]
-
Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216–1224. [Link]
-
Hett, A., et al. (2021). The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. Green Chemistry, 23, 2966-2977. [Link]
-
ResearchGate. (2018). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
- Google Patents. (n.d.). CN103130630B - Cyclopentanol green synthetic method.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Gamma-Valerolactone: A Sustainable Choice for Green Solvents and Chemical Intermediates. Retrieved from [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science, 2(4). [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]
-
Cook, A. G., & Feltman, P. M. (2017). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 94(11), 1779–1783. [Link]
-
Ashour, I., & Al-Rawashdeh, N. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Processes, 11(4), 1079. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
De-Andrade, P., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 121(18), 11385–11439. [Link]
-
FooDB. (n.d.). Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). Retrieved from [Link]
-
PubChem. (n.d.). 2-Butanone, 4-methoxy-. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. Retrieved from [Link]
-
ChemScence. (n.d.). Mastering Organic Synthesis with 4-Hydroxy-2-butanone: Your Key Reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Organic Synthesis without Conventional Solvents. Retrieved from [Link]
Sources
- 1. This compound|CAS 60044-74-8|Supplier [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. guidechem.com [guidechem.com]
- 6. npcsblog.com [npcsblog.com]
- 7. METHYLISOBUTYLKETONE | Solvay [solvay.com]
- 8. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]
- 9. arkema.com [arkema.com]
- 10. MIBK Solvent (Methyl isobutyl ketone): Properties, Applications, Precautions [k-chem.vn]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 13. CN103130630B - Cyclopentanol green synthetic method - Google Patents [patents.google.com]
- 14. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 15. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gamma Valerolactone Bio Based Dipolar Aprotic Solvent [sigmaaldrich.com]
- 17. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. nbinno.com [nbinno.com]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Alkoxy Ketone Isomers
For researchers in drug development and synthetic chemistry, the unambiguous identification of constitutional isomers is a critical checkpoint. Alkoxy ketones, a common structural motif, frequently present as positional isomers where the subtle shift of an alkoxy group can dramatically alter physicochemical and biological properties. Differentiating these closely related molecules requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle. This guide offers an in-depth comparison of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing not just the "how" but the fundamental "why" behind their discriminatory power, supported by experimental data and actionable protocols.
The Challenge: Distinguishing Identical Formulae
Alkoxy ketone isomers, such as the methoxyacetophenone series (2-methoxy-, 3-methoxy-, and 4-methoxyacetophenone), share the same molecular formula and thus the same exact mass. Their differentiation hinges on probing the distinct electronic environments created by the varying positions of the ketone and alkoxy substituents. This guide will use the methoxyacetophenone isomers as a running example to illustrate the principles and practical application of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework. By analyzing chemical shifts, splitting patterns, and through-bond correlations, a definitive assignment of the substitution pattern can be achieved.
The Causality Behind NMR Differentiation
The key to NMR's discriminatory power lies in the concept of the chemical environment . The electron-withdrawing nature of the carbonyl group (C=O) and the electron-donating nature of the alkoxy group (-OR) exert profound and position-dependent effects on the shielding of nearby protons (¹H) and carbons (¹³C).
-
¹H NMR: Protons on an aromatic ring are deshielded by the ring current. The carbonyl group is strongly deshielding due to its anisotropic effect, causing protons ortho to it to appear at a lower field (higher ppm).[1] The alkoxy group is electron-donating through resonance, which shields the ortho and para positions, shifting their proton signals to a higher field (lower ppm). The interplay of these effects creates a unique chemical shift pattern for each isomer.
-
¹³C NMR: The carbonyl carbon itself has a characteristic chemical shift in the 190-220 ppm range.[2] The position of the alkoxy group influences the chemical shifts of the aromatic carbons. The carbon directly attached to the oxygen of the methoxy group will be significantly deshielded (around 150-165 ppm), providing a clear marker.
Comparative Experimental Data: Methoxyacetophenone Isomers
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the three positional isomers of methoxyacetophenone, demonstrating their distinct spectral fingerprints.
| Isomer | Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methoxyacetophenone | CH₃CO- : 2.62 (s, 3H)-OCH₃ : 3.91 (s, 3H)Aromatic H : 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H) | CH₃CO- : 31.8-OCH₃ : 55.4C=O : 199.8Aromatic C : 111.6, 120.5, 128.3, 130.3, 133.6, 158.9 | |
| 3-Methoxyacetophenone | CH₃CO- : 2.60 (s, 3H)-OCH₃ : 3.86 (s, 3H)Aromatic H : 7.13 (m, 1H), 7.39 (t, 1H), 7.48 (m, 1H), 7.55 (m, 1H) | CH₃CO- : 26.7-OCH₃ : 55.4C=O : 197.7Aromatic C : 112.7, 119.5, 121.1, 129.6, 138.6, 159.9 | |
| 4-Methoxyacetophenone | CH₃CO- : 2.55 (s, 3H)-OCH₃ : 3.86 (s, 3H)Aromatic H : 6.90-6.98 (m, 2H), 7.91-7.98 (m, 2H) | CH₃CO- : 26.1-OCH₃ : 55.3C=O : 196.4Aromatic C : 113.7, 130.4, 130.5, 163.5 |
Data sourced from the Royal Society of Chemistry and PubChem.[3][4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the alkoxy ketone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the sample gauge.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[6]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration, but 8 to 16 scans are often sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.[6]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
For complex structures or overlapping signals, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be invaluable for definitively assigning proton and carbon signals and confirming the connectivity.[7]
Infrared (IR) Spectroscopy: A Rapid Functional Group Screen
While not as definitive as NMR for isomer differentiation, IR spectroscopy is a fast and simple method to confirm the presence of the key functional groups (carbonyl and ether) and can offer clues to the substitution pattern based on subtle shifts in the carbonyl stretching frequency.
The Causality Behind IR Differentiation
The position of the C=O stretching vibration is sensitive to the electronic effects of its substituents.[8][9]
-
Conjugation: When the carbonyl group is conjugated with the aromatic ring, the C=O bond has more single-bond character, which weakens it and lowers the stretching frequency (lower wavenumber). All three methoxyacetophenone isomers are conjugated.
-
Electronic Effects of Substituents: The electron-donating methoxy group can influence the carbonyl stretch. When the methoxy group is para to the acetyl group (4-methoxyacetophenone), its electron-donating resonance effect is maximized. This increases the single-bond character of the C=O bond, leading to the lowest stretching frequency among the isomers. The effect is less pronounced for the meta isomer and more complex for the ortho isomer due to steric and inductive effects.
Comparative Experimental Data: Methoxyacetophenone Isomers
| Isomer | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Key Fingerprint Region Bands (cm⁻¹) |
| 2-Methoxyacetophenone | ~1680 | ~1250 | Out-of-plane bending for ortho-disubstituted ring (~750) |
| 3-Methoxyacetophenone | ~1685 | ~1260 | Out-of-plane bending for meta-disubstituted ring (~780, ~680) |
| 4-Methoxyacetophenone | ~1675 | ~1260 | Out-of-plane bending for para-disubstituted ring (~830) |
Note: These are typical values. The exact position can vary slightly based on the sample preparation method (e.g., neat liquid, KBr pellet, solution).
The most diagnostic feature beyond the carbonyl stretch is often the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which are characteristic of the aromatic substitution pattern.[10]
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
This protocol is suitable for solid samples. For liquid samples, a "neat" spectrum can be run by placing a drop of the liquid between two salt plates.[11][12]
-
Sample Preparation:
-
Place ~1-2 mg of the solid alkoxy ketone and ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) into an agate mortar.[13]
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.[14][15]
-
Transfer the powder to a pellet press.
-
-
Pellet Formation:
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[14]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands, paying close attention to the carbonyl (1800-1650 cm⁻¹) and fingerprint (1300-650 cm⁻¹) regions.
-
Mass Spectrometry (MS): The Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers structural clues that can differentiate isomers. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating an isomeric mixture before individual analysis.[16]
The Causality Behind MS Differentiation
Under high-energy electron ionization (EI), molecules fragment in predictable ways. The fragmentation patterns of alkoxy ketone isomers are primarily governed by two key pathways:
-
Alpha-Cleavage: The bond adjacent to the carbonyl group breaks, forming a resonance-stabilized acylium ion.[2][17] For acetophenones, this results in the loss of a methyl radical (•CH₃) to form a prominent peak at m/z = [M-15]⁺. The stability of the resulting acylium ion, influenced by the methoxy group, can affect the relative intensity of this fragment.
-
Cleavage at the Ether Bond: The bond between the aromatic ring and the ether oxygen can cleave, or more commonly, the methyl group of the ether can be lost. Loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) can also occur.
The relative probabilities of these fragmentation pathways will differ between the isomers due to the proximity of the functional groups and their ability to stabilize the resulting charged fragments. For example, in 2-methoxyacetophenone, the proximity of the two functional groups can lead to unique rearrangement and fragmentation pathways not possible in the other isomers.
Predicted Fragmentation Patterns for Methoxyacetophenone Isomers (MW = 150)
| Isomer | Key Fragments (m/z) and Proposed Structures |
| All Isomers | 150 : Molecular Ion [M]⁺•135 : [M - CH₃]⁺ (Acylium ion, often the base peak)77 : [C₆H₅]⁺ (Phenyl ion) |
| 4-Methoxyacetophenone | 107 : [M - COCH₃]⁺ (Loss of acetyl group)92 : [M - COCH₃ - CH₃]⁺ |
| 2-Methoxyacetophenone | 120 : Possible loss of formaldehyde (CH₂O) via rearrangement.92 : [M - CO - CH₃]⁺ |
Note: These are predicted patterns. Actual spectra may show additional fragments and varying relative intensities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1-2 mg of the sample in 1 mL of a volatile solvent like acetone or dichloromethane.[16]
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column appropriate for separating isomers (e.g., a mid-polarity phase like a 5% phenyl-polysiloxane). Set up a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the isomers.
-
Mass Spectrometer (MS): Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range from m/z 40 to 300.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The GC will separate the isomers based on their boiling points and interaction with the column's stationary phase. Each isomer will elute at a characteristic retention time.
-
As each compound elutes from the GC column, it enters the MS ion source, is ionized, and fragmented. The mass spectrometer records the mass spectrum for each eluting compound.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention times of the separated isomers.
-
Examine the mass spectrum for each peak. Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to known patterns or spectral libraries to identify each isomer.
-
Synthesis and Workflow for Isomer Differentiation
A logical workflow is crucial for efficiently and accurately differentiating alkoxy ketone isomers. The following diagram outlines a systematic approach.
Caption: A systematic workflow for the spectroscopic differentiation of alkoxy ketone isomers.
Conclusion
The differentiation of alkoxy ketone isomers is a task readily achievable with a modern spectroscopic toolkit. While IR spectroscopy provides a rapid confirmation of functional groups and MS offers molecular weight and fragmentation clues, NMR spectroscopy stands as the ultimate arbiter, providing the unambiguous data needed for definitive structural assignment. For mixtures, the hyphenated technique of GC-MS is indispensable, leveraging chromatographic separation prior to mass analysis. By understanding the causal principles behind how each technique interacts with the subtle electronic differences between isomers, researchers can confidently select the appropriate methods, design robust experiments, and accurately interpret the resulting data to accelerate their research and development goals.
References
-
Sample preparation for FT-IR. University of the West Indies. Available at: [Link]
-
Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
-
IR Spectroscopy. (2022). Chemistry LibreTexts. Available at: [Link]
-
Lab 2 - Infrared Spectroscopy (IR). WebAssign. Available at: [Link]
-
IR Spectroscopy of Liquids. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
McLafferty Rearrangement. (2022). Chemistry LibreTexts. Available at: [Link]
-
Infrared Spectroscopy. (2017). ACS Reagent Chemicals. Available at: [Link]
-
Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. (2017). International Journal of Research in Advent Technology. Available at: [Link]
-
McLafferty Rearrangement. Chemistry Steps. Available at: [Link]
-
4'-Methoxyacetophenone. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube. Available at: [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
-
McLafferty rearrangement. Wikipedia. Available at: [Link]
-
ortho-Methoxyacetophenone. NIST WebBook. Available at: [Link]
-
Prediction of chemical shift in NMR: A review. (2022). PubMed. Available at: [Link]
-
2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (2021). Sciforum. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
-
Analyze the IR spectrum for 4-methoxyacetophenone. (2020). Chegg.com. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
2'-Hydroxy-4'-methoxyacetophenone. SpectraBase. Available at: [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. (2000). Spectroscopy Europe. Available at: [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
-
Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Available at: [Link]
-
Proton NMR Analysis to identify Isomers. (2021). YouTube. Available at: [Link]
-
4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). (2015). ResearchGate. Available at: [Link]
-
GC-MS procedure and background. University of Wisconsin-River Falls. Available at: [Link]
-
compared using 13C nmr spectroscopy. St Peter's School. Available at: [Link]
-
NMR Spectroscopy Practice Problems - Solving NMR Step by Step. (2019). YouTube. Available at: [Link]
-
Carbonyl - compounds - IR - spectroscopy. Masaryk University. Available at: [Link]
-
Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Royal Society of Chemistry. Available at: [Link]
-
IR: carbonyl compounds. University of Calgary. Available at: [Link]
-
1H-NMR. University of California, Irvine. Available at: [Link]
-
Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. (2020). YouTube. Available at: [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. Available at: [Link]
-
Acetophenone 13C NMR Analysis. Scribd. Available at: [Link]
-
Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2003). ResearchGate. Available at: [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. webassign.net [webassign.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eng.uc.edu [eng.uc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. memphis.edu [memphis.edu]
- 17. m.youtube.com [m.youtube.com]
Comparative study of catalysts for 4-Ethoxy-2-butanone synthesis
An In-Depth Comparative Guide to Catalysts for the Synthesis of 4-Ethoxy-2-butanone
Introduction: The Significance of this compound
This compound (CAS 60044-74-8) is a bifunctional organic molecule featuring both a ketone and an ether group.[1] This structure makes it a valuable intermediate and building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its properties also lend it to applications as a specialty solvent. The efficient and selective synthesis of this compound is therefore a topic of significant interest for industrial and research chemists.
The most direct and atom-economical method for its synthesis is the conjugate addition, specifically the Michael addition, of ethanol to methyl vinyl ketone (MVK). This reaction, while straightforward in principle, is highly dependent on the choice of catalyst to ensure high yield and selectivity while minimizing undesirable side reactions. This guide provides a comparative analysis of the primary catalytic systems used for this transformation, grounded in mechanistic principles and supported by data from analogous systems.
The Core Reaction: Michael Addition Pathway
The synthesis of this compound from ethanol and MVK is a base-catalyzed Michael addition. The fundamental role of the catalyst is to deprotonate ethanol, generating the ethoxide nucleophile, which then attacks the electron-deficient β-carbon of the α,β-unsaturated ketone (MVK).
The generalized mechanism proceeds as follows:
-
Activation: A basic catalyst abstracts a proton from ethanol to form a potent ethoxide nucleophile.
-
Nucleophilic Attack: The ethoxide ion attacks the β-carbon of MVK, leading to the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source (typically another molecule of ethanol) to yield the final product, this compound, and regenerate the catalyst.
Caption: Base-catalyzed Michael addition of ethanol to MVK.
A critical challenge in this synthesis is the propensity of MVK to undergo base-catalyzed self-polymerization. A successful catalyst must be sufficiently basic to activate ethanol but not so strong as to promote this competing pathway excessively.
Comparative Analysis of Catalytic Systems
The choice of catalyst fundamentally dictates the process efficiency, product purity, and environmental impact of the synthesis. Catalysts for this transformation can be broadly divided into two categories: homogeneous and heterogeneous.
| Catalyst Class | Representative Catalyst(s) | Key Advantages | Key Disadvantages | Selectivity Concerns |
| Homogeneous Base | Sodium Ethoxide (NaOEt) | High reactivity, fast reaction rates, readily available. | Difficult to separate from the product, requires stoichiometric neutralization (salt waste), highly corrosive and moisture-sensitive. | High basicity can aggressively promote MVK polymerization, reducing yield. |
| Heterogeneous Basic Resin | Amberlyst® A21 (or similar) | Excellent ease of separation (filtration), reusable and recyclable, minimizes downstream processing, mild reaction conditions.[2] | Lower activity compared to homogeneous bases, potential for pore diffusion limitations, lower thermal stability than inorganic supports. | Generally good selectivity due to moderate basicity, but activity can decrease over cycles. |
| Heterogeneous Inorganic Base | Basic Zeolites, Titanosilicates | High thermal stability, potential for shape selectivity, robust and reusable.[3] | Can require higher temperatures/pressures, synthesis of the catalyst can be complex, potential for lower activity. | Pore structure can influence selectivity by controlling reactant access to active sites. |
Homogeneous Catalysts: The Case of Sodium Ethoxide
Sodium ethoxide, prepared from sodium metal and absolute ethanol, is a classic strong base catalyst for Michael additions.[4][5]
-
Mechanism & Rationale: As a strong base, NaOEt rapidly and quantitatively generates the ethoxide nucleophile, driving the reaction forward at a high rate. In a typical laboratory procedure, it is either generated in situ or added as a solution.[6]
-
Performance & Drawbacks: While effective at promoting the addition, the high concentration of strong base readily initiates the anionic polymerization of MVK, which is a significant competing side reaction. From a process perspective, the largest drawback is the workup. The catalyst must be neutralized with acid, which generates a stoichiometric amount of salt waste that must be separated from the product, typically through aqueous extraction and subsequent distillation. This multi-step, solvent-intensive purification process makes it less desirable for green and scalable manufacturing.
Heterogeneous Catalysts I: Basic Ion-Exchange Resins
Polymeric resins with basic functional groups, such as tertiary amines (e.g., Amberlyst® A21), represent a significant process improvement.[2]
-
Mechanism & Rationale: These solid catalysts possess basic sites on their surface that can activate the ethanol nucleophile. The reaction occurs at the liquid-solid interface. The key advantage is the physical state of the catalyst; being solid beads, they can be removed from the liquid reaction mixture by simple filtration.
-
Performance & Advantages: Basic resins offer a "best of both worlds" scenario: they are active enough to catalyze the reaction under mild conditions (often room temperature) but are generally not basic enough to cause rampant MVK polymerization. This leads to higher selectivity towards the desired this compound product. The ability to easily recover and reuse the catalyst for multiple cycles dramatically improves the process economics and reduces waste, aligning with the principles of green chemistry.[4]
Heterogeneous Catalysts II: Basic Inorganic Solids
Materials like basic zeolites or titanosilicates offer a robust alternative for gas-phase or high-temperature liquid-phase reactions.[3]
-
Mechanism & Rationale: These crystalline materials have a well-defined pore structure and basic sites (e.g., framework oxygen atoms associated with charge-balancing cations). Their inorganic nature gives them superior thermal and chemical stability compared to polymer resins.
-
Performance & Niche Applications: While highly stable, these catalysts often require more forcing conditions (higher temperatures) to achieve reaction rates comparable to other systems. Their primary advantage lies in their durability and potential for shape selectivity, where the pore network could theoretically favor the formation of the desired product over oligomers. However, for a simple addition like that of ethanol to MVK, the complexity and cost of these catalysts may not be justified over simpler basic resins for liquid-phase operations.
Recommended Experimental Protocol: Heterogeneous Catalysis
This protocol details a representative procedure for the synthesis of this compound using a basic ion-exchange resin, which offers the best balance of reactivity, selectivity, and operational simplicity.
Caption: Experimental workflow for heterogeneous synthesis.
Materials:
-
Methyl vinyl ketone (MVK), stabilized (≥99%)
-
Ethanol (anhydrous, 200 proof)
-
Amberlyst® A21 basic ion-exchange resin (or equivalent)
-
Diethyl ether (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Catalyst Activation:
-
Place 10 g of Amberlyst® A21 resin in a flask. Wash sequentially with diethyl ether (3 x 30 mL) to remove any organic residues.
-
Dry the resin under vacuum at 50°C for 4 hours to remove residual solvent.
-
-
Reaction Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with the dried resin (10 g) and anhydrous ethanol (92 g, 2.0 mol). Begin stirring to create a slurry.
-
-
Reactant Addition:
-
Charge the dropping funnel with methyl vinyl ketone (35 g, 0.5 mol).
-
Slowly add the MVK to the stirred ethanol-resin slurry over a period of 1 hour. Maintain the reaction temperature at 25-30°C using a water bath if necessary, as the reaction is exothermic.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.
-
Monitor the reaction progress by taking small aliquots, filtering out the resin, and analyzing by Gas Chromatography (GC) to observe the disappearance of MVK.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the catalyst by vacuum filtration, washing the resin with a small amount of fresh ethanol. The recovered resin can be washed and dried for reuse.
-
Combine the filtrate and washings. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield pure this compound.
-
Conclusion and Future Outlook
For the synthesis of this compound via the Michael addition of ethanol to methyl vinyl ketone, the choice of catalyst is paramount. While homogeneous strong bases like sodium ethoxide offer high reaction rates, they are plagued by significant challenges related to product purification, waste generation, and the promotion of side reactions.
Heterogeneous basic catalysts, particularly macroporous ion-exchange resins, emerge as the superior choice for a scalable, efficient, and environmentally conscious process. They provide a good balance of reactivity and selectivity under mild conditions and dramatically simplify product isolation and catalyst reuse. While advanced inorganic materials like zeolites are viable, they may represent over-engineering for this specific transformation unless extreme thermal stability is required.
Future research in this area will likely focus on the development of novel solid base catalysts with enhanced activity and stability, potentially enabling the use of continuous flow reactor systems for even more efficient and safe production of this compound.
References
-
Butenko, E., & Kapustin, A. (2022). Microporous Titanosilicates as Heterogeneous Catalysts for Basic Organic Synthesis. Modern Chemistry, 10(1), 1-4. [Link]
-
Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. (Year). Alcohol synthesis by 1,2-addition. Organic Chemistry Portal. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). α-Phenylacetoacetonitrile. Organic Syntheses. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of 4-hydroxy-2-butanone. (CN106631732A).
-
Prasad, K. J. R., & Kumar, D. A. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Journal of Heterocyclic Chemistry, 5(4), 1-5. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing 4,4-dimethoxy-2-butanone. (CN102010311A).
- Google Patents. (n.d.). Process for producing 4-hydroxy-2-butanone or butanol. (JP6012371B2).
-
Majumder, S., & Borah, P. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609. Available from: [Link]
-
European Patent Office. (2012). Michael addition compositions. (Patent No. 1593728). Available from: [Link]
-
Wang, Y., & Wöll, C. (2017). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. ChemCatChem, 9(1), 1-1. [Link]
-
Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Amberlyst-15 in Organic Synthesis. Available from: [Link]
-
Sciencemadness.org. (2008). Sodium Ethoxide and anhydrous EtOH. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Possible Synthesis of MVK from 2-Butanone?. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Ethyl (1-ethylpropenyl)methylcyanoacetate. Organic Syntheses. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Microporous Titanosilicates as Heterogeneous Catalysts for Basic Organic Synthesis, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Reactivity of 4-Ethoxy-2-butanone and Other Alkoxy Ketones: A Guide for Synthetic Chemists
In the landscape of synthetic organic chemistry, bifunctional molecules serve as invaluable building blocks for the construction of complex molecular architectures. Among these, alkoxy ketones, which feature both a carbonyl and an ether functional group, offer dual reactivity that can be strategically exploited in multi-step syntheses. This guide provides an in-depth comparison of the reactivity of 4-ethoxy-2-butanone with other structurally related alkoxy ketones, offering insights into how the nature and position of the alkoxy group influence the chemical behavior of the ketone moiety. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and execution of synthetic routes.
Understanding the Reactivity of Ketones: An Overview
The reactivity of a ketone is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Nucleophilic attack on the carbonyl carbon and the formation of enolates are the two principal reaction pathways. The susceptibility of a ketone to these reactions is modulated by both electronic and steric factors imposed by its substituents.
-
Electronic Effects: Electron-donating groups (EDGs) attached to the carbonyl carbon decrease its electrophilicity by reducing the partial positive charge, thus slowing down nucleophilic addition.[1] Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Steric Effects: Bulky substituents around the carbonyl group hinder the approach of nucleophiles, leading to slower reaction rates for nucleophilic addition.[2][3]
Comparative Analysis of Alkoxy Ketone Reactivity
For the purpose of this guide, we will compare the reactivity of This compound with three other ketones: 4-methoxy-2-butanone , 3-ethoxy-2-butanone , and 2-pentanone as a non-alkoxy baseline.
| Compound | Structure | Key Features |
| This compound | CH₃CH₂OCH₂CH₂C(O)CH₃ | Ethoxy group at the γ-position. |
| 4-Methoxy-2-butanone | CH₃OCH₂CH₂C(O)CH₃ | Methoxy group at the γ-position. |
| 3-Ethoxy-2-butanone | CH₃CH₂OCH(CH₃)C(O)CH₃ | Ethoxy group at the β-position. |
| 2-Pentanone | CH₃CH₂CH₂C(O)CH₃ | Alkyl chain, no alkoxy group. |
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of ketone chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include reactions with Grignard reagents and reduction with hydrides.
-
This compound vs. 2-Pentanone: The ethoxy group in this compound is located at the γ-position, relatively distant from the carbonyl group. Its electron-donating inductive effect on the carbonyl carbon is therefore minimal. Consequently, the reactivity of this compound in nucleophilic addition reactions is expected to be very similar to that of 2-pentanone.
-
This compound vs. 4-Methoxy-2-butanone: The primary difference between these two molecules is the size of the alkyl group on the ether (ethyl vs. methyl). Both alkoxy groups are at the γ-position, so their electronic influence on the carbonyl is negligible and comparable. Any difference in reactivity would likely be insignificant.
-
This compound vs. 3-Ethoxy-2-butanone: In 3-ethoxy-2-butanone, the ethoxy group is at the β-position, closer to the carbonyl group. This proximity allows for a more pronounced electron-donating inductive effect, which would slightly decrease the electrophilicity of the carbonyl carbon compared to this compound. Therefore, This compound is predicted to be slightly more reactive towards nucleophiles than 3-ethoxy-2-butanone .
To experimentally validate the predicted order of reactivity, a competitive reduction experiment can be performed.
Objective: To determine the relative rates of reduction of this compound, 3-ethoxy-2-butanone, and 2-pentanone.
Materials:
-
This compound
-
3-Ethoxy-2-butanone
-
2-Pentanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of this compound, 3-ethoxy-2-butanone, and 2-pentanone in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 equivalents relative to the total ketone concentration).
-
Stir the reaction mixture at 0 °C and take aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Quench each aliquot with a small amount of acetone to consume any unreacted NaBH₄.
-
Analyze the quenched aliquots by GC-MS to determine the relative amounts of each ketone remaining and the corresponding alcohol products formed.
Expected Outcome: The ketone that is consumed fastest is the most reactive. Based on our theoretical analysis, the expected order of reactivity is: this compound ≈ 2-Pentanone > 3-Ethoxy-2-butanone.
Diagram: Experimental Workflow for Comparative Ketone Reduction
Caption: Workflow for the competitive reduction of alkoxy ketones.
Enolate Formation and Subsequent Reactions
The acidity of the α-protons allows ketones to form enolates in the presence of a base. The regioselectivity of enolate formation is a critical aspect for unsymmetrical ketones. This compound has two enolizable positions: the methyl group (C1) and the methylene group (C3).
-
Thermodynamic vs. Kinetic Enolate: For this compound, the protons on the C1 methyl group are sterically less hindered and are generally favored for deprotonation under kinetic control (using a bulky base like LDA at low temperatures). The protons on the C3 methylene group, being adjacent to the electron-withdrawing oxygen of the ethoxy group (via the ethylene bridge), are more acidic and will lead to the more substituted, thermodynamically more stable enolate.
-
Comparison with other alkoxy ketones:
-
4-Methoxy-2-butanone: The acidity of the C3 protons will be very similar to that in this compound.
-
3-Ethoxy-2-butanone: The C3 proton is directly adjacent to the electron-withdrawing ethoxy group, significantly increasing its acidity. This would strongly favor the formation of the enolate at the C3 position under both kinetic and thermodynamic conditions.
-
2-Pentanone: The C3 protons are less acidic than in this compound due to the absence of the inductively withdrawing ethoxy group.
-
Therefore, the ease of forming the thermodynamic enolate is expected to follow the order: 3-Ethoxy-2-butanone > this compound ≈ 4-Methoxy-2-butanone > 2-Pentanone .
The relative rates of enolization can be determined by monitoring the incorporation of deuterium at the α-positions.
Objective: To compare the rates of base-catalyzed deuterium exchange at the α-positions of the selected ketones.
Materials:
-
This compound
-
3-Ethoxy-2-butanone
-
2-Pentanone
-
Deuterated methanol (CH₃OD)
-
Sodium methoxide (NaOMe)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve each ketone individually in deuterated methanol.
-
Add a catalytic amount of sodium methoxide to each solution to initiate enolization.
-
Monitor the reaction by ¹H NMR spectroscopy at regular time intervals.
-
Observe the decrease in the integral of the α-proton signals and the appearance of new signals corresponding to the deuterated products.
Expected Outcome: The rate of disappearance of the α-proton signals will correlate with the ease of enolization. It is expected that the C3 protons of 3-ethoxy-2-butanone will exchange most rapidly, followed by the C3 protons of this compound, and then the C3 protons of 2-pentanone.
Diagram: Enolate Formation from this compound
Caption: Regioselective enolate formation from this compound.
Application in Synthesis: The Wittig Reaction
The Wittig reaction, which converts a carbonyl group into an alkene, is a powerful tool in organic synthesis. The success of this reaction can be influenced by the reactivity of the ketone.
Theoretical Reactivity Comparison
The Wittig reaction is a form of nucleophilic addition, and therefore, the same principles of electronic and steric effects apply.[4] Aldehydes are generally more reactive than ketones.[5] For the ketones in our comparison, the reactivity in a Wittig reaction is expected to follow the same trend as for other nucleophilic additions: This compound ≈ 2-Pentanone > 3-Ethoxy-2-butanone . The slightly decreased electrophilicity of the carbonyl carbon in 3-ethoxy-2-butanone may lead to slower reaction rates or require more reactive (less stabilized) Wittig reagents.
Experimental Protocol: Comparative Wittig Olefination
Objective: To compare the yields of the Wittig reaction for this compound, 3-ethoxy-2-butanone, and 2-pentanone with a moderately stabilized ylide.
Materials:
-
This compound
-
3-Ethoxy-2-butanone
-
2-Pentanone
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Set up three separate reactions, one for each ketone.
-
In each reaction flask, dissolve the ketone in toluene.
-
Add one equivalent of (carbethoxymethylene)triphenylphosphorane to each flask.
-
Reflux the reaction mixtures for a set period (e.g., 24 hours).
-
After cooling, analyze the product mixture of each reaction by GC-FID to determine the percent conversion of the starting ketone to the corresponding alkene.
Expected Outcome: The reaction with this compound and 2-pentanone is expected to give higher yields of the alkene product compared to the reaction with 3-ethoxy-2-butanone under identical conditions.
Conclusion
The reactivity of this compound is largely comparable to that of a simple alkyl ketone like 2-pentanone. The ethoxy group at the 4-position exerts a minimal electronic effect on the carbonyl group at the 2-position. In contrast, when the ethoxy group is moved closer to the carbonyl, as in 3-ethoxy-2-butanone, a noticeable decrease in reactivity towards nucleophiles and an increase in the acidity of the adjacent α-proton are observed. This comparative guide provides a theoretical framework and practical experimental protocols for chemists to understand and exploit the nuanced reactivity of alkoxy ketones in their synthetic endeavors.
References
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
BYJU'S. (n.d.). Keto-enol Tautomerism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ScienceQuery. (2024, March 4). Enolization of aldehydes and ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Ethoxy-2-butanone
In the landscape of pharmaceutical development and quality control, the rigorous and reliable quantification of chemical entities is paramount. For a compound like 4-Ethoxy-2-butanone, a versatile bifunctional organic compound, ensuring the accuracy and consistency of its measurement across different analytical techniques is not just a matter of good practice, but a foundational requirement for regulatory compliance and product safety.[1][2][3] This guide provides an in-depth, experience-driven comparison of common analytical methods for this compound and outlines a comprehensive framework for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7][8]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8][9] Cross-validation takes this a step further by comparing the results from two or more distinct, validated methods to ensure interchangeability and consistency of data, a critical step when methods are transferred between laboratories or when different techniques are employed throughout a product's lifecycle.[10][11][12]
Core Analytical Techniques for this compound
Three primary analytical techniques are commonly employed for the quantification of volatile ketones like this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers a unique set of advantages and limitations, making a thorough understanding of their principles essential for appropriate method selection and cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and often preferred method for the analysis of volatile and semi-volatile organic compounds.[1] The technique separates components of a mixture in the gas phase followed by detection and identification by mass spectrometry. For this compound, with a boiling point of approximately 151-153°C, GC is an ideal separation technique.[1][13]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For analysis of a sample matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and minimize matrix effects.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. The choice of a non-polar stationary phase is based on the principle of "like dissolves like," where the moderately polar this compound will have good interaction and separation.
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Inlet temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 2 minutes. This temperature program is designed to ensure good separation from potential impurities and solvent peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust and widely used ionization technique that generates reproducible fragmentation patterns for library matching and structural confirmation.[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 43, 55, 31, 27, 45).[14] Full scan mode (e.g., m/z 30-200) can be used for initial method development and impurity profiling.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) > 0.99 is typically desired.
-
Quantify this compound in unknown samples and QC samples using the calibration curve.
-
Diagram: GC-MS Workflow for this compound Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is highly suitable, HPLC can also be employed for the analysis of this compound. A key challenge is that unconjugated ketones like this compound have a weak n→π* electronic transition around 280 nm, resulting in low molar absorptivity and thus limited sensitivity with direct UV detection.[1] To overcome this, pre-column derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance detection.
Experimental Protocol: HPLC-UV Analysis of this compound (with Derivatization)
-
Sample Preparation and Derivatization:
-
Prepare stock, calibration, and QC solutions as described for GC-MS.
-
To an aliquot of each solution, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative of this compound.
-
Quench the reaction and dilute the sample with the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. A C18 column is chosen for its versatility in reversed-phase chromatography, which is suitable for separating the relatively non-polar hydrazone derivative.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to the wavelength of maximum absorbance for the derivative (typically around 360 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Similar to GC-MS, generate a calibration curve based on the peak areas of the derivatized analyte.
-
Quantify the derivatized this compound in samples.
-
Diagram: HPLC-UV (Derivatization) Workflow
Caption: HPLC-UV workflow for this compound analysis via derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[15] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.
Experimental Protocol: qNMR Analysis of this compound
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard must have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons of interest).
-
A 90° pulse angle should be accurately calibrated.
-
Acquire the ¹H NMR spectrum.
-
-
-
Data Analysis:
-
Identify a well-resolved proton signal for this compound (e.g., the singlet from the methyl ketone protons) and a signal from the internal standard.[16][17]
-
Integrate both signals accurately.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ, Iₛ = Integral values of the analyte and standard
-
Nₓ, Nₛ = Number of protons for the respective signals
-
Mₓ, Mₛ = Molar masses of the analyte and standard
-
mₛ = Mass of the standard
-
V = Volume of the solvent
-
-
Diagram: qNMR Workflow
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the intended purpose of the analysis, required sensitivity, sample matrix, and available instrumentation. The performance of each method should be thoroughly validated according to ICH Q2(R2) guidelines.[4][18][19][20]
| Parameter | GC-MS | HPLC-UV (with Derivatization) | qNMR |
| Specificity | High (Mass selective detector provides structural information) | Moderate to High (Dependent on chromatographic separation and derivatization selectivity) | Very High (Based on unique chemical shifts of protons) |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by derivatization efficiency. | Inherently linear as signal is directly proportional to the number of nuclei. |
| Accuracy | High | High (can be affected by derivatization consistency) | Very High (Primary method, less prone to bias from reference standards) |
| Precision | High (RSD < 2% typical) | High (RSD < 2% typical) | Moderate to High (RSD can be slightly higher due to manual integration) |
| LOD/LOQ | Very Low (pg to ng level) | Low (ng level, enhanced by derivatization) | Higher (µg to mg level) |
| Sample Throughput | High (with autosampler) | Moderate (derivatization step adds time) | Low to Moderate |
| Robustness | Good, sensitive to changes in temperature and flow rate. | Good, sensitive to mobile phase composition and pH. | Excellent, less affected by minor environmental changes. |
| Cost | High (instrumentation) | Moderate (instrumentation and reagents) | High (instrumentation) |
Cross-Validation: Ensuring Method Concordance
Cross-validation is performed to demonstrate that different analytical methods provide equivalent results.[10] This is crucial when, for instance, a GC-MS method used in a research setting is being replaced by an HPLC method for routine quality control. The process involves analyzing the same set of samples using both validated methods and statistically comparing the results.
Cross-Validation Experimental Design
-
Sample Selection: Select a minimum of three batches of the this compound sample. From each batch, prepare samples at three concentration levels (low, medium, and high), with at least three replicates at each level.
-
Analysis: Analyze these samples using both the validated GC-MS method and the validated HPLC-UV method.
-
Data Comparison:
-
For each sample, calculate the mean and standard deviation of the results from each method.
-
Compare the means using a statistical test, such as a t-test, to check for any statistically significant difference (bias).
-
The acceptance criteria for the comparison should be pre-defined. A common approach is to ensure that the percentage difference between the means of the two methods is within an acceptable range (e.g., ±15%).
-
Diagram: Cross-Validation Workflow
Caption: A logical workflow for the cross-validation of two analytical methods.
Conclusion
The selection and validation of an analytical method for this compound require a deep understanding of the compound's chemical properties and the principles of each analytical technique. GC-MS offers high specificity and sensitivity, making it an excellent choice for complex matrices and trace analysis. HPLC with derivatization provides a viable alternative, particularly when GC is not available. qNMR stands out as a primary method for creating certified reference materials due to its high accuracy and direct quantification capabilities.
A robust cross-validation study is the ultimate confirmation that different analytical procedures are fit for their intended purpose and can be used interchangeably. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers and drug development professionals can ensure the integrity, reliability, and consistency of their analytical data for this compound.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- ECA Academy.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (2023).
- IntuitionLabs. (2024). ICH Q2(R2)
- Benchchem. This compound|CAS 60044-74-8|Supplier.
- National Institutes of Health. This compound | C6H12O2 | CID 536145 - PubChem.
- ChemicalBook. This compound(60044-74-8) 1H NMR spectrum.
- PharmaGuru. (2025).
- University of Colorado Boulder. 13. Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Wikipedia.
- National Institutes of Health. (2017). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy.
- European Bioanalysis Forum. (2017).
- ChemicalBook. 4-METHOXY-2-BUTANONE(6975-85-5) 1H NMR spectrum.
- TCI AMERICA. This compound | 60044-74-8.
- The Good Scents Company. This compound, 60044-74-8.
- OCR Chemistry A H432. Nuclear Magnetic Resonance Spectroscopy (NMR).
- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
- ChemBK. (2024). This compound.
- Santa Cruz Biotechnology. This compound | CAS 60044-74-8 | SCBT.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. database.ich.org [database.ich.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 12. e-b-f.eu [e-b-f.eu]
- 13. This compound, 60044-74-8 [thegoodscentscompany.com]
- 14. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound(60044-74-8) 1H NMR spectrum [chemicalbook.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. youtube.com [youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Synthetic Efficiency of 4-Ethoxy-2-butanone Production Routes
Abstract
4-Ethoxy-2-butanone is a bifunctional organic compound with significant applications as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both a ketone and an ether functional group, allows for selective chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering an in-depth examination of their respective efficiencies. The comparison is based on key performance indicators, including reaction yield, complexity, and reagent accessibility. Detailed experimental protocols and process flow diagrams are provided to support researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
The synthesis of this compound (CAS 60044-74-8) presents an interesting challenge in organic chemistry, requiring the strategic introduction of both an ethoxy group and a ketone. The efficiency of its synthesis is a critical factor in its utility for research and development. This guide will explore two distinct pathways: a direct, one-step acid-catalyzed reaction and a multi-step approach involving an intermediate alcohol. By benchmarking these routes, we aim to provide a clear, data-driven comparison to inform synthetic planning and process optimization.
Route 1: Acid-Catalyzed Reaction of 2-Butanol and Acetic Anhydride
This is a widely documented and principal method for the preparation of this compound.[1][2] The reaction proceeds via an acid-catalyzed esterification-like mechanism where 2-butanol reacts with acetic anhydride.
Underlying Principles and Causality
The core of this reaction lies in the activation of acetic anhydride by an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] The catalyst protonates one of the carbonyl oxygens of the acetic anhydride, significantly increasing its electrophilicity. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of 2-butanol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of acetic acid as a byproduct to yield the desired this compound.[1] The choice of catalyst and reaction temperature are crucial parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts.[1]
Experimental Protocol
Materials:
-
2-Butanol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (or Phosphoric Acid)
-
Sodium Carbonate solution (aqueous, for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Standard laboratory glassware for reaction, workup, and distillation
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride.
-
Slowly add 2-butanol to the acetic anhydride with constant stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to a controlled temperature and maintain for a specified duration to ensure the reaction goes to completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid catalyst and the acetic acid byproduct by washing the organic layer with an aqueous sodium carbonate solution until the aqueous layer is basic.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude product by fractional distillation to obtain pure this compound.[1]
Visualizing the Workflow
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Route 2: Multi-Step Synthesis via 4-Hydroxy-2-butanone Intermediate
This approach offers greater versatility and control by breaking the synthesis down into two distinct stages: the formation of a hydroxylated precursor followed by etherification.[1]
Underlying Principles and Causality
Step 1: Synthesis of 4-Hydroxy-2-butanone The precursor, 4-hydroxy-2-butanone, is typically synthesized via an aldol condensation of acetone and formaldehyde.[1][3] This reaction is often base-catalyzed and involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
Step 2: Etherification The subsequent etherification of 4-hydroxy-2-butanone to introduce the ethoxy group can be achieved through a Williamson ether synthesis. This involves converting the hydroxyl group into a better leaving group, for instance, by reaction with a reagent like phosphorus trichloride to form a chloride. Following this, a strong base such as potassium hydroxide is used to deprotonate ethanol, generating the potassium ethoxide nucleophile. This ethoxide then displaces the leaving group in an Sₙ2 reaction to form the ether linkage.[1]
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-2-butanone Materials:
-
Acetone
-
Formaldehyde (aqueous solution, e.g., formalin)
-
Base catalyst (e.g., sodium hydroxide)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine acetone and an aqueous solution of formaldehyde.
-
Cool the mixture in an ice bath.
-
Slowly add the base catalyst while maintaining a low temperature.
-
Allow the reaction to proceed with stirring for the required duration.
-
Neutralize the catalyst with a suitable acid.
-
Isolate the 4-hydroxy-2-butanone, often through extraction and subsequent purification.
Step 2: Etherification of 4-Hydroxy-2-butanone Materials:
-
4-Hydroxy-2-butanone
-
Reagent to form a leaving group (e.g., Phosphorus Trichloride)
-
Ethanol
-
Strong Base (e.g., Potassium Hydroxide)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve 4-hydroxy-2-butanone in an anhydrous solvent.
-
React with a suitable reagent (e.g., PCl₃) to convert the hydroxyl group into a good leaving group.
-
In a separate vessel, prepare potassium ethoxide by reacting potassium hydroxide with ethanol.
-
Add the potassium ethoxide solution to the activated intermediate.
-
Heat the reaction mixture to facilitate the Sₙ2 reaction.
-
After the reaction is complete, perform an appropriate workup, which may include quenching the reaction, extraction, and drying.
-
Purify the final product, this compound, by distillation.
Visualizing the Workflow
Caption: Workflow for the multi-step synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Acid-Catalyzed Reaction | Route 2: Multi-Step Synthesis |
| Number of Steps | 1 | 2 (or more depending on activation) |
| Overall Yield | Generally moderate to good, but can be affected by side reactions. | Potentially higher overall yield due to more controlled steps, but losses can occur at each stage. |
| Reaction Conditions | Requires careful control of temperature to balance reaction rate and byproduct formation.[1] | Milder conditions may be possible for each step, but requires multiple reaction setups. |
| Reagents & Catalysts | Readily available and common laboratory reagents (2-butanol, acetic anhydride, strong acids).[1][2] | Requires a wider range of reagents, including potentially hazardous ones for leaving group formation (e.g., PCl₃). |
| Process Complexity | Simpler process with fewer intermediate handling and purification steps. | More complex due to the isolation and purification of the intermediate, and multiple reaction setups. |
| Versatility | Limited to the specific reactants. | More versatile, allowing for the synthesis of various ether derivatives by changing the alcohol in the etherification step.[1] |
| Atom Economy | Lower, due to the formation of acetic acid as a byproduct. | Can be higher or lower depending on the specific reagents used for activation and etherification. |
Conclusion
The choice between these two synthetic routes for this compound depends heavily on the specific requirements of the researcher or organization.
Route 1 (Acid-Catalyzed Reaction) is the more straightforward and direct method, making it suitable for rapid, bulk synthesis where simplicity and the use of common reagents are prioritized. However, it may require more optimization to achieve high yields and purity due to the potential for side reactions.
Route 2 (Multi-Step Synthesis) , while more complex and labor-intensive, offers greater control and versatility. This route is advantageous when high purity is paramount and when there is a need to potentially synthesize a library of related ether compounds. The modular nature of this approach allows for the optimization of each individual step, which can lead to a higher overall yield of a very pure product.
Ultimately, the selection of the synthetic route should be a considered decision based on a thorough evaluation of the available resources, desired scale of production, purity requirements, and the overall objectives of the research or development program.
References
-
ChemBK. 2-Butanone, 4-ethoxy-. [Link]
-
PubChem. This compound (C6H12O2). [Link]
-
The Good Scents Company. This compound, 60044-74-8. [Link]
-
ChemBK. This compound. [Link]
-
ACS Publications. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega. [Link]
-
PubChem. This compound | C6H12O2 | CID 536145. [Link]
Sources
A Senior Application Scientist's Guide to Stereoselective Reduction of 4-Ethoxy-2-butanone: A Comparative Analysis
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. The reduction of prochiral ketones to form chiral alcohols is a foundational transformation, and 4-ethoxy-2-butanone serves as an exemplary substrate for exploring the nuances of stereoselective synthesis. The resulting product, 4-ethoxy-2-butanol, is a valuable chiral building block. This guide provides an in-depth comparative analysis of various reducing agents for this transformation, grounded in mechanistic principles and supported by experimental data. We will delve into the underlying factors that govern the stereochemical outcome, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Dichotomy of Control: Chelation vs. Non-Chelation Pathways
The stereochemical outcome of the reduction of this compound is primarily dictated by the interplay between the reducing agent and the β-ethoxy group. This interaction determines the facial selectivity of the hydride attack on the carbonyl carbon. Two dominant models explain the observed stereoselectivity: the Felkin-Anh model for non-chelating conditions and the Cram-chelate model for chelating conditions.
-
Non-Chelation Control (Felkin-Anh Model): In the absence of a strong Lewis acidic cation that can coordinate to both the carbonyl oxygen and the ether oxygen, the reaction proceeds under steric and electronic control. According to the Felkin-Anh model, the largest group at the α-carbon (in this case, the -CH2OEt group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophilic hydride then attacks the carbonyl carbon from the less hindered face, typically following the Bürgi-Dunitz trajectory (approximately 107°).[1][2] This pathway generally leads to the syn-diastereomer.
-
Chelation Control (Cram-Chelate Model): When the reducing agent or additives contain a metal cation capable of forming a five-membered chelate ring with both the carbonyl and the β-ethoxy group (e.g., Mg²⁺, Zn²⁺, Ce³⁺), the conformation of the substrate is locked.[3] This rigid, cyclic intermediate forces the hydride to attack from the less hindered face of the chelate, leading to the formation of the anti-diastereomer with high selectivity.[1]
Comparative Analysis of Reducing Agents
The choice of reducing agent is paramount in directing the stereochemical outcome of the reduction of this compound. Below, we compare several classes of reducing agents, highlighting their mechanisms, expected stereoselectivities, and practical considerations.
Simple Hydride Reagents: The Baseline for Selectivity
Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are workhorses in organic synthesis for their efficiency in reducing ketones.[4]
-
Sodium Borohydride (NaBH₄): As a relatively mild reducing agent, NaBH₄ is typically used in protic solvents like methanol or ethanol. The sodium cation is a weak Lewis acid and does not effectively form a chelate with the β-ethoxy group.[1] Consequently, the reduction is expected to proceed under Felkin-Anh control, favoring the syn-diastereomer. The diastereoselectivity is generally moderate, as the steric and electronic biases are not overwhelmingly strong.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ must be used in anhydrous aprotic solvents like THF or diethyl ether.[4] While the lithium cation can participate in chelation, its effectiveness is often substrate and solvent-dependent. Without strong chelation, the Felkin-Anh model is still a good predictor of the major diastereomer.
Chelation-Controlled Reductions: Enforcing a Stereochemical Path
To achieve high diastereoselectivity for the anti-product, reagents that promote chelation are employed.
-
Luche Reduction (NaBH₄/CeCl₃): The addition of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), to a sodium borohydride reduction dramatically enhances selectivity for the anti-diol.[5] The highly Lewis acidic Ce³⁺ ion effectively coordinates to both the carbonyl and the ether oxygens, forming a rigid Cram-chelate. This forces the hydride to attack from the opposite face, leading to a high diastereomeric excess of the anti-product.
-
Samarium Diiodide (SmI₂): A single-electron transfer reagent, SmI₂ has been shown to be highly effective for the directed reduction of β-alkoxy ketones.[6][7] This method provides excellent yields and exceptionally high diastereoselectivity for the anti-diol monoether. The mechanism involves the formation of a samarium chelate, which directs the subsequent protonation steps to yield the anti-product. For a β-methoxy ketone, a close analog to our target, this method yielded a 99:1 diastereomeric ratio in favor of the anti-isomer.[6]
Catalytic Asymmetric Reduction: Accessing Enantiopure Alcohols
For the synthesis of a single enantiomer of 4-ethoxy-2-butanol, catalytic asymmetric methods are the most efficient and atom-economical.
-
Corey-Bakshi-Shibata (CBS) Reduction: This powerful method utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9] The catalyst coordinates to the borane and the ketone, creating a rigid, chiral transition state that directs the hydride delivery to one specific face of the carbonyl. This method is renowned for its high enantioselectivity (often >95% ee) and predictable stereochemical outcome based on the chirality of the catalyst used.[8] For this compound, the CBS reduction is expected to provide excellent enantiomeric excess.
Biocatalysis: The Green and Highly Selective Approach
Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer unparalleled stereoselectivity under mild, environmentally benign conditions.[10] Often, whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated, recombinant enzymes are used.
-
Yeast and Fungi: Various microorganisms have been shown to reduce ketones with high enantioselectivity.[11] For the closely related substrate 4-hydroxy-2-butanone, the yeast Pichia jadinii HBY61 was found to produce (R)-1,3-butanediol with an impressive 85.1% yield and a stringent 100% enantiomeric excess.[11] This highlights the potential of biocatalysis to achieve near-perfect enantioselectivity for β-functionalized ketones. The outcome is dependent on the specific enzymes present in the microorganism.
Data Presentation: Performance at a Glance
| Reducing Agent/System | Proposed Control | Expected Major Product | Expected Stereoselectivity | Notes |
| NaBH₄ | Felkin-Anh (Non-chelation) | syn-4-ethoxy-2-butanol | Moderate d.r. | Standard, mild conditions. |
| LiAlH₄ | Felkin-Anh (Non-chelation) | syn-4-ethoxy-2-butanol | Moderate d.r. | Stronger reductant, requires anhydrous conditions. |
| NaBH₄ / CeCl₃ (Luche) | Cram-Chelate | anti-4-ethoxy-2-butanol | High d.r. | Excellent for directing anti selectivity. |
| SmI₂ / MeOH | Chelation | anti-4-ethoxy-2-butanol | Very High d.r. (>99:1 for analogue)[6] | Highly selective but stoichiometric SmI₂ is required. |
| (S)-CBS Catalyst / BH₃ | Catalyst Control | (R)-4-ethoxy-2-butanol | High e.e. (>95%) | Predictable enantioselectivity based on catalyst. |
| (R)-CBS Catalyst / BH₃ | Catalyst Control | (S)-4-ethoxy-2-butanol | High e.e. (>95%) | Predictable enantioselectivity based on catalyst. |
| Pichia jadinii HBY61 | Enzyme Control | (R)-product (for 4-hydroxy-2-butanone) | Excellent e.e. (100%)[11] | Green, highly selective, but requires biological setup. |
d.r. = diastereomeric ratio; e.e. = enantiomeric excess
Experimental Protocols
Protocol 1: Diastereoselective Reduction via Chelation Control (Luche Reduction)
This protocol aims to produce the anti-diastereomer of 4-ethoxy-2-butanol with high selectivity.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in methanol (approx. 0.2 M concentration of the ketone) at 0 °C (ice-water bath).
-
Stir the solution for 20 minutes to allow for coordination.
-
Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the desired anti-4-ethoxy-2-butanol.
-
Characterize the product and determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 2: Enantioselective Reduction using a CBS Catalyst
This protocol is designed to produce a single enantiomer of 4-ethoxy-2-butanol. This example uses the (S)-CBS catalyst to obtain the (R)-alcohol.
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Cool the flask to 0 °C and add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv).
-
Slowly add BH₃·SMe₂ (1.0 equiv) dropwise to the catalyst solution.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC or GC, typically 1-2 hours).
-
Quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and carefully add 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Reaction Pathways and Workflows
Caption: Mechanistic pathways for the reduction of this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The first directed reduction of beta-alkoxy ketones to anti-1,3-diol monoethers: identification of spectator and director alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. york.ac.uk [york.ac.uk]
- 9. Induced axial chirality in biocatalytic asymmetric ketone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 4-Ethoxy-2-butanone: Ensuring Laboratory Safety and Environmental Compliance
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step approach to the proper disposal of 4-Ethoxy-2-butanone, a flammable liquid commonly used as a solvent and intermediate in organic synthesis. By understanding the chemical's properties and adhering to established safety protocols, researchers can minimize risks and ensure compliance with regulatory standards.
Understanding the Compound: Key Safety Data for this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. This knowledge forms the basis for the handling and disposal protocols outlined in this guide.
| Property | Value | Significance for Disposal |
| CAS Number | 60044-74-8 | Unique identifier for the chemical substance. |
| Molecular Formula | C6H12O2 | Provides information on the elemental composition. |
| Appearance | Colorless to light yellow liquid | Assists in visual identification. |
| Flash Point | 40 °C (104 °F) | Classified as a flammable liquid, dictating the need for ignition source control.[1][2] |
| Boiling Point | 153 °C | Relevant for understanding its volatility.[1][2] |
| GHS Hazard Statement | H226: Flammable liquid and vapor | The primary hazard classification driving disposal protocols.[2][3][4] |
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant | The core directive for the ultimate fate of the waste.[2][4] |
The flammability of this compound is the most significant characteristic influencing its disposal. The flash point of 40°C indicates that it can be ignited by sparks, open flames, or hot surfaces under typical laboratory conditions.[1][2] Therefore, all disposal procedures must rigorously exclude potential ignition sources.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The following protocol provides a systematic approach to its collection and disposal.
Part 1: Waste Minimization and Collection at the Source
Effective waste management begins with thoughtful experimental design.
-
Source Reduction : Before beginning any experiment, carefully calculate the required amount of this compound to avoid purchasing excessive quantities. Whenever feasible, consider microscale experiments to reduce the volume of waste generated.
-
Designated Waste Container :
-
Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is recommended. Avoid metal containers for acids and bases, although they may be suitable for this specific solvent if clean and free of reactive residues.[5]
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Labeling : The waste container label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard: "Flammable Liquid"
-
The date the first waste was added to the container.
-
The name of the principal investigator or research group.
-
-
Segregation of Waste :
-
Do not mix this compound waste with other incompatible waste streams. It should be collected as a non-halogenated organic solvent.
-
Specifically, keep it separate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent violent reactions.[6]
-
Maintain separate waste containers for halogenated and non-halogenated solvents, as their disposal methods often differ.[7]
-
Part 2: Storage of this compound Waste in the Laboratory
Proper storage of the collected waste is critical to prevent accidents.
-
Container Management :
-
Storage Location :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]
-
The SAA should be a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[2][3][8]
-
Store the waste container within a secondary containment bin or tray to catch any potential leaks or spills.
-
Ensure the storage area is away from direct sunlight.
-
Decision-Making for Disposal of this compound
The following flowchart illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
Part 3: Final Disposal Procedures
The ultimate disposal of this compound must be handled by trained professionals.
-
Scheduling Waste Pickup :
-
Once the waste container is full or has been in use for a period defined by your institution's policy (typically 90 to 180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide the EHS department with an accurate description of the waste.
-
-
Disposal of Empty Containers :
-
An "empty" container that held this compound must be properly managed.
-
To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] The rinsate from this process must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be discarded in the appropriate laboratory glass or plastic recycling bin.[9]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (less than 100 mL in a fume hood) :
-
Ensure the fume hood is operational.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite or a commercial solvent spill pad).
-
Use non-sparking tools to clean up the absorbent material.
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills (outside of a fume hood or greater than 100 mL) :
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, eliminate all ignition sources.
-
Close the laboratory door and prevent access.
-
Contact your institution's EHS department or emergency response team immediately.
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of this compound is not merely a regulatory requirement but a professional obligation to protect yourself, your colleagues, and the environment.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]
-
University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 60044-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. vumc.org [vumc.org]
Navigating the Safe Handling of 4-Ethoxy-2-butanone: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher and drug development professional, meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 4-Ethoxy-2-butanone, focusing on the critical selection and implementation of Personal Protective Equipment (PPE), as well as robust spill management and disposal protocols. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a flammable liquid and vapor, presenting a significant fire hazard.[1][2] Its flash point is approximately 40°C (104°F), meaning that even at slightly elevated room temperatures, it can form a flammable mixture with air.[1][2] Beyond its flammability, like many organic solvents, it poses risks of irritation upon contact with the skin and eyes. Therefore, a comprehensive PPE strategy is not merely a recommendation but a foundational requirement for its handling.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Boiling Point | ~153°C (307.4°F) | [1] |
| Flash Point | ~40°C (104°F) | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the nature of the task being performed. The following sections detail the minimum required PPE for various laboratory operations involving this compound.
Eye and Face Protection: The First Line of Defense
-
Routine Operations (e.g., small-scale transfers, solution preparation): At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] These provide a seal around the eyes, offering protection from splashes and stray droplets.
-
High-Risk Operations (e.g., large volume transfers, heating, potential for splashing): In addition to chemical splash goggles, a face shield should be worn to protect the entire face from splashes.
Hand Protection: A Critical Barrier
Due to the absence of specific breakthrough time data for this compound, a conservative approach to glove selection is essential. Recommendations are based on data for structurally similar compounds (ketones and ethers) and general chemical resistance guidance.
-
Recommended Glove Types:
-
Butyl Rubber Gloves: These gloves generally offer excellent protection against ketones and esters.[5][6] They are the preferred choice for prolonged contact or when handling larger quantities.
-
Nitrile Gloves (for incidental contact only): While widely used in laboratories, studies on structurally similar compounds like 2-ethoxyethanol show that nitrile gloves may have limited breakthrough times.[7] Therefore, nitrile gloves should only be used for short-duration tasks with a low risk of splash. If contact with this compound occurs, the gloves must be removed and replaced immediately.[8][9]
-
-
Glove Selection and Use Protocol:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of nitrile gloves or a nitrile glove under a butyl rubber glove.
-
Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff towards the fingers, turning them inside out in the process.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: Shielding from Spills and Splashes
A flame-resistant laboratory coat is mandatory when handling this compound. For larger-scale operations or where significant splashing is possible, a chemically resistant apron over the lab coat is recommended. Ensure that clothing covers all exposed skin, and closed-toe shoes are worn at all times in the laboratory.
Respiratory Protection: A Precautionary Measure
Currently, there are no established Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) specifically for this compound.[4] For context, the related compound 2-Butanone (MEK) has an OSHA PEL of 200 ppm as an 8-hour time-weighted average.[10][11][12]
-
Engineering Controls as Primary Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical hood, to minimize inhalation exposure.[4]
-
When Respiratory Protection is Warranted: If engineering controls are not sufficient to maintain low airborne concentrations, or during a large spill, respiratory protection may be necessary. In such cases, a NIOSH-approved respirator with an organic vapor cartridge is recommended. A full respiratory protection program, including fit testing and training, is required as per OSHA 29 CFR 1910.134.
Operational Plan: From Handling to Disposal
A systematic approach to the entire lifecycle of handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Spill Management: A Rapid and Safe Response
In the event of a spill, a swift and organized response is critical to mitigate risks.
Small Spills (less than 100 mL) in a Chemical Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Keep the chemical hood sash at the lowest practical height.
-
Don Appropriate PPE: If not already worn, don a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (butyl rubber is preferred).
-
Contain and Absorb: Use a chemical spill kit absorbent material to contain and absorb the spill. For flammable liquids, spill pads with a vapor barrier are recommended.[13]
-
Collect Waste: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution and wipe dry.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, should be disposed of as hazardous waste.
Large Spills (greater than 100 mL) or Spills Outside a Chemical Hood:
-
Evacuate: Immediately evacuate the area and alert all personnel to leave.
-
Isolate the Area: Close the doors to the laboratory to contain the vapors.
-
Contact Emergency Services: Notify your institution's emergency response team or local fire department.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill of a flammable liquid unless you are trained and equipped to do so.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including the chemical itself, absorbent materials, and contaminated PPE, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Labeling: The hazardous waste label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Contaminated PPE Disposal: Place all contaminated disposable PPE, such as gloves and absorbent pads, in a sealed bag and then into the solid hazardous waste container.[14]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[15] Never dispose of this compound down the drain or in regular trash.[16]
Conclusion
The safe handling of this compound is a matter of informed precaution and consistent adherence to established safety protocols. By understanding the hazards, selecting the appropriate PPE for each task, and having a clear plan for spill management and waste disposal, researchers can confidently and safely utilize this chemical in their vital work. Always prioritize safety and consult your institution's specific chemical hygiene plan and safety data sheets for the most comprehensive guidance.
References
-
National Center for Biotechnology Information. (n.d.). Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
American Conference of Governmental Industrial Hygienists. (n.d.). ACGIH® Threshold Limit Values (TLVs®) and Biological Exposure Indices (BEIs®). Retrieved from [Link]
-
Global Industrial. (n.d.). Butyl Chemical Resistant Gloves. Retrieved from [Link]
-
SHOWA. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Immediately Dangerous to Life or Health (IDLH) Value Profile: Butane. Retrieved from [Link]
-
University of Bristol. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2025). 2-BUTANONE (METHYL ETHYL KETONE; MEK). Retrieved from [Link]
-
eBay. (n.d.). Butyl Rubber Gloves (Chemical Resistant) 12 Per Box (Large). Retrieved from [Link]
-
University of Cambridge. (2010). Ethers - Handling and control of exposure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Table of IDLH Values. Retrieved from [Link]
-
University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
-
University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1989). 1988 OSHA PEL Project - 2-Butanone. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Immediately dangerous to life or health. Retrieved from [Link]
-
Guardian Manufacturing. (n.d.). Guardian Butyl Smooth Gloves - 7 mil-35 mil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to 2-Butanone - Toxicological Profile for 2-Butanone. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol - IDLH. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). 2-Butanone - IDLH. Retrieved from [Link]
-
BlastOne. (n.d.). Butyl Polymer Chemical / Solvent Resistant Glove. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Permeation of Ethoxy- and Butoxy-Ethanols Through a Disposable Nitrile Glove. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste. Retrieved from [Link]
-
University of Pennsylvania. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Th. Geyer. (n.d.). BREAKTHROUGH TIMES OF LABSOLUTE® DISPOSABLE GLOVES. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:60044-74-8. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 60044-74-8. Retrieved from [Link]
-
SHOWA. (n.d.). CHEMICAL PERMEATION GUIDE. Retrieved from [Link]
Sources
- 1. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]
- 2. This compound, 60044-74-8 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. gloves-online.com [gloves-online.com]
- 6. Chemical Resistant Butyl Gloves - Hazmat Resource, Inc. [hazmatresource.com]
- 7. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. 2-BUTANONE (METHYL ETHYL KETONE; MEK) | Occupational Safety and Health Administration [osha.gov]
- 11. 1988 OSHA PEL Project - 2-Butanone | NIOSH | CDC [cdc.gov]
- 12. 2-Butanone - IDLH | NIOSH | CDC [cdc.gov]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. web.mit.edu [web.mit.edu]
- 15. epa.gov [epa.gov]
- 16. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
